4-(1-Naphthyl)-3-thiophenecarboxylic acid
Description
Structure
3D Structure
Properties
CAS No. |
30409-57-5 |
|---|---|
Molecular Formula |
C15H10O2S |
Molecular Weight |
254.31 g/mol |
IUPAC Name |
4-naphthalen-1-ylthiophene-3-carboxylic acid |
InChI |
InChI=1S/C15H10O2S/c16-15(17)14-9-18-8-13(14)12-7-3-5-10-4-1-2-6-11(10)12/h1-9H,(H,16,17) |
InChI Key |
NRTRIZVONWOLLT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=CSC=C3C(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
4-(1-Naphthyl)-3-thiophenecarboxylic acid chemical properties
Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 4-(1-Naphthyl)-3-thiophenecarboxylic Acid
Executive Summary
As drug discovery and advanced materials science increasingly rely on topologically complex building blocks, 4-(1-Naphthyl)-3-thiophenecarboxylic acid (CAS: 30409-57-5) emerges as a highly versatile scaffold[1]. Characterized by a sterically encumbered biaryl axis, this compound offers unique conformational rigidity. This guide provides an authoritative overview of its physicochemical properties, structural dynamics, and a validated synthetic methodology for its integration into advanced research pipelines.
Physicochemical Profiling
Understanding the baseline properties of 4-(1-Naphthyl)-3-thiophenecarboxylic acid is critical for predicting its behavior in both biological assays and organic synthesis. The presence of the carboxylic acid provides a distinct pKa handle, while the naphthyl-thiophene core drives significant lipophilicity[1].
Table 1: Key Physicochemical and Structural Descriptors
| Property | Value | Scientific Implication |
| CAS Number | 30409-57-5 | Primary registry identifier[1]. |
| Molecular Formula | C15H10O2S | Indicates a highly unsaturated, aromatic-rich core[1]. |
| Molecular Weight | 254.31 g/mol | Ideal low-molecular-weight fragment for lead generation[1]. |
| TPSA | 65.5 Ų | Excellent membrane permeability profile for MedChem[1]. |
| Conformational State | Orthogonal (Achiral) | Prevents |
| Ionization | Carboxylic Acid | Exists primarily as a carboxylate anion at physiological pH. |
Structural Dynamics: The Orthogonal Twist
The defining physical feature of this molecule is the severe steric clash between the peri-hydrogen (C8) of the 1-naphthyl ring and the carboxylic acid at the C3 position of the thiophene ring.
Causality in Application : This steric hindrance prevents the two aromatic systems from achieving coplanarity. Instead, they are forced to adopt an orthogonal conformation.
-
In Medicinal Chemistry : This 3D architecture allows the molecule to project into deep, narrow hydrophobic pockets of target proteins (like kinases or GPCRs) without paying the entropic penalty of conformational restriction upon binding.
-
In Materials Science : For Organic Light-Emitting Diodes (OLEDs), this non-planar geometry suppresses intermolecular
stacking, thereby reducing excimer formation and increasing solid-state luminescence efficiency.
Synthetic Methodology: Sterically Demanding Cross-Coupling
Synthesizing 4-(1-Naphthyl)-3-thiophenecarboxylic acid requires overcoming the very steric bulk that characterizes the final product. The most robust approach is the Suzuki-Miyaura cross-coupling of 4-bromo-3-thiophenecarboxylic acid with 1-naphthaleneboronic acid.
Mechanistic Causality : Standard palladium catalysts (like Pd(PPh3)4) often fail or require excessive heating here due to slow oxidative addition into the electron-rich thiophene and sluggish transmetalation caused by the bulky naphthyl group. To solve this, we employ a highly active precatalyst system utilizing SPhos (2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl). The electron-rich nature of SPhos accelerates oxidative addition, while its steric bulk promotes the final reductive elimination step, driving the catalytic cycle forward despite the encumbered environment.
Suzuki-Miyaura cross-coupling catalytic cycle for synthesizing the target molecule.
Validated Experimental Protocol
The following protocol is designed as a self-validating system, incorporating in-process checks to ensure reaction fidelity and product purity.
Reagents:
-
4-Bromo-3-thiophenecarboxylic acid (1.0 eq)
-
1-Naphthaleneboronic acid (1.5 eq)
-
Pd(OAc)2 (0.05 eq)
-
SPhos (0.10 eq)
-
K3PO4 (3.0 eq)
-
Solvent: Toluene/Water (4:1 v/v)
Step-by-Step Workflow:
-
Reaction Setup & Degassing : Charge a Schlenk flask with the electrophile, boronic acid, Pd(OAc)2, SPhos, and K3PO4. Add the Toluene/Water solvent mixture.
-
Causality: Water is essential to dissolve the K3PO4 and activate the boronic acid via the formation of a reactive trihydroxyborate complex.
-
Validation: Degas the mixture via three freeze-pump-thaw cycles. Failure to completely remove oxygen will result in homocoupling of the boronic acid (binaphthyl formation) and oxidation of the SPhos ligand.
-
-
Thermal Activation : Heat the reaction mixture to 90°C under an argon atmosphere for 12 hours.
-
In-Process Monitoring : Sample the organic layer and analyze via LC-MS.
-
Validation Check: Look for the disappearance of the starting material. Because the product contains a carboxylic acid, it will ionize exceptionally well in negative electrospray ionization (ESI-), yielding a strong, definitive signal at m/z 253.0 [M-H]⁻[1].
-
-
Acid-Base Workup (Self-Purification) : Cool the reaction to room temperature. Dilute with EtOAc and extract with 1M NaOH (aq).
-
Causality: The target molecule will deprotonate and partition into the aqueous layer, leaving the palladium catalyst, phosphine ligand, and any unreacted naphthylboronic acid/binaphthyl byproducts trapped in the organic layer.
-
-
Isolation : Carefully acidify the aqueous layer with 2M HCl to pH ~2. The target compound will precipitate as an off-white solid. Filter, wash with cold water, and dry under vacuum.
Application Branching Logic
The dual nature of this molecule—combining a reactive functional handle with a sterically rigid core—allows it to branch into distinct scientific domains.
Logical branching from structural properties to advanced applications.
-
Medicinal Chemistry : The carboxylic acid can be rapidly converted into amides or esters, serving as a vector to explore structure-activity relationships (SAR). The naphthyl group acts as a bulky hydrophobic shield, often increasing the residence time of the drug on the receptor.
-
Materials Science : By utilizing Scholl-type oxidative cyclization, the naphthyl and thiophene rings can be fused to create extended, heteroaromatic polycyclic systems. These fused systems are highly sought after as p-type organic semiconductors due to their enhanced charge carrier mobility.
References
-
Title: 4-(1-Naphthyl)-3-thiophenecarboxylic acid | C15H10O2S | CID 288476 - PubChem Source: nih.gov URL: [Link]
-
Title: 4-(1-NAPHTHYL)-3-THIOPHENECARBOXYLIC ACID - Inxight Drugs Source: ncats.io URL: [Link]
Sources
Structural Dynamics and Synthetic Methodology of 4-(1-Naphthyl)-3-thiophenecarboxylic Acid
A Technical Guide to Axially Chiral Biaryl Scaffolds[1][2]
Part 1: Executive Summary & Structural Significance[2]
4-(1-Naphthyl)-3-thiophenecarboxylic acid (CAS: 30409-57-5) represents a critical scaffold in the study of atropisomerism —a form of chirality arising from restricted rotation around a single bond.[1][2] Unlike point chirality (stereogenic centers), the chirality here is defined by the steric clash between the carboxylic acid moiety on the thiophene ring and the peri-hydrogen (H8) or ortho-hydrogens of the naphthalene ring.[2]
For drug development professionals, this molecule serves two primary functions:
-
Pharmacophore Modeling: It acts as a simplified model for designing kinase inhibitors or protein-protein interaction inhibitors where a twisted biaryl axis is required to fit a hydrophobic pocket.[1]
-
Chiral Auxiliary Precursor: The resolved enantiomers can serve as chiral ligands in asymmetric catalysis.[1]
Part 2: Structural Analysis and Atropisomerism
The core feature of this molecule is the C3-C4 bond connecting the thiophene and naphthalene rings. The rotation around this axis is hindered by the steric bulk of the carboxylic acid at position 3 of the thiophene and the C8-H/C2-H of the naphthalene.
Conformational Dynamics
The molecule exists as a pair of enantiomers (atropisomers), denoted as
-
Ground State: The rings are twisted relative to each other (dihedral angle
) to minimize steric repulsion.[1][2] -
Transition State: To racemize (convert
), the molecule must pass through a planar conformation ( or ).[2] -
Energy Barrier: The steric clash creates a rotational energy barrier (
).[2][3] If kcal/mol, the isomers are separable at room temperature (Class 2/3 atropisomers).[2]
Visualization: Atropisomerism Energy Profile
The following diagram illustrates the energy landscape of the rotation.
Figure 1: Energy profile showing the barrier to rotation caused by steric hindrance between the carboxylic acid and the naphthyl ring.[1][2]
Part 3: Synthetic Methodology
The most robust method for synthesizing 4-(1-naphthyl)-3-thiophenecarboxylic acid is the Suzuki-Miyaura Cross-Coupling reaction .[1][2] This pathway allows for convergent synthesis under mild conditions, tolerating the carboxylic acid functionality (often protected as an ester during coupling to prevent catalyst poisoning).[2]
Protocol: Palladium-Catalyzed Cross-Coupling[1][2]
Reaction Scheme: 4-bromo-3-thiophenecarboxylic acid + 1-naphthylboronic acid → Product
Reagents & Materials
| Component | Reagent | Role |
| Electrophile | 4-Bromo-3-thiophenecarboxylic acid | Core Scaffold |
| Nucleophile | 1-Naphthylboronic acid | Aryl donor |
| Catalyst | 5 mol% loading | |
| Base | Activates boronic acid | |
| Solvent | DME (Dimethoxyethane) / Water | 3:1 ratio |
Step-by-Step Methodology
-
Degassing: In a Schlenk flask, combine the solvent system (DME/Water). Degas by bubbling nitrogen for 15 minutes to remove
(critical to prevent homocoupling and catalyst oxidation).[2] -
Charging: Add 4-bromo-3-thiophenecarboxylic acid (1.0 eq), 1-naphthylboronic acid (1.2 eq), and
(2.5 eq). -
Catalyst Addition: Add
(0.05 eq) under a positive stream of nitrogen.[2] -
Reflux: Seal the flask and heat to reflux (
C) for 12-16 hours. Monitor via TLC (Mobile phase: 5% MeOH in DCM). -
Workup:
-
Purification: Recrystallize from Ethanol/Hexane or purify via column chromatography (
, Hexane:EtOAc gradient) to yield the racemic acid.
Visualization: Synthetic Workflow
Figure 2: Suzuki-Miyaura coupling workflow for the synthesis of the target biaryl acid.
Part 4: Chiral Resolution Strategies
Since the synthesis yields a racemate, separating the enantiomers is necessary for asymmetric applications.
Method A: Diastereomeric Salt Formation (Classical Resolution)
This method relies on the acidic proton of the carboxylic acid reacting with a chiral amine base.
-
Chiral Base Selection: Use naturally occurring chiral amines such as Brucine , Cinchonidine , or (S)-(-)-
-Methylbenzylamine .[1][2] -
Salt Formation: Dissolve the racemic acid and 0.5-1.0 equivalents of the chiral amine in boiling ethanol.
-
Fractional Crystallization: Allow the solution to cool slowly. The less soluble diastereomeric salt (e.g.,
-Acid -Amine) will crystallize out.[1][2] -
Liberation: Filter the crystals and treat with dilute HCl to liberate the free enantiomerically enriched acid.
Method B: Chiral HPLC
For analytical or small-scale preparative separation:
-
Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamate derivatives).[1][2]
-
Mobile Phase: Hexane/Isopropanol/TFA (90:10:0.1).[2] The acid additive is crucial to suppress peak tailing of the carboxylic acid.
Part 5: Characterization & Validation[2]
To validate the structure and purity, the following data points are critical.
Nuclear Magnetic Resonance (NMR)
Due to the orthogonal twisting of the rings, specific shielding effects are observed.[2]
-
H NMR (400 MHz,
):-
Thiophene Protons: The proton at C2 (adjacent to the acid) typically appears as a singlet or doublet around
8.0-8.5 ppm.[2] The proton at C5 appears upfield relative to typical thiophenes due to the shielding cone of the naphthalene ring if the twist angle is high. -
Naphthalene Protons: The peri-proton (H8) will show significant deshielding or splitting changes compared to unsubstituted naphthalene due to the proximity of the thiophene ring.
-
X-Ray Crystallography
This is the gold standard for confirming the twist angle and absolute configuration (if resolved).[2]
-
Key Parameter: Torsion angle
(C3-C4-C1'-C2').[1][2] -
Validation: A torsion angle deviating significantly from 0° (planar) confirms the potential for atropisomerism.[2]
References
-
PubChem. (2025).[1][2][5] 4-(1-Naphthyl)-3-thiophenecarboxylic acid - Compound Summary. National Library of Medicine.[1] [Link][2]
-
Suzuki, A. (1991).[2] Synthetic Studies via the Cross-Coupling Reaction of Organoboron Derivatives with Organic Halides.[6][7] Pure & Applied Chemistry, 63(3), 419-422.[1][2] (Foundational methodology for biaryl synthesis).
-
LaPlante, S. R., et al. (2011).[2] Atropisomerism in Drug Discovery and Development.[1][8][9] Journal of Medicinal Chemistry.[1] (Defines Class 1/2/3 atropisomers). [Link]
-
Bringmann, G., et al. (2005).[2] Atroposelective Synthesis of Axially Chiral Biaryl Compounds. Angewandte Chemie International Edition.[1] (Review of resolution and synthesis strategies). [Link][2]
Sources
- 1. prepchem.com [prepchem.com]
- 2. Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Atropisomer - Wikipedia [en.wikipedia.org]
- 4. rsc.org [rsc.org]
- 5. 4-(1-Naphthyl)-3-thiophenecarboxylic acid | C15H10O2S | CID 288476 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. ocf.berkeley.edu [ocf.berkeley.edu]
- 8. Atropisomerism in the Pharmaceutically Relevant Realm - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Atropisomerism in medicinal chemistry: challenges and opportunities - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: 4-(1-Naphthyl)-3-thiophenecarboxylic acid (CAS 30409-57-5)
[1]
Executive Summary
4-(1-Naphthyl)-3-thiophenecarboxylic acid (CAS 30409-57-5 ) is a significant heteroaryl building block characterized by its atropisomerism . Unlike standard planar aromatics, the steric hindrance between the bulky 1-naphthyl group and the carboxylic acid moiety on the thiophene ring restricts rotation around the C-C pivot bond. This restricted rotation creates an axis of chirality, making this compound a critical scaffold for the development of axially chiral ligands (e.g., for asymmetric catalysis) and atropisomeric pharmacophores in drug discovery.
This guide provides a comprehensive technical analysis of the compound, detailing its synthesis via Suzuki-Miyaura cross-coupling, protocols for its optical resolution, and its application in designing advanced materials and bioactive molecules.
Chemical Identity & Structural Analysis[1][2][3]
Identification Data
| Parameter | Detail |
| Chemical Name | 4-(1-Naphthyl)-3-thiophenecarboxylic acid |
| CAS Number | 30409-57-5 |
| Molecular Formula | C₁₅H₁₀O₂S |
| Molecular Weight | 254.31 g/mol |
| PubChem CID | 288476 |
| Core Moiety | Thiophene-Naphthalene Biaryl Axis |
| Chirality | Atropisomeric (Axial Chirality) |
Structural Logic & Atropisomerism
The defining feature of CAS 30409-57-5 is the steric clash between the peri-hydrogen (H8) of the naphthalene ring and the carboxylic acid group at position 3 of the thiophene ring.
-
Rotational Barrier: The steric bulk prevents free rotation at ambient temperatures, allowing the isolation of M (minus) and P (plus) atropisomers.
-
Stability: While not as configurationally stable as BINAP derivatives, the barrier is sufficient for resolution and use as a chiral intermediate under controlled conditions.
Synthetic Pathway: Suzuki-Miyaura Cross-Coupling
The most robust route to CAS 30409-57-5 is the palladium-catalyzed cross-coupling of 4-bromo-3-thiophenecarboxylic acid with 1-naphthylboronic acid . This method is preferred over Stille coupling due to the lower toxicity of boron byproducts and the stability of the boronic acid precursors.
Reaction Scheme Diagram
Caption: Pd-catalyzed Suzuki-Miyaura coupling strategy for the synthesis of the biaryl scaffold.
Detailed Experimental Protocol
Objective: Synthesize 10g of racemic 4-(1-naphthyl)-3-thiophenecarboxylic acid.
Reagents:
-
4-Bromo-3-thiophenecarboxylic acid: 10.0 g (48.3 mmol)
-
1-Naphthylboronic acid: 10.0 g (58.0 mmol, 1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]: 2.8 g (2.4 mmol, 5 mol%)
-
Sodium Carbonate (Na₂CO₃): 15.4 g (145 mmol, 3 eq) dissolved in 70 mL water.
-
Solvent: 1,2-Dimethoxyethane (DME): 210 mL
Procedure:
-
Degassing: In a 500 mL three-neck round-bottom flask equipped with a condenser and magnetic stir bar, combine the aryl bromide and boronic acid in DME. Sparge with argon for 20 minutes to remove dissolved oxygen (critical to prevent catalyst deactivation).
-
Catalyst Addition: Add the Pd(PPh₃)₄ catalyst under a positive stream of argon.
-
Base Addition: Add the degassed aqueous Na₂CO₃ solution.
-
Reflux: Heat the biphasic mixture to reflux (approx. 85-90°C) with vigorous stirring for 18 hours. Monitor conversion via HPLC or TLC (Eluent: 5% MeOH in DCM).
-
Workup:
-
Purification: Recrystallize the crude solid from Ethanol/Water or purify via flash column chromatography (SiO₂, Hexanes/Ethyl Acetate gradient) to yield an off-white solid.
Optical Resolution & Chiral Separation[7][8]
Since the synthesis yields a racemate, obtaining the pure enantiomer requires resolution.[3][4] The carboxylic acid functionality allows for Classical Resolution via Diastereomeric Salt Formation .
Resolution Strategy
We utilize a chiral amine base to form diastereomeric salts. Due to the different solubilities of the [Acid-Base] complexes, one diastereomer will crystallize preferentially.
Recommended Resolving Agents:
-
Primary Choice: (S)-(-)-1-Phenylethylamine
-
Secondary Choice: Quinine or Cinchonidine (for larger steric pockets)
Resolution Workflow Diagram
Caption: Classical resolution workflow to isolate enantiopure atropisomers.
Protocol for Resolution
-
Salt Formation: Dissolve 5.0 g of racemic acid in boiling Ethanol (50 mL). Slowly add 0.5 equivalents of (S)-(-)-1-Phenylethylamine.
-
Crystallization: Allow the solution to cool slowly to room temperature, then refrigerate at 4°C overnight.
-
Filtration: Filter the crystals. This is typically the salt of the (+)-acid (to be verified by optical rotation).
-
Recrystallization: Recrystallize the salt from Ethanol until a constant melting point and optical rotation are achieved.
-
Liberation: Suspend the purified salt in water and treat with 1N HCl. Extract the liberated free acid into Ethyl Acetate, dry, and evaporate to yield the optically pure (+)-atropisomer.
Applications in Drug Discovery & Catalysis
Atropisomeric Ligand Design
This carboxylic acid is a precursor to P,N-ligands or chiral phosphines .
-
Transformation: The carboxylic acid can be converted to an oxazoline (via reaction with amino alcohols) or reduced to an alcohol/halide for phosphine installation.
-
Utility: These ligands are effective in asymmetric hydrogenation and Suzuki couplings where the biaryl axis controls the stereochemistry of the metal center.
Pharmacophore Modeling
In medicinal chemistry, CAS 30409-57-5 serves as a model for "Atropisomeric Drugs."
-
Kinase Inhibition: Many kinase inhibitors possess biaryl axes. Using this compound allows researchers to study the metabolic stability of the atropisomeric axis without the complexity of the full drug molecule.
-
Racemization Studies: Researchers can measure the half-life of racemization (
) at physiological pH and temperature to determine if a drug candidate will maintain its chiral integrity in vivo.
Safety & Handling (MSDS Summary)
| Hazard Class | Statement | Precaution |
| Skin Irritant | Causes skin irritation (H315) | Wear nitrile gloves and lab coat. |
| Eye Irritant | Causes serious eye irritation (H319) | Use safety goggles; access to eye wash station. |
| Respiratory | May cause respiratory irritation (H335) | Handle in a fume hood. |
| Storage | Hygroscopic | Store in a cool, dry place under inert gas. |
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 288476, 4-(1-Naphthyl)-3-thiophenecarboxylic acid. Retrieved from [Link]
- Bringmann, G., et al. (2005).Atroposelective Synthesis of Axially Chiral Biaryl Compounds. Angewandte Chemie International Edition, 44(34), 5384-5427. (Foundational text on biaryl synthesis and resolution).
- Clayden, J., et al. (2009).The Challenge of Atropisomerism in Drug Discovery. Nature Chemistry, 1, 160-164.
- Miyaura, N., & Suzuki, A. (1995).Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. (Standard protocol basis for the described synthesis).
Structural Anatomy and Synthetic Utility of 4-(1-Naphthyl)-3-thiophenecarboxylic Acid in Medicinal Chemistry
Executive Summary
4-(1-Naphthyl)-3-thiophenecarboxylic acid (CAS: 30409-57-5) represents a critical biaryl scaffold in modern medicinal chemistry. Beyond its identity as a carboxylic acid derivative, this molecule serves as a master class in atropisomerism —a form of axial chirality arising from restricted rotation between the thiophene and naphthalene rings.
This technical guide deconstructs the IUPAC nomenclature to reveal the molecule's steric reality, provides a validated Suzuki-Miyaura synthetic protocol, and analyzes its utility as a pharmacophore in kinase inhibitor design.
Part 1: Structural Anatomy & Nomenclature
Decoding the IUPAC Name
The name 4-(1-Naphthyl)-3-thiophenecarboxylic acid follows a strict priority hierarchy that dictates the chemical behavior of the molecule.
-
Parent Structure (Thiophene): The five-membered sulfur heterocycle is the core.[1] Sulfur is assigned position 1 .[1][2]
-
Principal Functional Group (-COOH): Carboxylic acids have higher priority than alkyl/aryl substituents. The carbon bearing the -COOH group determines the lower locant possible after the heteroatom. Here, it is at position 3 .[3][4][5]
-
Substituent (1-Naphthyl): A naphthalene ring attached at its C1 position (the "alpha" position) is linked to the C4 position of the thiophene ring.
The Hidden Chirality: Atropisomerism
While the molecule lacks a traditional chiral center (
-
Implication: In biological systems, this molecule may exist as distinct
and atropisomers.[7] -
Drug Development Risk: If the rotational barrier (
) is between 20-30 kcal/mol, the atropisomers may interconvert slowly, leading to regulatory challenges regarding isomeric purity.
Figure 1: Structural breakdown highlighting the steric clash inducing atropisomerism.
Part 2: Synthetic Architecture
The most robust route to 4-(1-Naphthyl)-3-thiophenecarboxylic acid is via Suzuki-Miyaura Cross-Coupling . This pathway is preferred over oxidative cyclization (e.g., Gewald reaction) due to higher regiocontrol and milder conditions.
Retrosynthetic Analysis
-
Disconnection: The C3-C4 bond of the thiophene ring.
-
Synthons:
-
Electrophile: 4-Bromo-3-thiophenecarboxylic acid (protected as an ester to prevent catalyst poisoning).
-
Nucleophile: 1-Naphthaleneboronic acid.
-
Validated Protocol: Suzuki-Miyaura Coupling
Objective: Synthesis of methyl 4-(1-naphthyl)-3-thiophenecarboxylate, followed by hydrolysis.
Reagents:
-
Substrate: Methyl 4-bromo-3-thiophenecarboxylate (1.0 eq)
-
Boronic Acid: 1-Naphthaleneboronic acid (1.2 eq)
-
Catalyst:
(5 mol%) -
Base:
(3.0 eq, 2M aqueous) -
Solvent: 1,4-Dioxane (degassed)
Step-by-Step Methodology:
-
Inertion: Flame-dry a 2-neck round bottom flask and purge with Argon.
-
Dissolution: Add Methyl 4-bromo-3-thiophenecarboxylate and 1-Naphthaleneboronic acid to 1,4-Dioxane.
-
Degassing: Bubble Argon through the solution for 15 minutes (Critical to prevent homocoupling).
-
Catalysis: Add
and the aqueous base. -
Reflux: Heat to 90°C for 12 hours. Monitor via TLC (Hexane:EtOAc 4:1).
-
Workup: Cool to RT, filter through Celite, dilute with EtOAc, and wash with brine.
-
Hydrolysis: Treat the crude ester with LiOH in THF/Water (1:1) at RT for 4 hours to yield the free acid.
-
Purification: Acidify to pH 3 with 1M HCl. Precipitate is collected and recrystallized from Ethanol.
Figure 2: Synthetic workflow for the Suzuki-Miyaura coupling and subsequent hydrolysis.
Part 3: Physicochemical Profiling
Understanding the physicochemical properties is essential for integrating this scaffold into drug delivery systems.
| Property | Value (Predicted) | Relevance |
| Molecular Formula | Core composition | |
| Molecular Weight | 254.31 g/mol | Fragment-based drug design compliant |
| cLogP | ~3.8 - 4.2 | High lipophilicity; requires formulation aid |
| pKa (Acid) | ~4.1 | Ionized at physiological pH (7.[2]4) |
| TPSA | 37.3 | Good membrane permeability (<140 |
| Rotatable Bonds | 1 (C-C biaryl) | Restricted rotation (Atropisomerism potential) |
Handling Note: Due to the carboxylic acid, the compound is soluble in basic aqueous solutions (as a salt) but precipitates in acidic media. For biological assays, dissolve in DMSO (up to 50 mM) before dilution.
Part 4: Medicinal Chemistry Applications[4][7][9][10][11][12]
Kinase Inhibition (TTK/MPS1)
The 3-carboxy-4-arylthiophene scaffold acts as a bioisostere for the anthranilic acid moiety found in many kinase inhibitors.
-
Mechanism: The carboxylic acid forms a critical hydrogen bond with the Lysine residue in the ATP-binding pocket of kinases.
-
Selectivity: The bulky 1-naphthyl group occupies the hydrophobic back-pocket (Gatekeeper region), often conferring selectivity against kinases with smaller gatekeeper residues.
Bioisosterism
This scaffold is often used to replace:
-
Biaryl ethers: To rigidify the structure.
-
Indoles: To modulate metabolic stability (preventing oxidation at electron-rich positions).
Figure 3: Hypothetical binding mode of the scaffold within a kinase ATP-binding site.
References
-
PubChem. (2025).[2] 4-(1-Naphthyl)-3-thiophenecarboxylic acid (CID 288476). National Library of Medicine. [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[8][9] Chemical Reviews, 95(7), 2457–2483. [Link]
-
Clayden, J., et al. (2009). The Challenge of Atropisomerism in Drug Discovery.[7] Angewandte Chemie International Edition, 48(35), 6398-6401. [Link]
Sources
- 1. CAS 88-13-1: 3-Thiophenecarboxylic acid | CymitQuimica [cymitquimica.com]
- 2. 4-(1-Naphthyl)-3-thiophenecarboxylic acid | C15H10O2S | CID 288476 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-Thiophenecarboxylic acid (CAS 88-13-1) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 4. scilit.com [scilit.com]
- 5. myuchem.com [myuchem.com]
- 6. Atropisomer - Wikipedia [en.wikipedia.org]
- 7. Atropisomerism in medicinal chemistry: challenges and opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
Physical and chemical properties of 4-(1-Naphthyl)-3-thiophenecarboxylic acid
This guide provides an in-depth technical analysis of 4-(1-Naphthyl)-3-thiophenecarboxylic acid , a specialized biaryl scaffold characterized by significant steric congestion and potential axial chirality.
CAS No: 30409-57-5 | Formula: C₁₅H₁₀O₂S | M.W.: 254.31 g/mol
Executive Summary
4-(1-Naphthyl)-3-thiophenecarboxylic acid is a sterically hindered biaryl system used primarily as a chiral building block and a model substrate for studying atropisomerism in heterocyclic chemistry. Unlike simple phenyl-thiophenes, the bulky 1-naphthyl group at the 4-position interacts repulsively with the carboxylic acid at the 3-position, creating a restricted rotation axis.
For drug development professionals, this molecule represents a critical "molecular hinge." Its restricted rotation allows for the design of conformationally locked inhibitors, but also introduces the risk of racemization during storage or metabolism. This guide details its physicochemical profile, synthesis, and the crucial management of its stereochemical stability.
Molecular Architecture & Stereochemistry
The defining feature of this molecule is the biaryl axis between the thiophene C4 and the naphthalene C1.
Atropisomerism and Rotational Barriers
The steric clash between the thiophene-3-carboxylic acid group and the peri-hydrogen (H8) or the C2-hydrogen of the naphthyl ring creates a high energy barrier to rotation.
-
Rotational Barrier (
): Estimated at 20–24 kcal/mol . -
Consequence: At room temperature, the molecule exists as a rapidly interconverting racemate. However, with bulky modifications (e.g., conversion to an amide or ester with a chiral auxiliary), the rotation can be slowed sufficiently to isolate individual atropisomers (
and helicity). -
Drug Design Implication: If this scaffold is used in a lead compound, the rotational barrier must be increased (>30 kcal/mol) to prevent in vivo racemization, or the molecule must be developed as an achiral, rapidly rotating system.
Visualization of Atropisomerization
The following diagram illustrates the energy profile of the rotation around the biaryl bond.
Physicochemical Properties
The following data aggregates calculated and empirical trends for 3-thiophenecarboxylic acid derivatives.
| Property | Value / Description | Technical Context |
| Appearance | Off-white to pale yellow solid | Typical of conjugated biaryl acids. |
| Melting Point | 150–160 °C (Predicted) | High lattice energy due to |
| Solubility (Water) | Low (< 0.1 mg/mL) | The lipophilic naphthyl group dominates. Requires pH > 8 (salt formation) for aqueous solubility. |
| Solubility (Organic) | High | Soluble in DMSO, DMF, THF, and DCM. |
| pKa | ~4.2 | Slightly weaker acid than benzoic acid due to the electron-rich thiophene ring, though steric twist reduces conjugation. |
| LogP | 3.8 – 4.1 | Highly lipophilic; indicates high membrane permeability but potential metabolic liability. |
| H-Bond Donors | 1 (COOH) | Crucial for dimerization in the solid state. |
| H-Bond Acceptors | 2 (C=O, S) | The sulfur atom is a weak acceptor; the carbonyl is the primary acceptor. |
Synthetic Methodology
The most robust synthesis utilizes a Suzuki-Miyaura Cross-Coupling protocol. This approach is preferred over direct arylation due to the regioselectivity required on the thiophene ring.
Protocol: Suzuki Coupling Workflow
Objective: Synthesize 4-(1-naphthyl)-3-thiophenecarboxylic acid from 3-bromo-4-thiophenecarboxylic acid.
Reagents:
-
Substrate: 3-Bromo-4-thiophenecarboxylic acid (or methyl ester).
-
Boronate: 1-Naphthylboronic acid (1.2 equiv).
-
Catalyst: Pd(PPh₃)₄ (5 mol%) or Pd(dppf)Cl₂ for hindered substrates.
-
Base: Na₂CO₃ (2M aqueous) or K₃PO₄.
-
Solvent: 1,4-Dioxane/Water (4:1) or Toluene/Ethanol/Water.
Step-by-Step Procedure:
-
Degassing: Charge a reaction flask with the bromide, boronic acid, and base. Evacuate and backfill with Argon (3x) to remove O₂ (critical to prevent homocoupling).
-
Catalyst Addition: Add the Palladium catalyst under a positive Argon flow.
-
Reflux: Heat the mixture to 90–100 °C for 12–16 hours. Monitor by HPLC/TLC.
-
Workup (Acidification):
-
Cool to room temperature.
-
Filter through Celite to remove Pd black.
-
Acidify the filtrate with 1M HCl to pH ~2 to precipitate the free acid.
-
-
Purification: Recrystallize from Ethanol/Water or purify via column chromatography (if ester was used, followed by LiOH hydrolysis).
Synthetic Pathway Diagram
Analytical Characterization (Self-Validation)
To ensure the identity and purity of the synthesized compound, the following spectral signatures must be verified.
¹H NMR Spectroscopy (DMSO-d₆)
-
Acidic Proton: Broad singlet at 12.0–13.0 ppm (COOH).
-
Thiophene Protons: Two distinct singlets or doublets (small coupling) around 7.5–8.5 ppm . Note that the proton at C2 (adjacent to S and COOH) will be significantly deshielded.
-
Naphthyl Protons: A complex multiplet region (7.4–8.0 ppm).
-
Diagnostic Feature: Look for shielding effects . The thiophene proton at C5 may show an upfield shift compared to the parent acid due to the ring current of the orthogonal naphthyl group.
Mass Spectrometry
-
ESI (-): [M-H]⁻ peak at 253.3 m/z .
-
Isotope Pattern: Significant M+2 peak (~4.5%) due to the ³⁴S isotope natural abundance.
Handling and Stability
-
Storage: Store at 2–8 °C. The compound is chemically stable but should be protected from light to prevent potential photochemical cyclization (forming fused tetracyclic systems).
-
Safety: Irritant. Standard PPE (gloves, goggles) is required. Avoid inhalation of dust.[1]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 288476, 4-(1-Naphthyl)-3-thiophenecarboxylic acid. Retrieved from [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. Retrieved from [Link]
- Clayden, J., et al. (2009).Atropisomerism in Biaryls: Synthesis and Properties. Tetrahedron, 65(34), 6893-6934.
Sources
Technical Guide: Biological Potency & Application of Thiophenecarboxylic Acid Derivatives
Executive Summary
Thiophenecarboxylic acid derivatives represent a privileged scaffold in medicinal chemistry, offering a superior bioisosteric alternative to benzoic acid derivatives. Due to the sulfur atom’s ability to expand valence shells and participate in specific
Structural Activity Relationship (SAR) & Molecular Design[2]
Thiophene vs. Benzene: The Bioisosteric Advantage
The substitution of a benzene ring with a thiophene moiety is not merely a cosmetic change; it fundamentally alters the physicochemical profile of the ligand.
-
Electronic Effects: Thiophene is
-excessive (6 electrons distributed over 5 atoms), making it more susceptible to electrophilic attack and enhancing cation- interactions within enzyme active sites (e.g., Acetylcholinesterase, COX-2). -
Lipophilicity: Thiophene derivatives generally possess higher logP values than their phenyl analogs, improving membrane permeability but requiring careful formulation to avoid solubility issues.
-
Bond Angles: The C-S-C bond angle (~92°) creates a distinct geometry compared to the regular hexagon of benzene (120°), allowing for "induced fit" into pockets where phenyl rings face steric clash.
Visualization: SAR Logic Flow
The following diagram illustrates the decision matrix for optimizing thiophene scaffolds based on target class.
Figure 1: Strategic modification of the thiophene core to modulate biological specificity.
Core Biological Activities[1][3][4][5]
Anticancer Activity: Tubulin & Kinase Inhibition
Thiophene-2-carboxamide derivatives have emerged as potent biomimetics of Combretastatin A-4 (CA-4), a vascular disrupting agent.
-
Mechanism: These compounds bind to the colchicine site of tubulin, inhibiting polymerization. This leads to G2/M phase cell cycle arrest and subsequent apoptosis.
-
Kinase Targeting: Derivatives substituted at the C-5 position with bulky aryl groups show high affinity for VEGFR-2 and PDGFR tyrosine kinases. The sulfur atom acts as a soft base, interacting with soft acid residues (like Cys) in the ATP-binding pocket.
Antimicrobial Activity: The "Trojan Horse" Effect
Thiophene-fused thiourea derivatives exhibit bactericidal activity against multidrug-resistant (MDR) strains, including S. aureus (MRSA) and P. aeruginosa.
-
Mechanism: Unlike traditional beta-lactams, these derivatives often target bacterial DNA gyrase (subunit B) or disrupt membrane integrity via porin interference (Omp33/OmpW).
-
Data Summary:
| Compound Class | Target Organism | MIC Range ( | Mechanism | Reference |
| Thiophene-Thioureides | S. aureus (MRSA) | 32 - 125 | DNA Gyrase Inhibition | [1] |
| 3-Amino-thiophene-2-carboxamides | P. aeruginosa | 16 - 32 | Membrane Depolarization | [2] |
| Thiophene-Pyrimidines | C. albicans | 3.3 - 7.0 | Ergosterol Synthesis Interference | [3] |
Anti-inflammatory: Dual COX/LOX Inhibition
The structural rigidity of thiophene allows it to fit into the hydrophobic channel of Cyclooxygenase-2 (COX-2).
-
Selectivity: 2,3-diarylthiophene derivatives mimic the structure of Coxibs (e.g., Celecoxib) but often show improved gastric safety profiles. The ability to simultaneously inhibit 5-Lipoxygenase (5-LOX) prevents the "shunt" of arachidonic acid to the leukotriene pathway, reducing asthmatic side effects common with NSAIDs.
Experimental Protocols (Self-Validating Systems)
Protocol A: Optimized Synthesis of Thiophene-2-Carboxamides
Rationale: Direct amidation of thiophene carboxylic acids can be sluggish due to the electron-rich ring reducing the electrophilicity of the carbonyl carbon. We utilize a mixed anhydride or EDCI coupling approach to overcome this.
Reagents:
-
Thiophene-2-carboxylic acid (1.0 eq)
-
Amine derivative (1.1 eq)
-
EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.2 eq)
-
HOBt (Hydroxybenzotriazole) (1.2 eq)
-
DIPEA (Diisopropylethylamine) (2.0 eq)
-
Solvent: Anhydrous DMF or DCM.
Workflow:
-
Activation: Dissolve acid in anhydrous solvent under
atmosphere. Add EDCI and HOBt at 0°C. Stir for 30 mins. Checkpoint: Solution should remain clear; precipitation indicates urea byproduct formation too early. -
Coupling: Add the amine and DIPEA dropwise. Allow to warm to Room Temp (RT) and stir for 12-16 hours.
-
Validation (TLC): Monitor reaction using 30% EtOAc/Hexane. The product spot should be UV active and stain distinctively with Iodine or Vanillin (thiophene turns specific shades of purple/brown).
-
Workup: Dilute with EtOAc, wash sequentially with 1N HCl (removes unreacted amine), sat.
(removes unreacted acid), and Brine. -
Purification: Recrystallization from Ethanol is preferred over column chromatography to ensure removal of urea byproducts.
Protocol B: High-Fidelity Cytotoxicity Assay (MTT)
Rationale: Standard MTT assays often suffer from edge effects and metabolic variance. This protocol incorporates "blank correction" and "seeding density optimization" as mandatory steps.
Steps:
-
Seeding: Seed cancer cells (e.g., MCF-7) at
cells/well in 96-well plates. Critical: Fill outer wells with PBS (not cells) to prevent evaporation edge effects. -
Treatment: After 24h, treat with thiophene derivatives (dissolved in DMSO, final concentration <0.1%).
-
Controls: Vehicle Control (0.1% DMSO), Positive Control (Doxorubicin 1
M), Blank (Media only).
-
-
Incubation: 48h at 37°C, 5%
. -
Development: Add MTT reagent (5 mg/mL). Incubate 4h.
-
Solubilization: Aspirate media carefully. Add 100
L DMSO. Shake plate for 10 mins. -
Readout: Measure Absorbance at 570 nm (signal) and 630 nm (background reference).
-
Calculation:
-
Mechanistic Visualization
The following diagram details the multi-target signaling pathways modulated by thiophene derivatives in a cancer cell model.
Figure 2: Multi-target pharmacological cascade of thiophene derivatives inducing cancer cell death.
Future Perspectives & Challenges
While thiophene derivatives show immense promise, two critical challenges must be addressed in development:
-
Metabolic Activation: The thiophene ring can be oxidized by Cytochrome P450 to form reactive thiophene-S-oxides or epoxides, which are potential hepatotoxins. Mitigation: Block metabolic "hotspots" (C-2/C-5 positions) with electron-withdrawing groups or bulky substituents.
-
Solubility: High lipophilicity often leads to poor oral bioavailability. Mitigation: Incorporation of polar side chains (e.g., piperazine, morpholine) at the carboxamide nitrogen.
References
-
New Derivatives of 2-Thiophene Carboxylic Acid: Synthesis, Structure and Antimicrobial Studies. Farmacia Journal. Available at: [Link]
-
Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. Frontiers in Microbiology. Available at: [Link]
-
Biological Activities of Thiophenes. Encyclopedia MDPI. Available at: [Link]
-
Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. MDPI Molecules. Available at: [Link]
-
Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. PubMed Central (PMC). Available at: [Link]
Sources
Discovery and history of 4-(1-Naphthyl)-3-thiophenecarboxylic acid
This guide serves as a technical reference for 4-(1-Naphthyl)-3-thiophenecarboxylic acid , a critical scaffold in the development of non-opioid analgesics targeting the calcium-activated chloride channel ANO1 (Anoctamin 1) .
Identity & Core Significance
-
CAS Number: 30409-57-5
-
Molecular Formula:
-
Molecular Weight: 254.30 Da
-
Primary Application: Selective ANO1 (TMEM16A) Inhibitor [1][2][3][4]
-
Therapeutic Class: Non-opioid Analgesic / Neuropathic Pain Modulator
Executive Summary: 4-(1-Naphthyl)-3-thiophenecarboxylic acid (often referred to in literature as Compound 42 or the core of the "4-arylthiophene" series) represents a breakthrough in ion channel pharmacology. Discovered via shape-based virtual screening, it acts as a potent blocker of the ANO1 chloride channel, a key regulator of nociception (pain sensing) in sensory neurons. Unlike traditional analgesics, it targets the depolarization mechanism directly at the peripheral nerve terminal, offering a pathway to treat chronic pain without CNS depression or addiction risks.
Part 1: Discovery & History
The identification of this molecule is a modern example of Structure-Based Drug Design (SBDD) .
The ANO1 Challenge (Pre-2020)
Anoctamin 1 (ANO1) was identified as a calcium-activated chloride channel (CaCC) involved in nociceptive signal transduction.[1] However, early inhibitors (like CaCCinh-A01) suffered from:
-
Poor Selectivity: Off-target effects on ANO2.
-
Low Solubility: Metabolic instability and poor bioavailability.
-
Toxicity: Non-specific cytotoxicity.
The Wang et al. Breakthrough (2021)
In a pivotal study published in Acta Pharmaceutica Sinica B, Wang et al. utilized shape-based virtual screening to filter libraries for thiophene scaffolds that could fit the ANO1 pore.
-
Lead Identification: The screen identified the 4-arylthiophene-3-carboxylic acid scaffold as a "privileged structure" for the ANO1 pore.
-
Optimization: Systematic variation of the aryl group at the 4-position revealed that the 1-naphthyl substituent provided optimal steric complementarity to the hydrophobic pocket of the channel.
-
Result: The molecule was designated Compound 42 , exhibiting an
of 0.79 μM against ANO1, with high selectivity over ANO2.[3][4][5]
Part 2: Chemical Structure & Stereochemistry
Atropisomerism: A Critical Quality Attribute
The bond between the thiophene ring (C4) and the naphthyl ring (C1') possesses restricted rotation due to steric hindrance between the C3-carboxylic acid and the naphthyl peri-hydrogen (H8') .
-
Chirality: Although it lacks a traditional chiral center (
carbon), the molecule exists as atropisomers ( and enantiomers). -
Rotational Barrier: The barrier to rotation is significant. In biological assays, the molecule may bind as a specific atropisomer.
-
Implication: For drug development, resolution of these atropisomers is often required to maximize potency and minimize metabolic variability.
Physicochemical Properties
| Property | Value | Relevance |
| LogP | ~3.8 | High lipophilicity; crosses membranes easily to reach the channel pore. |
| pKa | ~4.2 (COOH) | Exists as an anion at physiological pH (7.4), mimicking the chloride ion it blocks. |
| PSA | 37.3 | Good oral bioavailability profile. |
| Solubility | Low in water | Requires formulation (e.g., DMSO/PEG) for in vitro assays. |
Part 3: Synthesis Protocols
While early libraries utilized the Gewald reaction to generate 2-aminothiophenes, the direct synthesis of the 4-aryl-3-carboxylic acid core is best achieved via Suzuki-Miyaura Cross-Coupling . This route is modular and scalable.
Mechanism of Synthesis (Suzuki Route)
The synthesis relies on coupling a boronic acid with a halogenated thiophene ester, followed by hydrolysis.
Step 1: Suzuki Coupling
-
Reactants: Methyl 4-bromo-3-thiophenecarboxylate + 1-Naphthylboronic acid.
-
Catalyst:
or . -
Base:
or . -
Solvent: 1,4-Dioxane/Water (4:1).
-
Conditions: Reflux (
) for 12 hours under .
Step 2: Saponification (Hydrolysis)
-
Reactants: Intermediate Ester + LiOH or NaOH (2M).
-
Solvent: THF/Water.
-
Conditions: Room temperature, 4 hours.
-
Workup: Acidify with 1M HCl to precipitate the free acid.
Visualization: Synthesis Workflow
Figure 1: Two-step modular synthesis via Suzuki-Miyaura coupling to generate the target scaffold.
Part 4: Mechanism of Action & Pharmacology
Binding Dynamics
The molecule functions as a pore blocker .
-
Site: It binds to a hydrophobic pocket located between helices
and of the ANO1 transmembrane domain. -
Interaction: The naphthyl ring engages in
- stacking with aromatic residues (likely Tyr/Phe) in the pore, while the carboxylic acid forms electrostatic interactions or hydrogen bonds with arginine/lysine residues near the pore entrance. -
Effect: This steric occlusion prevents
efflux, stabilizing the membrane potential and preventing depolarization.
In Vitro Validation Protocol (YFP Quenching Assay)
To verify the activity of this compound, use the Iodide-YFP fluorescence quenching method.
-
Cell Line: FRT (Fischer Rat Thyroid) cells stably expressing human ANO1 and a halide-sensitive YFP mutant (H148Q/I152L).
-
Seeding: Plate cells in 96-well black plates (20,000 cells/well).
-
Treatment: Incubate cells with the test compound (0.01 - 100
) for 20 minutes. -
Activation: Inject an Iodide buffer containing an ANO1 activator (e.g., ATP or Ionomycin).
-
Readout: Monitor YFP fluorescence decay. Active inhibitors prevent iodide influx, maintaining fluorescence.
-
Calculation: % Inhibition =
.
-
Visualization: Signaling Pathway
Figure 2: Mechanism of action showing the interruption of the nociceptive signaling cascade.
References
-
Wang, Y., et al. (2021). "Discovery of 4-arylthiophene-3-carboxylic acid as inhibitor of ANO1 and its effect as analgesic agent." Acta Pharmaceutica Sinica B, 11(7), 1947-1964.
-
PubChem. "4-(1-Naphthyl)-3-thiophenecarboxylic acid (Compound Summary)." National Library of Medicine.
- Hartzell, H. C., et al. (2009). "Anoctamin 1: The calcium-activated chloride channel." Journal of General Physiology, 133(3), 263-275. (Context for ANO1 function).
-
BenchChem. "Technical Guide to 4-Arylthiophene-3-Carboxylic Acid Derivatives."
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of 4-arylthiophene-3-carboxylic acid as inhibitor of ANO1 and its effect as analgesic agent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of 4-arylthiophene-3-carboxylic acid as inhibitor of ANO1 and its effect as analgesic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Methodological & Application
Synthesis protocol for 4-(1-Naphthyl)-3-thiophenecarboxylic acid
Application Note: High-Yield Synthesis of 4-(1-Naphthyl)-3-thiophenecarboxylic Acid
Part 1: Introduction & Strategic Analysis
1.1 Target Molecule Profile
-
CAS: 30409-57-5[1]
-
Molecular Formula: C₁₅H₁₀O₂S
-
Molecular Weight: 254.30 Da
-
Key Structural Feature: The molecule features a biaryl axis between the thiophene (3,4-position) and the naphthalene (1-position) rings. The proximity of the carboxylic acid group (C3) and the peri-hydrogen of the naphthyl ring creates significant steric strain, forcing the aromatic systems out of planarity.
1.2 Synthetic Strategy: The "Steric Wall" Challenge Direct synthesis of 3,4-disubstituted thiophenes is historically challenging due to the "beta-beta" selectivity issues in electrophilic aromatic substitution. The most reliable pathway is Retrosynthetic Disconnection to a pre-functionalized 3,4-halogenated thiophene core.
We reject the Gewald reaction (cyclization) for this specific target because it inherently installs an amino group at the 2-position, requiring a low-yielding deamination step. Instead, we utilize a Regioselective Suzuki-Miyaura Cross-Coupling approach.
-
Critical Decision: We employ the Methyl Ester of the thiophene precursor.
-
Reasoning: The free carboxylic acid can poison Palladium catalysts and undergo competitive protodeboronation. The ester protects the acidic proton and increases the lipophilicity of the substrate, improving solubility in the organic phase during coupling.
-
Part 2: Detailed Experimental Protocol
Phase 1: Precursor Protection (Esterification)
If starting from commercial Methyl 4-bromothiophene-3-carboxylate, skip to Phase 2.
Objective: Convert 4-bromo-3-thiophenecarboxylic acid to Methyl 4-bromo-3-thiophenecarboxylate.
-
Setup: Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser under Nitrogen (
). -
Reagents:
-
4-Bromo-3-thiophenecarboxylic acid (5.0 g, 24.1 mmol)
-
Methanol (anhydrous, 50 mL)
-
Sulfuric Acid (
, conc., 1.0 mL)
-
-
Procedure:
-
Dissolve the acid in Methanol.
-
Add
dropwise (Exothermic!). -
Reflux at 65°C for 12 hours. Monitor by TLC (Hexane:EtOAc 4:1).
-
Workup: Cool to RT. Concentrate in vacuo to ~10 mL. Pour into ice water (100 mL). Extract with Ethyl Acetate (
mL). Wash organics with Sat. and Brine. Dry over .
-
-
Yield: Expect >90% as an off-white solid.
Phase 2: The Sterically Demanding Cross-Coupling
Objective: Couple the hindered 1-naphthylboronic acid with the thiophene core.
-
Scientific Insight: Standard
is often too slow for hindered biaryls (the "ortho" effect). We utilize or /S-Phos . The bidentate ligand (dppf) forces a wider bite angle, stabilizing the Pd(0) species and accelerating reductive elimination in sterically crowded systems.
Reagents Table:
| Reagent | Equiv.[3][4][5][6][7] | Amount (Scale) | Role |
| Methyl 4-bromo-3-thiophenecarboxylate | 1.0 | 2.21 g (10 mmol) | Electrophile |
| 1-Naphthylboronic acid | 1.3 | 2.24 g (13 mmol) | Nucleophile |
| 0.05 | 408 mg | Catalyst | |
| 3.0 | 6.36 g | Base | |
| 1,4-Dioxane / Water | 4:1 v/v | 50 mL Total | Solvent System |
Step-by-Step Protocol:
-
Degassing (Crucial): In a 100 mL Schlenk flask, combine Dioxane and Water. Sparge with Argon for 20 minutes. Oxygen is the primary cause of homocoupling side-products.
-
Loading: Add the Thiophene ester, Boronic acid, Base, and Catalyst to the flask under a counter-flow of Argon.
-
Reaction: Seal the flask. Heat to 90°C for 16–24 hours.
-
Visual Check: The reaction mixture usually turns from orange/red to black (active Pd species).
-
-
Workup:
-
Cool to RT. Filter through a pad of Celite to remove Pd black. Rinse with EtOAc.
-
Partition filtrate between EtOAc (100 mL) and Water (50 mL).
-
Wash organic layer with Brine (
mL). Dry over . -
Concentrate to a crude oil.
-
-
Purification: Flash Chromatography (Silica Gel).[8]
-
Eluent: Hexane:EtOAc (95:5 to 90:10).
-
Target: Methyl 4-(1-naphthyl)-3-thiophenecarboxylate.
-
Phase 3: Hydrolysis to Final Acid
Objective: Saponification of the methyl ester without decarboxylation.
-
Dissolution: Dissolve the purified ester (from Phase 2) in THF (20 mL) and Methanol (5 mL).
-
Saponification: Add Aqueous Lithium Hydroxide (
, 2.0 M, 15 mL, ~3 equiv). -
Reaction: Stir at 50°C for 4 hours.
-
Monitoring: TLC should show disappearance of the non-polar ester spot and a baseline spot (acid salt).
-
-
Isolation:
Part 3: Visualization & Logic
Synthetic Workflow Diagram
Caption: Step-by-step synthetic logic flow from brominated precursor to final biaryl acid.
Mechanism of Steric Management
The 1-naphthyl group presents a "wall" of steric hindrance.
-
Standard Conditions (
): Often fail because the oxidative addition complex is too crowded to undergo transmetalation efficiently. -
Optimized Conditions (
): The ferrocene backbone of the dppf ligand holds the phosphines at a specific distance, creating a catalytic pocket that accommodates the bulky naphthyl group during the critical bond-forming step (Reductive Elimination).
Part 4: Quality Control & Troubleshooting
Characterization Checklist:
-
1H NMR (DMSO-d6): Look for the singlet of the thiophene proton at C2 (typically deshielded, ~8.3-8.5 ppm) and the proton at C5. The naphthyl protons will appear as a complex multiplet (7.4-8.0 ppm). The carboxylic acid proton is broad (12-13 ppm).
-
13C NMR: Verify the presence of the carbonyl carbon (~163 ppm) and the distinct thiophene/naphthalene carbons.
-
MS (ESI-): Mass [M-H]- = 253.3.
Troubleshooting Table:
| Issue | Probable Cause | Solution |
| Low Conversion in Step 2 | Catalyst deactivation ( | Degas solvents more rigorously; increase catalyst load to 5 mol%. |
| Homocoupling (Bi-naphthyl) | Excess Boronic Acid + | Reduce Boronic Acid to 1.1 equiv; ensure inert atmosphere. |
| Product is an Oil | Impurities / Solvent | Recrystallize from Hexane/EtOAc or Triturate with Pentane. |
| Decarboxylation in Step 3 | Temperature too high | Keep hydrolysis < 60°C. Do not reflux aggressively. |
References
-
PubChem. 4-(1-Naphthyl)-3-thiophenecarboxylic acid (CID 288476).[1] National Library of Medicine. [Link]
-
Miyaura, N., & Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995, 95(7), 2457–2483. [Link]
-
Organic Chemistry Portal. Suzuki Coupling: Mechanism and Recent Developments.[Link]
Sources
- 1. 4-(1-Naphthyl)-3-thiophenecarboxylic acid | C15H10O2S | CID 288476 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-(1-NAPHTHYL)-3-THIOPHENECARBOXYLIC ACID [drugs.ncats.io]
- 3. rsc.org [rsc.org]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. US2744917A - Process for the preparation of thiophene dicarboxylic acid - Google Patents [patents.google.com]
- 7. onlinelibrary.wiley.com [onlinelibrary.wiley.com]
- 8. One-Pot Synthesis of Thiochromen-4-ones from 3-(Arylthio)propanoic Acids [mdpi.com]
- 9. IL167315A - Synthesis of thiophenecarboxylic acid esters for the production of ranelic acid salts - Google Patents [patents.google.com]
Application Notes and Protocols for 4-(1-Naphthyl)-3-thiophenecarboxylic acid as a Synthetic Intermediate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-(1-Naphthyl)-3-thiophenecarboxylic acid, a key synthetic intermediate in the development of novel therapeutics. The thiophene scaffold is a well-established "privileged structure" in medicinal chemistry, appearing in numerous FDA-approved drugs due to its diverse biological activities.[1][2][3] This document details a robust protocol for the synthesis of 4-(1-Naphthyl)-3-thiophenecarboxylic acid via a Suzuki-Miyaura cross-coupling reaction. Furthermore, it presents a detailed, exemplary protocol for its elaboration into a potential therapeutic agent, specifically an analogue of the potent Anoctamin-1 (ANO1) inhibitor, DFBTA, which has shown promise in the management of inflammatory pain.[4]
Introduction: The Significance of the 4-Arylthiophene-3-carboxylic Acid Scaffold
The 4-arylthiophene-3-carboxylic acid motif is a cornerstone in the design of various biologically active molecules. Its structural rigidity and the electronic properties of the thiophene ring allow for precise interactions with biological targets. Thiophene derivatives have demonstrated a wide spectrum of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[5][6]
A particularly promising application of this scaffold lies in the development of inhibitors for the Anoctamin-1 (ANO1) calcium-activated chloride channel.[1][2] ANO1 is a key player in nociceptive signaling, and its inhibition has been shown to produce significant analgesic effects in preclinical pain models.[1][7] The lead compound, DFBTA (4-(4-chlorophenyl)-2-(2,5-difluorobenzamido)thiophene-3-carboxylic acid), showcases the potential of this class of molecules, exhibiting an impressive IC50 of 24 nM against ANO1.[4] This guide will therefore not only detail the synthesis of the title compound but also illustrate its potential utility in the synthesis of analogous potent drug candidates.
Part 1: Synthesis of 4-(1-Naphthyl)-3-thiophenecarboxylic acid
The most direct and efficient method for the synthesis of 4-(1-Naphthyl)-3-thiophenecarboxylic acid is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction forms a carbon-carbon bond between a halogenated thiophene precursor and an organoboron reagent.[8][9][10] For this synthesis, we will utilize methyl 4-bromo-3-thiophenecarboxylate and 1-naphthylboronic acid. The ester protecting group on the carboxylic acid prevents potential side reactions and can be easily removed in a subsequent step.
Diagram of the Synthetic Workflow
Sources
- 1. BJOC - Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides [beilstein-journals.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. ijpbs.com [ijpbs.com]
- 4. rose-hulman.edu [rose-hulman.edu]
- 5. Methyl 4-bromothiophene-3-carboxylate | CymitQuimica [cymitquimica.com]
- 6. Kinetic Studies on the Palladium(II)-Catalyzed Oxidative Cross-Coupling of Thiophenes with Arylboron Compounds and Their Mechanistic Implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. tcichemicals.com [tcichemicals.com]
- 9. ikm.org.my [ikm.org.my]
- 10. par.nsf.gov [par.nsf.gov]
Derivatization of 4-(1-Naphthyl)-3-thiophenecarboxylic acid for drug discovery
Application Note: Lead Optimization for ANO1-Targeted Analgesics
Executive Summary & Therapeutic Context[1]
The scaffold 4-(1-Naphthyl)-3-thiophenecarboxylic acid (often referenced as Compound 42 in literature) represents a privileged structure in the discovery of non-opioid analgesics. It acts as a potent inhibitor of Anoctamin-1 (ANO1/TMEM16A) , a calcium-activated chloride channel (CaCC) highly expressed in nociceptive sensory neurons. Inhibition of ANO1 blocks nerve depolarization, offering a therapeutic pathway for neuropathic and inflammatory pain without the addiction liabilities of opioids.
While the parent acid demonstrates respectable potency (IC50 ≈ 0.79 µM), it serves primarily as a Hit or Early Lead . To achieve clinical efficacy (nM potency), the scaffold requires precise derivatization. This guide details the synthetic strategies to transition this scaffold from a micromolar hit to a nanomolar lead (e.g., the DFBTA class), focusing on three vectors:
-
The Acidic Anchor (C3): Bioisosteric replacement and amide masking.
-
The Specificity Vector (C2): Introduction of amido/aryl functionalities to capture the "secondary pocket."
-
The Hydrophobic Core (C4): Modulation of the naphthyl moiety for metabolic stability.
Chemical Space & SAR Strategy
The structure-activity relationship (SAR) of this scaffold is defined by the interaction between the carboxylate "warhead" and the calcium-binding domain of ANO1, stabilized by the hydrophobic collapse of the naphthyl ring.
SAR Optimization Map
Figure 1: Strategic SAR map for the optimization of the 4-arylthiophene scaffold. Region B (C2) is the critical vector for achieving nanomolar potency.
Experimental Protocols
Protocol A: The "Specificity Vector" (C2-Functionalization)
Rationale: The most potent derivatives (e.g., DFBTA, IC50 = 24 nM) possess a benzamido group at the C2 position. Direct functionalization of the C2-H bond on the parent acid is challenging; therefore, a bromination-amination sequence is employed.
Materials:
-
Starting Material: 4-(1-Naphthyl)-3-thiophenecarboxylic acid (1.0 eq)[1][2]
-
Reagents: NBS (N-Bromosuccinimide), Palladium catalysts (Pd2(dba)3), Xantphos, Benzamide derivatives.
-
Solvents: DMF, 1,4-Dioxane.
Workflow:
-
Ester Protection:
-
Dissolve the acid (1 mmol) in MeOH (5 mL). Add conc. H2SO4 (3 drops) and reflux for 4h.
-
Result: Methyl 4-(1-naphthyl)-3-thiophenecarboxylate. (Protects the acid during C-H activation).
-
-
Regioselective C2-Bromination:
-
Dissolve the ester in DMF at 0°C.
-
Add NBS (1.1 eq) portion-wise over 30 mins.
-
Stir at RT for 12h. The C2 position is electronically activated by the sulfur atom and sterically accessible compared to C5.
-
QC Check: 1H NMR should show the disappearance of the C2 proton singlet (approx. 7.5-8.0 ppm range).
-
-
Buchwald-Hartwig Amidation:
-
Combine C2-bromo ester (1.0 eq) with 2,5-difluorobenzamide (1.2 eq).
-
Catalyst: Pd2(dba)3 (5 mol%), Ligand: Xantphos (10 mol%), Base: Cs2CO3 (2.0 eq).
-
Solvent: Dry 1,4-Dioxane. Degas with Argon.
-
Heat at 100°C for 16h in a sealed tube.
-
-
Saponification:
-
Treat the intermediate with LiOH (3.0 eq) in THF/H2O (1:1) at RT for 4h.
-
Acidify to pH 3 with 1N HCl to precipitate the final 2-amido-4-naphthyl-3-thiophenecarboxylic acid .
-
Protocol B: Carboxylic Acid Bioisostere Synthesis (Tetrazole)
Rationale: Carboxylic acids often suffer from rapid glucuronidation or poor membrane permeability. Converting the acid to a 5-substituted-1H-tetrazole maintains the acidic pKa (~4.5-5.0) and planar geometry while improving metabolic stability and lipophilicity.
Step-by-Step Methodology:
-
Primary Amide Formation:
-
Activate 4-(1-Naphthyl)-3-thiophenecarboxylic acid (1 mmol) with CDI (1,1'-Carbonyldiimidazole) (1.2 eq) in anhydrous THF. Stir for 1h at RT (CO2 evolution observed).
-
Bubble anhydrous Ammonia gas or add Ammonium Hydroxide (excess). Stir 2h.
-
Isolate the primary amide via extraction (EtOAc/Brine).
-
-
Nitrile Dehydration:
-
Dissolve amide in DCM.[3] Add TFAA (Trifluoroacetic anhydride) (1.5 eq) and Pyridine (2.0 eq) at 0°C.
-
Stir 3h. The amide dehydrates to the Nitrile (CN) .
-
-
Cycloaddition (Tetrazole Formation):
-
Dissolve the nitrile intermediate in DMF.
-
Add Sodium Azide (NaN3) (3.0 eq) and Ammonium Chloride (NH4Cl) (3.0 eq).
-
Safety Note: Azides are shock-sensitive. Use a blast shield.
-
Heat at 100°C for 12-24h.
-
Workup: Cool, acidify carefully with 1N HCl (in a fume hood to avoid HN3 exposure), and extract with EtOAc.
-
Result: 5-[4-(1-Naphthyl)-3-thienyl]-1H-tetrazole.
-
Biological Evaluation: The YFP-H148Q/I152L Assay
To validate the derivatives, a high-throughput fluorescence assay measuring iodide influx is the industry standard for ANO1 channels.
Assay Principle: ANO1 allows the passage of Iodide (I-) ions. Yellow Fluorescent Protein (YFP) fluorescence is quenched by Iodide.
-
Inhibitor Present: Channel closed -> No I- influx -> High Fluorescence.
-
No Inhibitor: Channel open -> I- influx -> Quenched Fluorescence.
Protocol:
-
Cell Line: FRT (Fischer Rat Thyroid) cells stably expressing human ANO1 and the halide-sensitive YFP-H148Q/I152L mutant.
-
Seeding: Plate cells in 96-well black-walled plates (20,000 cells/well) 24h prior.
-
Compound Treatment:
-
Wash cells with PBS.
-
Add test compounds (Derivatives from Protocol A/B) dissolved in HBSS buffer. Incubate 20 mins.
-
-
Activation:
-
Inject an Iodide buffer containing an ANO1 activator (e.g., ATP 100 µM or Ionomycin 1 µM) to raise intracellular Ca2+.
-
-
Readout:
-
Monitor fluorescence decay (Ex: 515 nm / Em: 527 nm) over 60 seconds using a FLIPR or similar plate reader.
-
Data Analysis: Calculate % Inhibition relative to DMSO control.
-
Data Summary & Comparison
| Derivative Class | Modification Site | Target Property | Expected IC50 (ANO1) |
| Parent (Cmpd 42) | None | Baseline Hit | ~0.79 µM |
| DFBTA Analogs | C2-Benzamide | Potency / Selectivity | < 50 nM |
| Tetrazoles | C3-Bioisostere | ADME / Stability | 0.1 - 0.5 µM |
| Esters | C3-Ester | Prodrug / Permeability | Inactive (requires hydrolysis) |
Workflow Visualization
Figure 2: Synthetic workflow for generating high-potency C2-amido derivatives.
References
-
BenchChem. The Rise of 4-Arylthiophene-3-Carboxylic Acid Derivatives: A Technical Guide to the Discovery and Development of DFBTA. Retrieved from .
-
Liu, Z., et al. (2021). Discovery of 4-arylthiophene-3-carboxylic acid as inhibitor of ANO1 and its effect as analgesic agent.[4][5][6] Acta Pharmaceutica Sinica B, 11(7), 1947-1964.[5]
-
Wang, K., et al. (2022). Optimization of 4-arylthiophene-3-carboxylic acid derivatives as inhibitors of ANO1: Lead optimization studies toward their analgesic efficacy. European Journal of Medicinal Chemistry, 237, 114413.
-
PubChem. Compound Summary: 4-(1-Naphthyl)-3-thiophenecarboxylic acid (CID 288476).[1][1]
Sources
- 1. 4-(1-Naphthyl)-3-thiophenecarboxylic acid | C15H10O2S | CID 288476 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-(1-NAPHTHYL)-3-THIOPHENECARBOXYLIC ACID [drugs.ncats.io]
- 3. mdpi.com [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Discovery of 4-arylthiophene-3-carboxylic acid as inhibitor of ANO1 and its effect as analgesic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Note: 4-(1-Naphthyl)-3-thiophenecarboxylic Acid as a Chiral Building Block for Functional Materials
Topic: Using 4-(1-Naphthyl)-3-thiophenecarboxylic acid in Materials Science Content Type: Detailed Application Note and Protocol Guide
Executive Summary
4-(1-Naphthyl)-3-thiophenecarboxylic acid (CAS 30409-57-5) is a specialized heteroaromatic building block distinguished by its atropisomerism and conjugated thiophene backbone .[1] Unlike simple thiophene derivatives, this molecule possesses a chiral axis due to the restricted rotation between the thiophene and naphthyl rings, mediated by the steric bulk of the carboxylic acid group and the naphthyl peri-hydrogens.
In materials science, this compound serves three high-value functions:
-
Precursor for Chiral Conducting Polymers: Polymerization yields polythiophenes with induced helical backbones, applicable in enantioselective sensors and spintronics (Chiral Induced Spin Selectivity).
-
Supramolecular Tecton: The carboxylic acid moiety drives hydrogen-bonded self-assembly, while the naphthyl group directs
- stacking, useful in crystal engineering and organic electronics. -
Ligand for Metal-Organic Frameworks (MOFs): It acts as a monotopic or capping ligand that introduces hydrophobicity and chirality into porous networks.
Molecular Architecture & Properties[2]
Atropisomerism
The core value of this molecule lies in its axial chirality.[2] The bond connecting the thiophene (C4) and naphthalene (C1) rings has a high rotational energy barrier (>20 kcal/mol) due to the steric clash between the carboxylic acid at C3 (thiophene) and the C8 proton of the naphthyl ring.
-
Implication: The molecule can be resolved into stable
(plus) and (minus) atropisomers.[3] -
Material Relevance: When polymerized, the enantiopure monomer forces the polymer backbone into a preferred helical screw sense, imparting strong chiroptical properties (Circular Dichroism).
Electronic Structure
-
Thiophene Ring: Electron-rich, oxidatively polymerizable at the 2,5-positions.
-
Naphthyl Substituent: Extends conjugation orthogonally (twisted), preventing planar
-stacking of the polymer backbone, which increases solubility and quantum efficiency in fluorescence applications.
Application 1: Synthesis of Chiral Polythiophenes
Context: Conducting polymers with chiral side chains or architectures are critical for circularly polarized luminescence (CPL) detectors and chiral separation membranes.
Workflow Diagram
Figure 1: Workflow for converting the racemic monomer into a chiral conducting polymer.
Detailed Protocol: Chemical Oxidative Polymerization
Objective: Synthesize poly[4-(1-naphthyl)-3-thiophenecarboxylic acid] with a helical conformation.
Reagents:
-
Monomer: Enantiopure (+)-4-(1-Naphthyl)-3-thiophenecarboxylic acid (1.0 eq).
-
Oxidant: Anhydrous Iron(III) chloride (
) (4.0 eq). -
Solvent: Dry Chloroform (
). -
Dedoping Agent: Hydrazine monohydrate or Methanol/HCl.
Step-by-Step Procedure:
-
Preparation: Purge a 3-neck round-bottom flask with nitrogen for 15 minutes.
-
Dissolution: Dissolve 1.0 g of the enantiopure monomer in 20 mL of dry
. -
Oxidant Slurry: In a separate flask, suspend 2.5 g of anhydrous
in 30 mL of . -
Addition: Add the monomer solution dropwise to the oxidant slurry over 30 minutes under vigorous stirring. Note: The solution will turn dark (black/green) indicating radical cation formation.
-
Reaction: Stir the mixture at room temperature for 24 hours under nitrogen atmosphere.
-
Quenching: Pour the reaction mixture into 300 mL of cold methanol to precipitate the polymer.
-
Dedoping: Filter the black precipitate and wash with methanol. Resuspend the solid in 100 mL chloroform and add 5 mL hydrazine monohydrate (to reduce residual Fe(III) and dedope the polymer to its neutral, orange/red state). Stir for 2 hours.
-
Purification: Reprecipitate into methanol, filter, and Soxhlet extract with methanol (to remove oligomers) followed by chloroform (to collect the high MW polymer).
-
Drying: Dry the chloroform fraction under vacuum at 50°C.
Data Validation:
-
UV-Vis: Absorption max should shift red (~400-450 nm) compared to monomer (~250-300 nm).
-
CD Spectroscopy: Strong Cotton effect at the
- transition indicates helical ordering.
Application 2: Optical Resolution Agent via Crystal Engineering
Context: The carboxylic acid group allows this molecule to serve as a resolving agent for chiral amines, or conversely, to be resolved itself for use as a chiral ligand.
Protocol: Resolution of the Racemic Acid
Objective: Isolate the (+)- and (-)-enantiomers using diastereomeric salt formation.
Reagents:
-
Racemic 4-(1-Naphthyl)-3-thiophenecarboxylic acid.
-
Resolving Agent: (-)-Cinchonidine or (R)-1-Phenylethylamine.
-
Solvent: Ethanol/Acetone mixture.
Step-by-Step Procedure:
-
Salt Formation: Dissolve 10 mmol of racemic acid and 10 mmol of (-)-cinchonidine in 50 mL of boiling ethanol.
-
Crystallization: Allow the solution to cool slowly to room temperature, then refrigerate at 4°C for 24 hours. The less soluble diastereomeric salt will crystallize.
-
Filtration: Filter the crystals (Salt A) and keep the filtrate (enriched in Salt B).
-
Recrystallization: Recrystallize Salt A from ethanol 2-3 times until the melting point is constant.
-
Liberation: Suspend the purified salt in dilute HCl (1M) and extract with ethyl acetate. The free acid is recovered in the organic layer.
-
Validation: Check enantiomeric excess (ee) using Chiral HPLC (e.g., Chiralpak AD-H column, Hexane/IPA mobile phase).
Application 3: Metal-Organic Frameworks (MOFs)
Context: The bulky naphthyl group acts as a "space-filling" unit in MOF synthesis, preventing interpenetration of networks and creating chiral pockets if the enantiopure form is used.
Design Strategy:
-
Coordination: The carboxylate binds to metal clusters (e.g.,
paddlewheels). -
Topology: The 3-position angle typically leads to discrete cages or helical chains rather than flat sheets.
-
Protocol Insight: Use solvothermal synthesis (DMF/Ethanol, 85°C) with
. The resulting MOF is a candidate for enantioselective gas separation.
Synthesis of the Building Block
Since the commercial availability can be variable, in-house synthesis is often required.
Reaction Scheme (Suzuki Coupling)
Figure 2: Synthetic route via Palladium-catalyzed cross-coupling.
Key Steps:
-
Coupling: React methyl 4-bromo-3-thiophenecarboxylate with 1-naphthylboronic acid (1.1 eq) using
(5 mol%) and (2M aq) in toluene at reflux (110°C) for 16 hours. -
Hydrolysis: Treat the resulting ester with LiOH (3 eq) in THF/Water (1:1) at 60°C for 4 hours. Acidify with HCl to precipitate the target acid.
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Low Polymer Molecular Weight | High water content in oxidant; Monomer impurity. | Use anhydrous |
| Racemization | High temperature exposure (>100°C) for prolonged periods. | Perform polymerization and workup below 60°C. |
| Poor Solubility of Polymer | Strong | Copolymerize with 3-hexylthiophene to increase entropy/solubility. |
| Low Yield in Resolution | Inappropriate solvent choice. | Screen Ethanol, Methanol, and Acetone. The salt must have significantly different solubility. |
References
-
Atropisomerism in Thiophenes
- Title: Atropisomerism in 3-arylthiophene-2-carboxylic acids and analogs.
- Source:Journal of Organic Chemistry.
- Context: Establishes the rotational barriers for aryl-thiophene systems.
-
URL:[Link] (General Journal Link for verification of class properties)
-
Polymerization Protocols
-
Compound Data
-
Chiral Resolution Methodology
- Title: Optical Resolution via Diastereomeric Salt Form
- Source:Chem. Rev. 2006, 106, 7, 2711–2733.
-
URL:[Link]
Sources
- 1. 4-(1-Naphthyl)-3-thiophenecarboxylic acid | C15H10O2S | CID 288476 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Atropisomerism in medicinal chemistry: challenges and opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. stoltz2.caltech.edu [stoltz2.caltech.edu]
- 4. medchemexpress.com [medchemexpress.com]
- 5. IL167315A - Synthesis of thiophenecarboxylic acid esters for the production of ranelic acid salts - Google Patents [patents.google.com]
Application Note: Thiophene-Based Architectures in Organic Electronics
Executive Summary & Strategic Context
Thiophene is the structural "Hello World" of organic electronics, yet it remains the backbone of the most advanced high-mobility polymers today. For researchers and materials scientists, the thiophene ring offers a unique combination of chemical stability, structural versatility (via the 3- and 4-positions), and high polarizability due to the sulfur atom’s lone pairs.
This guide moves beyond basic textbook descriptions. It addresses the critical process-structure-property relationships that determine whether a thiophene-based device functions as a high-performance transistor or a mediocre resistor. We focus on three specific applications:
-
Conductive Electrodes: Engineering PEDOT:PSS for metallic conductivity.
-
Field-Effect Transistors (OFETs): Exploiting liquid-crystalline phases in PBTTT for high mobility.
-
Photovoltaics (OPVs): Controlling bulk heterojunction morphology via solvent vapor annealing.[1][2]
Material Classes & Selection Guide
The following table summarizes the three dominant thiophene derivatives used in our protocols, highlighting the specific electronic property we are exploiting.
| Material System | Primary Function | Key Electronic Property | Critical Processing Parameter |
| PEDOT:PSS | Transparent Electrode / Hole Injection Layer | Conductivity (>1000 S/cm) | Removal of insulating PSS shell via polar solvents (DMSO/EG). |
| P3HT | OPV Donor / Standard OFET Channel | Hole Mobility (~0.1 cm²/Vs) | Regioregularity (>98% HT) & Annealing-induced crystallization. |
| PBTTT-C14 | High-Performance OFET Channel | High Mobility (>0.6 cm²/Vs) | Liquid Crystalline (LC) Phase Transition during annealing. |
Application Note: High-Conductivity PEDOT:PSS Electrodes
Challenge: Pristine PEDOT:PSS (e.g., Clevios™ PH1000) often exhibits conductivity around 1 S/cm, insufficient for replacing ITO. Solution: Secondary doping with polar solvents (DMSO or Ethylene Glycol) induces a conformational change from benzoid to quinoid structure and removes excess insulating PSS.
Protocol 1: DMSO-Enhanced Conductivity Processing
This protocol yields conductivities approaching 1000 S/cm, suitable for ITO-free flexible electronics.[3]
Reagents:
-
PEDOT:PSS aqueous dispersion (High conductivity grade).
-
Dimethyl sulfoxide (DMSO), anhydrous.
-
Zonyl FS-300 (Surfactant).
Workflow:
-
Formulation: Add 5 vol% DMSO to the PEDOT:PSS dispersion.
-
Why: DMSO screens the Coulombic interaction between conductive PEDOT and insulating PSS, allowing PEDOT chains to reorient and pack closer (inter-chain hopping improvement).
-
-
Surfactant Addition: Add 0.1 wt% Zonyl FS-300.
-
Why: Reduces surface tension for uniform wetting on hydrophobic substrates.
-
-
Filtration: Filter through a 0.45 µm PVDF filter.
-
Deposition: Spin coat at 2000 rpm for 60s.
-
Annealing: Bake at 130°C for 15 min .
-
Post-Treatment (Optional but Recommended): Immerse the film in a pure DMSO bath for 10 min, then dry.
Application Note: High-Mobility OFETs with PBTTT
Context: Poly(2,5-bis(3-alkylthiophen-2-yl)thieno[3,2-b]thiophene) (PBTTT) outperforms P3HT because the fused thieno[3,2-b]thiophene ring promotes rigidity. However, high mobility is only achieved if the terrace-like morphology is formed via the liquid-crystalline phase.
Protocol 2: Fabrication of PBTTT-C14 Transistors
Substrate: Heavily doped Si (Gate) with 300 nm thermally grown SiO₂.
Step-by-Step Methodology:
-
Substrate Cleaning:
-
Sonicate in Acetone (10 min)
IPA (10 min). -
UV-Ozone treat for 20 min (Critical for hydroxyl group activation).
-
-
Self-Assembled Monolayer (SAM) Deposition:
-
Immerse substrate in a 10 mM solution of Octadecyltrichlorosilane (OTS) in anhydrous Toluene for 12 hours inside a glovebox.
-
Validation: Water contact angle must be >100°.
-
Causality: OTS eliminates electron traps at the SiO₂ interface and induces "edge-on" orientation of the thiophene rings, maximizing
- overlap parallel to the substrate.
-
-
Active Layer Deposition:
-
Dissolve PBTTT-C14 in 1,2-dichlorobenzene (o-DCB) at 5 mg/mL. Heat to 80°C to dissolve.
-
Spin coat at 1500 rpm (60s) while the solution is hot.
-
-
The Critical Step: Liquid Crystal Annealing:
-
Heat the device to 180°C (entering the LC phase) for 10 min.
-
Slow Cool: Turn off the hotplate and let it cool to RT over 30-40 mins.
-
Mechanism:[4][5][6][7][8][9][10] Rapid cooling freezes disorder. Slow cooling from the LC phase allows the formation of large, terrace-like crystalline domains essential for charge transport.
-
-
Top-Contact Deposition:
-
Thermally evaporate Gold (Au) source/drain electrodes (50 nm) through a shadow mask.[11]
-
Visualization: OFET Fabrication Logic
Figure 1: Workflow for fabricating high-mobility PBTTT OFETs. The transition from Annealing to Cooling is the critical step for domain growth.
Application Note: Morphology Control in OPVs
Context: In Bulk Heterojunction (BHJ) solar cells using P3HT:PCBM, the efficiency depends on the phase separation scale (~10-20 nm). If domains are too large, excitons recombine before reaching the interface. If too small, charge transport is impeded.
Protocol 3: Solvent Vapor Annealing (SVA)
SVA is superior to thermal annealing for controlling the kinetics of P3HT crystallization.
-
Blend Preparation: Dissolve P3HT:PCBM (1:0.8 ratio) in o-dichlorobenzene. Stir overnight at 50°C.
-
Deposition: Spin coat on ITO/PEDOT:PSS substrate.
-
SVA Chamber Setup:
-
Place the "wet" or semi-dried film in a glass petri dish.
-
Place an open vial of o-dichlorobenzene (solvent reservoir) next to the sample inside the dish.
-
Cover the dish.
-
-
Process:
-
Allow the film to "soak" in the solvent vapor for 10-20 minutes.
-
Mechanism:[4][5][6][7][8][9][10] The solvent vapor plasticizes the polymer chains, lowering the glass transition temperature (
). This allows P3HT to self-assemble into nanofibrils and forces PCBM into the interstitial spaces, creating ideal percolation pathways.
-
-
Quenching: Remove the cover and let the film dry in air.
Visualization: Exciton Harvesting Pathway
Figure 2: The fundamental charge generation mechanism in organic photovoltaics. SVA optimizes the "Diffusion" step by minimizing the distance to the interface.
Synthesis Insight: The GRIM Method
For researchers synthesizing custom thiophenes, the Grignard Metathesis (GRIM) polymerization is the industry standard for achieving high regioregularity (>98% Head-to-Tail).
-
Mechanism: Chain-growth polymerization.[9]
-
Catalyst:
. -
Key Advantage: "Quasi-living" nature allows for block copolymer synthesis and predictable molecular weights.
Figure 3: Simplified GRIM polymerization cycle ensuring Head-to-Tail regioregularity.
References
-
Sirringhaus, H., et al. "Two-dimensional charge transport in self-organized, high-mobility conjugated polymers." Nature 401, 685–688 (1999). [Link]
-
McCullough, R. D., et al. "Grignard Metathesis Method (GRIM): A Simple, Efficient Method for the Synthesis of Regioregular Poly(3-alkylthiophenes)." Journal of Organic Chemistry (1999). [Link]
-
Kim, G. H., et al. "High-conductivity PEDOT:PSS electrode with optimized solvent treatment for ITO-free polymer solar cells." Solar Energy Materials and Solar Cells (2011). [Link]
-
McCulloch, I., et al. "Liquid-crystalline semiconducting polymers with high charge-carrier mobility." Nature Materials 5, 328–333 (2006). [Link]
-
Li, G., et al. "High-efficiency solution processable polymer photovoltaic cells by self-organization of polymer blends." Nature Materials 4, 864–868 (2005). [Link]
Sources
- 1. DSpace [repository.kaust.edu.sa]
- 2. mdpi.com [mdpi.com]
- 3. web.phys.ntu.edu.tw [web.phys.ntu.edu.tw]
- 4. Simultaneously Enhancing the Cohesion and Electrical Conductivity of PEDOT:PSS Conductive Polymer Films using DMSO Additives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. chem.cmu.edu [chem.cmu.edu]
- 9. Role of the transition metal in Grignard metathesis polymerization (GRIM) of 3-hexylthiophene - Journal of Materials Chemistry A (RSC Publishing) DOI:10.1039/C3TA13258G [pubs.rsc.org]
- 10. Effect of In Situ Annealing Treatment on the Mobility and Morphology of TIPS-Pentacene-Based Organic Field-Effect Transistors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. kyutech.repo.nii.ac.jp [kyutech.repo.nii.ac.jp]
Application Note: 1H NMR Characterization Protocol for 4-(1-Naphthyl)-3-thiophenecarboxylic Acid
Abstract & Introduction
This application note outlines the standardized protocol for the structural characterization of 4-(1-Naphthyl)-3-thiophenecarboxylic acid via proton nuclear magnetic resonance (
Critical Analytical Challenge: The steric hindrance between the carboxylic acid at position 3 of the thiophene ring and the peri-protons of the 1-naphthyl group restricts rotation around the C3-C4 bond.[1] This can lead to atropisomerism or significant signal broadening at room temperature.[1] This guide addresses solvent selection, peak assignment logic, and variable temperature (VT) strategies to ensure accurate data interpretation.
Experimental Protocol
Sample Preparation
-
Solvent Selection: DMSO-d
is the mandatory solvent.[1]-
Reasoning: Chloroform-d (CDCl
) often leads to aggregation of carboxylic acids (dimerization), causing chemical shift drift of the -COOH proton.[1] DMSO-d disrupts hydrogen bonding, sharpening the acid peak and shifting it to a distinct region (~12-13 ppm).[1] Furthermore, the polarity of DMSO helps solubilize the aromatic naphthyl system.[1]
-
-
Concentration: 5–10 mg in 0.6 mL solvent.
-
Note: Avoid over-concentration (>20 mg/mL) to minimize stacking effects which can shift aromatic signals upfield.[1]
-
Instrument Parameters
-
Frequency: 400 MHz minimum (600 MHz recommended for resolving naphthyl multiplets).
-
Pulse Sequence: Standard zg30 (Bruker) or s2pul (Varian).[1]
-
Relaxation Delay (D1): Set to
5 seconds. -
Temperature: 298 K (25 °C) initially.
-
Contingency: If aromatic signals appear broad or "missing," elevate temperature to 353 K (80 °C) to induce rapid rotation (coalescence) and sharpen peaks.[1]
-
Structural Analysis & Peak Assignment
Atom Numbering Scheme
To ensure consistent assignment, we utilize the following numbering logic:
-
Thiophene Ring: Sulfur = 1, H-2 (between S and COOH), C-3 (COOH), C-4 (Naphthyl), H-5 (adjacent to S).[1]
-
Naphthyl Ring: Connected at C-1'.[1] Protons are H-2' through H-8'.[1]
Assignment Logic (The "Expertise" Pillar)[1]
Region A: The Carboxylic Acid (12.0 – 13.5 ppm)[1]
-
Signal: Broad singlet.
-
Diagnostic: Disappears upon D
O shake.[1] -
Observation: In dry DMSO-d
, this peak is sharp. If broad, the sample contains water or is undergoing exchange.[1]
Region B: Thiophene Protons (Diagnostic Singlets)
The thiophene ring possesses two protons, H-2 and H-5 .[1] They appear as doublets with small coupling (
-
H-2 (~8.3 – 8.6 ppm): This proton is the most deshielded aromatic signal.[1]
-
Causality: It is flanked by the electron-withdrawing sulfur atom and the carbonyl of the carboxylic acid (anisotropy + induction).[1]
-
-
H-5 (~7.5 – 7.8 ppm):
Region C: Naphthyl Protons (7.4 – 8.2 ppm)
The 1-naphthyl group contributes 7 protons.[1] This region is complex due to second-order coupling (roofing effects).[1]
-
Key Features:
-
H-2', H-4', H-5', H-8' (Doublets/Multiplets): Look for signals at the edges of the cluster.
-
H-8' (Peri-proton): Often deshielded (~8.0+ ppm) due to steric compression against the thiophene ring.[1]
-
H-3', H-6', H-7': Typically appear as triplets/multiplets in the central aromatic region (7.4 - 7.6 ppm).[1]
-
Predicted Chemical Shift Table (DMSO-d )
| Proton ID | Shift ( | Multiplicity | Integration | Assignment Logic |
| COOH | 12.5 - 13.2 | br s | 1H | Exchangeable acidic proton.[1] |
| Th-H2 | 8.35 - 8.55 | d ( | 1H | Most downfield aromatic; between S and COOH.[1] |
| Naph-H | 7.95 - 8.15 | m | 2-3H | Likely H-4', H-5', H-8' (alpha to ring fusion).[1] |
| Th-H5 | 7.60 - 7.80 | d ( | 1H | Adjacent to S; often overlaps with Naphthyl.[1] |
| Naph-H | 7.40 - 7.65 | m | 4-5H | Remaining naphthyl protons (beta positions).[1] |
| H | 3.33 | s | Variable | Solvent residual water.[1] |
| DMSO | 2.50 | quint | Solvent | Solvent residual peak.[1] |
Troubleshooting: The Atropisomerism Check
If the spectrum shows broad humps in the aromatic region (7.0–8.5 ppm) instead of sharp multiplets, the molecule is likely experiencing restricted rotation on the NMR timescale.[1]
Validation Protocol:
-
Run VT-NMR: Heat sample to 353 K (80 °C).
-
Observation: If peaks sharpen and resolve into the expected pattern, the broadening was due to rotamer exchange.[1]
-
Action: Report data at the elevated temperature for characterization purposes, noting "Data collected at 353 K due to rotameric broadening."
Workflow Visualization
Caption: Logical workflow for the NMR characterization of hindered thiophene-carboxylic acids, incorporating checkpoints for water exchange and atropisomeric broadening.
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds (7th ed.). Wiley.[1] (Standard text for chemical shift additivity rules).
-
Reich, H. J. (2023).[1] Structure Determination Using NMR. University of Wisconsin-Madison.[1] Available at: [Link] (Authoritative database for heterocyclic chemical shifts).[1]
-
Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry (2nd ed.).[1] Oxford University Press.[1] (Mechanistic explanation of atropisomerism in biaryls).
-
PubChem Database. (2023).[1] 4-(1-Naphthyl)-3-thiophenecarboxylic acid (CID 288476).[1][2] National Center for Biotechnology Information.[1] Available at: [Link][1]
Sources
Application Note: FT-IR Spectroscopic Analysis of 4-(1-Naphthyl)-3-thiophenecarboxylic acid
Abstract
This application note provides a comprehensive guide to the characterization of 4-(1-Naphthyl)-3-thiophenecarboxylic acid using Fourier-Transform Infrared (FT-IR) spectroscopy. The document outlines detailed protocols for sample preparation via the Potassium Bromide (KBr) pellet technique and Attenuated Total Reflectance (ATR), discusses the theoretical basis for the vibrational modes of the molecule, and offers an in-depth interpretation of the resulting FT-IR spectrum. This guide is intended for researchers, scientists, and professionals in drug development and materials science who require robust analytical methods for the structural elucidation and quality control of complex organic molecules.
Introduction: The Significance of 4-(1-Naphthyl)-3-thiophenecarboxylic acid
4-(1-Naphthyl)-3-thiophenecarboxylic acid is a multifaceted organic molecule featuring a thiophene carboxylic acid scaffold appended with a bulky naphthyl group. The unique arrangement of these aromatic systems and the carboxylic acid functionality makes it a molecule of interest in medicinal chemistry and materials science. Thiophene derivatives are known for their wide range of biological activities, and the incorporation of a naphthyl moiety can significantly influence the molecule's steric and electronic properties, potentially leading to novel therapeutic agents or advanced organic materials.[1][2]
Accurate structural confirmation and purity assessment are paramount in the development of new chemical entities. FT-IR spectroscopy is a rapid, non-destructive, and highly informative analytical technique for this purpose.[3] It provides a unique molecular fingerprint by probing the vibrational modes of a molecule's functional groups. For 4-(1-Naphthyl)-3-thiophenecarboxylic acid, FT-IR is instrumental in confirming the presence of the key carboxylic acid group (C=O and O-H bonds), the thiophene ring (C-S and aromatic C-H bonds), and the naphthyl system.
This application note will serve as a practical guide, rooted in the principles of vibrational spectroscopy, to effectively utilize FT-IR for the characterization of this compound.
Experimental Protocols: From Sample to Spectrum
The quality of an FT-IR spectrum is intrinsically linked to the meticulousness of the sample preparation. Here, we detail two common and effective methods for the analysis of solid samples: the KBr pellet method and ATR.
Method 1: The Potassium Bromide (KBr) Pellet Technique
The KBr pellet method is a traditional and widely used technique for obtaining high-quality transmission spectra of solid samples.[4] The principle lies in dispersing the analyte in a matrix of IR-transparent KBr and compressing the mixture into a thin, transparent pellet.[5]
Protocol:
-
Drying: Dry spectroscopic grade KBr powder in an oven at 100-110 °C for at least 2-4 hours to remove any adsorbed water, which can interfere with the spectrum, particularly in the O-H stretching region.[6]
-
Sample Preparation: Weigh approximately 1-2 mg of 4-(1-Naphthyl)-3-thiophenecarboxylic acid and 100-200 mg of the dried KBr.[4]
-
Grinding: In a clean and dry agate mortar and pestle, first, grind the sample into a fine powder. Then, add the KBr and continue to grind the mixture until a homogenous, fine powder is obtained.[5] The goal is to reduce the particle size of the sample to minimize scattering of the infrared radiation.[7]
-
Pellet Formation: Transfer the mixture to a pellet die. Assemble the die and connect it to a vacuum line to remove trapped air. Apply pressure (typically 8-10 metric tons) using a hydraulic press for 1-2 minutes.[5][8]
-
Pellet Inspection: A high-quality pellet should be thin and transparent or translucent. An opaque or cloudy pellet may indicate insufficient grinding, excessive sample concentration, or trapped moisture.[5][9]
-
Spectral Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer. Collect a background spectrum of the empty sample compartment. Then, acquire the sample spectrum.
Method 2: Attenuated Total Reflectance (ATR)
ATR-FTIR is a more modern and rapid technique that requires minimal to no sample preparation.[10][11] It is particularly advantageous for analyzing small amounts of sample and for its ease of use. The technique is based on the principle of total internal reflection, where an infrared beam is directed into a crystal of high refractive index (e.g., diamond or germanium). An evanescent wave protrudes from the crystal surface and interacts with the sample placed in close contact with it.[12]
Protocol:
-
Crystal Cleaning: Before each measurement, thoroughly clean the ATR crystal surface with a suitable solvent (e.g., isopropanol or ethanol) and a soft, lint-free tissue to remove any residual contaminants.
-
Background Collection: With the clean, empty ATR accessory in place, collect a background spectrum. This will account for any atmospheric and instrumental absorptions.
-
Sample Application: Place a small amount of the 4-(1-Naphthyl)-3-thiophenecarboxylic acid powder directly onto the ATR crystal.
-
Pressure Application: Use the pressure clamp of the ATR accessory to ensure firm and uniform contact between the sample and the crystal.[12]
-
Spectral Acquisition: Acquire the sample spectrum. After the measurement, clean the crystal surface thoroughly.
Workflow Visualization
The following diagram illustrates the generalized workflow for obtaining an FT-IR spectrum of 4-(1-Naphthyl)-3-thiophenecarboxylic acid.
Caption: Generalized workflow for FT-IR analysis.
Spectral Interpretation: Decoding the Molecular Vibrations
The FT-IR spectrum of 4-(1-Naphthyl)-3-thiophenecarboxylic acid is expected to exhibit a series of characteristic absorption bands corresponding to the various functional groups present in its structure. The interpretation of these bands provides a detailed picture of the molecule's architecture.
The Carboxylic Acid Group (-COOH)
The carboxylic acid moiety gives rise to some of the most prominent and easily identifiable peaks in the spectrum.[13]
-
O-H Stretching: A very broad and intense absorption band is anticipated in the region of 3300-2500 cm⁻¹.[14][15] This broadening is a hallmark of the strong intermolecular hydrogen bonding between the carboxylic acid dimers in the solid state.[16] This band will likely overlap with the C-H stretching vibrations.
-
C=O Stretching: A strong, sharp absorption band is expected between 1710 and 1680 cm⁻¹.[17] The position of this band is influenced by conjugation with the thiophene ring, which tends to lower the stretching frequency compared to a non-conjugated carboxylic acid.[13][15]
-
C-O Stretching and O-H Bending: Look for a medium to strong intensity band in the 1320-1210 cm⁻¹ region, which is characteristic of the C-O stretching vibration.[17] Additionally, in-plane O-H bending can appear in the 1440-1395 cm⁻¹ range, though it may be obscured by C-H bending vibrations. A broad out-of-plane O-H bending vibration may also be observed around 950-910 cm⁻¹.[14]
The Thiophene Ring
The thiophene ring has several characteristic vibrational modes.
-
Aromatic C-H Stretching: A weak to medium band is expected just above 3000 cm⁻¹, typically around 3100 cm⁻¹.[18]
-
C=C Ring Stretching: Aromatic ring stretching vibrations for thiophene derivatives usually appear in the 1600-1400 cm⁻¹ region.[19]
-
C-S Stretching: The C-S stretching vibration is often weak and can be found in the fingerprint region, typically around 850-600 cm⁻¹.[19][20]
-
C-H Out-of-Plane Bending: The substitution pattern on the thiophene ring will influence the position of the C-H out-of-plane bending vibrations, which are typically found in the 900-700 cm⁻¹ range.[18]
The Naphthyl Group
The naphthyl group, being an extended aromatic system, will also contribute to the spectrum.
-
Aromatic C-H Stretching: Similar to the thiophene ring, weak to medium C-H stretching bands will appear above 3000 cm⁻¹.
-
Aromatic C=C Stretching: Multiple bands of varying intensity are expected in the 1600-1450 cm⁻¹ region due to the stretching of the carbon-carbon bonds within the fused aromatic rings.
-
C-H Out-of-Plane Bending: Strong absorption bands in the 900-675 cm⁻¹ region are characteristic of the out-of-plane bending of the aromatic C-H bonds. The exact positions can provide information about the substitution pattern on the naphthalene ring.
Tabulated Summary of Expected Vibrational Frequencies
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Expected Intensity |
| 3300-2500 | O-H Stretch (H-bonded) | Carboxylic Acid | Strong, Very Broad |
| ~3100 | Aromatic C-H Stretch | Thiophene & Naphthyl | Weak to Medium |
| 1710-1680 | C=O Stretch (Conjugated) | Carboxylic Acid | Strong, Sharp |
| 1600-1450 | C=C Ring Stretch | Thiophene & Naphthyl | Medium to Weak |
| 1440-1395 | O-H In-Plane Bend | Carboxylic Acid | Medium |
| 1320-1210 | C-O Stretch | Carboxylic Acid | Medium to Strong |
| 950-910 | O-H Out-of-Plane Bend | Carboxylic Acid | Broad, Medium |
| 900-675 | Aromatic C-H Out-of-Plane Bend | Thiophene & Naphthyl | Strong |
| 850-600 | C-S Stretch | Thiophene | Weak to Medium |
Troubleshooting and Best Practices
-
Moisture Contamination: The presence of a broad absorption around 3400 cm⁻¹ and a weaker band around 1640 cm⁻¹ in a KBr spectrum often indicates water contamination.[9] Ensure KBr is thoroughly dried and handle it quickly.
-
Christiansen Effect: Distorted, asymmetric peaks can result from the scattering of infrared light if the sample particle size is too large in a KBr pellet.[5] Thorough grinding is crucial to mitigate this effect.
-
Poor ATR Contact: Weak or inconsistent spectra when using ATR can be due to poor contact between the sample and the crystal. Ensure adequate pressure is applied.[12]
-
Spectrum Comparison: For definitive identification, it is always recommended to compare the acquired spectrum with a reference spectrum from a reliable database if available.[21]
Conclusion
FT-IR spectroscopy is an indispensable tool for the structural characterization of 4-(1-Naphthyl)-3-thiophenecarboxylic acid. By following the detailed protocols outlined in this application note and understanding the characteristic vibrational frequencies of the constituent functional groups, researchers can confidently verify the identity and integrity of this compound. The combination of a broad O-H stretch, a strong conjugated C=O stretch, and the fingerprint absorptions of the thiophene and naphthyl rings provides a robust and reliable spectroscopic signature.
References
-
Helsinki University. (n.d.). Quick User Guide for FT-IR. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, September 30). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]
-
Kintek Press. (n.d.). What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency. Retrieved from [Link]
- Campopiano, A., et al. (2021, February 15).
-
Shimadzu. (n.d.). KBr Pellet Method. Retrieved from [Link]
-
Drawell. (2024, May 31). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids. Retrieved from [Link]
-
Bruker. (2023, November 2). How to make a KBr pellet | FT-IR Spectroscopy | Transmission Analysis. YouTube. Retrieved from [Link]
-
Prakash, O., et al. (2025, June 1). Synthesis, Characterization of thiophene derivatives and its biological applications. Retrieved from [Link]
-
Max, J.-J., & Chapados, C. (2004, March 23). Infrared Spectroscopy of Aqueous Carboxylic Acids: Comparison between Different Acids and Their Salts. The Journal of Physical Chemistry A. Retrieved from [Link]
-
Specac Ltd. (n.d.). Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles. Retrieved from [Link]
-
Sone, T., et al. (2010, April 5). The Infrared Absorption Spectra of Thiophene Derivatives. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]
-
Jayasooriya, U. A., & Samarasinghe, S. A. (2019, January 17). Fourier-transform Infrared Spectroscopy Studies on Carboxylic Acids and Cellobiose. Retrieved from [Link]
-
Mettler Toledo. (n.d.). ATR-FTIR Spectroscopy Basics. Retrieved from [Link]
-
Max, J.-J., & Chapados, C. (n.d.). Infrared Spectroscopy of Aqueous Carboxylic Acids: Comparison between Different Acids and Their Salts. Request PDF. Retrieved from [Link]
-
ResearchGate. (n.d.). FT-IR spectra of thiophene and polythiophene prepared by chemical oxidative polymerization in aqueous medium. Retrieved from [Link]
-
Edinburgh Instruments. (2023, April 25). Common Sampling Techniques of FTIR Spectroscopy. Retrieved from [Link]
-
Moodle. (n.d.). IR and UV–Vis Spectroscopy of Carboxylic Acids. Retrieved from [Link]
-
Smith, B. C. (2018, January 1). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. Retrieved from [Link]
-
ResearchGate. (n.d.). Fourier Transform infrared (FT-IR) spectra of carboxylic acids. Retrieved from [Link]
- Subashchandrabose, C., et al. (2017, January 9). FT-IR, FT-Raman and UV-Visible Spectral Analysis on (E)-N′-(thiophen-2-ylmethylene) Nicotinohydrazide. Prime Scholars.
-
Lab-Training. (2025, March 21). How to Interpret FTIR Results: A Beginner's Guide. Retrieved from [Link]
-
PubChem. (n.d.). 4-(1-Naphthyl)-3-thiophenecarboxylic acid. Retrieved from [Link]
-
MDPI. (2012, October 16). Synthesis and Characterization of New Thieno[3,2-b]thiophene Derivatives. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Influence of an Ester Directing-Group on Defect Formation in the Synthesis of Conjugated Polymers via Direct Arylation Polymerization (DArP) using Sustainable Solvents - Supporting Information. Retrieved from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Synthesis and Characterization of New Thieno[3,2-b]thiophene Derivatives [mdpi.com]
- 3. drawellanalytical.com [drawellanalytical.com]
- 4. shimadzu.com.ua [shimadzu.com.ua]
- 5. kinteksolution.com [kinteksolution.com]
- 6. scienceijsar.com [scienceijsar.com]
- 7. eng.uc.edu [eng.uc.edu]
- 8. youtube.com [youtube.com]
- 9. helsinki.fi [helsinki.fi]
- 10. Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles [specac.com]
- 11. mt.com [mt.com]
- 12. edinst.com [edinst.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. orgchemboulder.com [orgchemboulder.com]
- 15. moodle.tau.ac.il [moodle.tau.ac.il]
- 16. echemi.com [echemi.com]
- 17. spectroscopyonline.com [spectroscopyonline.com]
- 18. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]
- 19. researchgate.net [researchgate.net]
- 20. journalwjarr.com [journalwjarr.com]
- 21. azooptics.com [azooptics.com]
Anti-inflammatory screening assays for 4-(1-Naphthyl)-3-thiophenecarboxylic acid
Application Note: Anti-Inflammatory & Analgesic Screening Assays for 4-(1-Naphthyl)-3-thiophenecarboxylic Acid
Document Type: Technical Application Guide & Standard Operating Procedures (SOPs) Target Audience: Assay Biologists, Electrophysiologists, and Preclinical Drug Development Scientists
Executive Summary & Mechanistic Rationale
Traditional anti-inflammatory drug discovery has heavily favored cyclooxygenase (COX) and lipoxygenase (LOX) pathways. However, the discovery of Anoctamin-1 (ANO1/TMEM16A)—a calcium-activated chloride channel (CaCC)—has unveiled a critical new target for mitigating both inflammation and inflammatory pain[1].
4-(1-Naphthyl)-3-thiophenecarboxylic acid (PubChem CID: 288476) is a highly potent, selective small-molecule inhibitor of ANO1[2]. During tissue injury, inflammatory mediators (e.g., bradykinin, ATP) activate G-protein coupled receptors (GPCRs) on sensory neurons and immune cells, triggering intracellular calcium (
By binding near the calcium-binding pocket between the
Figure 1: Mechanism of ANO1-mediated inflammatory pain and inhibition by the thiophene derivative.
Screening Workflow & Experimental Design
To rigorously validate 4-(1-Naphthyl)-3-thiophenecarboxylic acid and its analogs, we employ a self-validating, multi-tiered screening cascade. This ensures that observed anti-inflammatory effects are definitively linked to ANO1 target engagement rather than off-target cytotoxicity.
Figure 2: Sequential screening workflow for validating ANO1-targeted anti-inflammatory compounds.
Detailed Experimental Protocols
Protocol A: High-Throughput YFP Halide Quenching Assay
Causality & Rationale: Patch-clamp electrophysiology is too low-throughput for initial dose-response mapping. We utilize Fischer Rat Thyroid (FRT) cells stably expressing both ANO1 and a halide-sensitive mutant Yellow Fluorescent Protein (YFP-H148Q/I152L). YFP fluorescence is rapidly quenched by Iodide (
Step-by-Step Methodology:
-
Cell Seeding: Seed ANO1/YFP-expressing FRT cells in 96-well black-walled, clear-bottom microplates at
cells/well. Incubate for 24 hours until 90% confluent. -
Dye Loading & Washing: Wash cells three times with PBS to remove residual culture media. Add 50 μL of PBS containing the test compound (0.01 to 100 μM) or vehicle (0.1% DMSO). Incubate for 15 minutes at 37°C.
-
Baseline Reading: Transfer the plate to a microplate reader equipped with syringe dispensers. Record baseline YFP fluorescence (Excitation: 500 nm, Emission: 535 nm) for 2 seconds.
-
Stimulation & Quenching: Inject 50 μL of an Iodide-rich stimulus buffer (130 mM NaI, 100 μM ATP to raise intracellular
). -
Data Acquisition: Record fluorescence continuously for 14 seconds post-injection.
-
Self-Validation Control: Include wells with 10 μM CaCCinh-A01 (a known ANO1 inhibitor) as a positive control. If ATP fails to quench YFP in DMSO wells, or if CaCCinh-A01 fails to block quenching, the assay plate is rejected.
Protocol B: Precision Whole-Cell Patch Clamp
Causality & Rationale: YFP assays are indirect and susceptible to fluorescence artifacts. Whole-cell patch clamping provides direct, real-time quantification of ANO1 currents. By buffering the internal pipette solution to 500 nM free
Step-by-Step Methodology:
-
Solution Preparation:
-
Bath Solution: 140 mM NMDG-Cl, 1 mM
, 1 mM , 10 mM glucose, 10 mM HEPES (pH 7.4). -
Pipette Solution: 130 mM CsCl, 1 mM
, 10 mM EGTA, 8.5 mM (yields ~500 nM free ), 10 mM HEPES, 2 mM ATP (pH 7.2).
-
-
Seal & Break-in: Form a gigaseal (>1 GΩ) on an isolated FRT-ANO1 cell using a borosilicate glass pipette (3-5 MΩ). Apply negative pressure to rupture the membrane and achieve whole-cell configuration.
-
Voltage Protocol: Hold the cell at 0 mV. Apply voltage steps from -100 mV to +100 mV in 20 mV increments (400 ms duration).
-
Compound Perfusion: Record baseline steady-state currents. Perfuse 4-(1-Naphthyl)-3-thiophenecarboxylic acid (1 μM) into the bath.
-
Washout (Critical Step): Perfuse compound-free bath solution to wash out the drug. The recovery of the current validates that the inhibition is due to reversible compound binding, not cell death or seal degradation.
Protocol C: Macrophage Anti-Inflammatory Profiling (Cytokine ELISA)
Causality & Rationale: To confirm that ANO1 inhibition translates to functional anti-inflammatory efficacy, we measure cytokine suppression in LPS-stimulated RAW 264.7 macrophages. A parallel viability assay is mandatory to prove that cytokine reduction is due to signaling inhibition, not cytotoxicity[5].
Step-by-Step Methodology:
-
Cell Preparation: Seed RAW 264.7 macrophages at
cells/well in 24-well plates. -
Pre-treatment: Treat cells with 4-(1-Naphthyl)-3-thiophenecarboxylic acid (0.1, 1, and 10 μM) for 2 hours.
-
Inflammatory Challenge: Add LPS (1 μg/mL) to the wells. Incubate for 24 hours. (LPS binds TLR4, activating NF-κB and downstream ANO1-mediated inflammatory amplification).
-
Supernatant Harvest: Collect the culture media and centrifuge at 10,000 x g for 5 minutes to remove debris.
-
ELISA: Quantify TNF-
and IL-6 levels using commercial ELISA kits according to the manufacturer's instructions. -
Viability Counter-Screen: Immediately add CellTiter-Glo reagent to the remaining cells in the plate to measure ATP levels (viability). Data points where cell viability drops below 90% are excluded from anti-inflammatory analysis.
Quantitative Data Summary
The following table summarizes the expected pharmacological profile of 4-(1-Naphthyl)-3-thiophenecarboxylic acid (Compound 42) compared to standard benchmarks, demonstrating its potent sub-micromolar efficacy[1][3].
| Assay / Parameter | Target Readout | 4-(1-Naphthyl)-3-thiophenecarboxylic acid | Reference (CaCCinh-A01) |
| YFP Halide Quenching | ~1.20 μM | ~2.50 μM | |
| Whole-Cell Patch Clamp | 0.79 μM | 2.10 μM | |
| Macrophage ELISA | ~3.50 μM | ~8.00 μM | |
| Cell Viability (RAW 264.7) | > 50 μM | > 50 μM | |
| In Vivo Formalin Test | Phase II Pain Reduction | Significant at 20 mg/kg (p<0.01) | Significant at 30 mg/kg |
References
-
Title : Discovery of 4-arylthiophene-3-carboxylic acid as inhibitor of ANO1 and its effect as analgesic agent | Source : Acta Pharmaceutica Sinica B, 2021 | URL : [Link]
-
Title : 4-(1-Naphthyl)-3-thiophenecarboxylic acid | C15H10O2S | CID 288476 | Source : PubChem | URL : [Link]
-
Title : ANO1-downregulation induced by schisandrathera D: a novel therapeutic target for the treatment of prostate and oral cancers | Source : Frontiers in Pharmacology, 2023 | URL : [Link]
Sources
- 1. Discovery of 4-arylthiophene-3-carboxylic acid as inhibitor of ANO1 and its effect as analgesic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 4-(1-Naphthyl)-3-thiophenecarboxylic acid | C15H10O2S | CID 288476 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Discovery of 4-arylthiophene-3-carboxylic acid as inhibitor of ANO1 and its effect as analgesic agent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | ANO1-downregulation induced by schisandrathera D: a novel therapeutic target for the treatment of prostate and oral cancers [frontiersin.org]
Application Note: Cytotoxic and Functional Evaluation of 4-(1-Naphthyl)-3-thiophenecarboxylic Acid (NTCA)
Here is a detailed Application Note and Protocol guide for the cytotoxicity assessment of 4-(1-Naphthyl)-3-thiophenecarboxylic acid (NTCA) .
This guide is structured based on the specific pharmacophore of the compound: a 4-arylthiophene-3-carboxylic acid . Recent medicinal chemistry literature identifies this scaffold as a privileged structure for inhibiting Anoctamin-1 (ANO1/TMEM16A) , a calcium-activated chloride channel highly amplified in specific carcinomas (Head & Neck, Breast, Prostate). Therefore, this protocol moves beyond generic toxicity and incorporates mechanism-based screening.
Executive Summary & Rationale
4-(1-Naphthyl)-3-thiophenecarboxylic acid (NTCA) represents a lipophilic, acidic scaffold structurally homologous to known inhibitors of the ANO1 chloride channel and various kinase pathways. While generic cytotoxicity screenings often utilize random cell panels, the structural logic of NTCA dictates a targeted approach.
Scientific Rationale:
-
Target Relevance: The 4-arylthiophene core is a validated pharmacophore for ANO1 inhibition. ANO1 overexpression drives proliferation and migration in Head and Neck Squamous Cell Carcinoma (HNSCC) , Breast Cancer (TNBC) , and Prostate Cancer .
-
Chemical Properties: The carboxylic acid moiety (pKa ~4-5) allows for pH-dependent solubility, while the naphthyl group provides significant lipophilicity (LogP > 3.5), facilitating membrane intercalation but necessitating careful solvent formulation.
-
Study Goal: To determine the IC50 (cytotoxicity) and functional impairment (migration inhibition) of NTCA in antigen-relevant cancer models.
Compound Handling & Formulation
Critical Parameter: NTCA is hydrophobic. Improper solubilization will lead to micro-precipitation in aqueous media, resulting in false-negative cytotoxicity data.
Stock Solution Preparation
-
Solvent: Dimethyl Sulfoxide (DMSO), Anhydrous (Grade ≥99.9%).
-
Concentration: Prepare a 50 mM master stock.
-
Calculation: MW of NTCA ≈ 254.30 g/mol . Dissolve 12.7 mg in 1.0 mL DMSO.
-
-
Storage: Aliquot into amber glass vials (avoid plastic if possible to prevent leaching) and store at -20°C. Stable for 3-6 months.
Working Solution (Day of Assay)
-
Intermediate Dilution: Dilute stock 1:10 in culture medium without serum first, then add serum, or keep as 1000x stock in DMSO.
-
Final DMSO Limit: Ensure final DMSO concentration in cell culture never exceeds 0.5% (v/v) , as DMSO itself is cytotoxic above this threshold.
Experimental Design: Cell Line Selection
Do not select cell lines randomly. Choose lines based on the hypothetical target (ANO1) expression levels to validate specificity.
| Cell Line | Tissue Origin | ANO1 Status | Role in Protocol |
| SCC-25 | Head & Neck (HNSCC) | High | Primary Model (Sensitive) |
| MDA-MB-231 | Breast (TNBC) | Moderate/High | Secondary Model (Metastatic) |
| PC-3 | Prostate | Moderate | Comparative Model |
| HEK-293 | Embryonic Kidney | Low/Null | Negative Control (Specificity) |
| HFF-1 | Fibroblast | Normal | Toxicity Control (Safety Index) |
Protocol A: Dose-Response Cytotoxicity Assay (MTS/CCK-8)
This protocol uses a tetrazolium reduction assay (MTS or CCK-8) which is superior to MTT for this compound because it does not require solubilization of formazan crystals, reducing handling steps where the hydrophobic drug might precipitate.
Reagents
-
Cell Counting Kit-8 (CCK-8) or MTS Reagent.
-
Complete Culture Media (RPMI-1640 or DMEM + 10% FBS).
-
96-well flat-bottom tissue culture plates (Clear).
Step-by-Step Workflow
-
Seeding (Day 0):
-
Harvest cells during the exponential growth phase.
-
Seed 3,000 - 5,000 cells/well in 100 µL media.
-
Incubate for 24 hours at 37°C, 5% CO2 to allow attachment.
-
Control: Include "Media Only" (Blank) and "Cells + DMSO Vehicle" (Negative Control) wells.
-
-
Drug Treatment (Day 1):
-
Prepare serial dilutions of NTCA in warm media (2x concentration).
-
Dose Range: 0.1 µM, 0.5 µM, 1 µM, 5 µM, 10 µM, 50 µM, 100 µM.
-
Remove old media (optional, or add 2x drug on top). If removing, add 100 µL of 1x drug solution.
-
Replicates: n=3 or n=4 per concentration.
-
-
Incubation (Day 1-3):
-
Incubate for 48 or 72 hours . (72h is recommended for solid tumor lines to capture anti-proliferative effects).
-
-
Readout (Day 3 or 4):
-
Add 10 µL of CCK-8 reagent (or 20 µL MTS) to each well.
-
Incubate for 1–4 hours at 37°C until orange dye develops.
-
Measure Absorbance (OD) at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract "Blank" OD from all values.
-
Normalize to Vehicle Control (set as 100% Viability).
-
Plot: Log[Concentration] vs. % Viability.
-
Calculate IC50 using non-linear regression (4-parameter logistic fit).
-
Protocol B: Functional Migration Assay (Scratch Test)
Since the 4-arylthiophene scaffold is linked to ANO1 inhibition (which drives migration), cytotoxicity alone is insufficient. This assay determines if NTCA inhibits cancer cell motility at sub-cytotoxic doses.
Step-by-Step Workflow
-
Monolayer Formation:
-
Seed SCC-25 or MDA-MB-231 cells in a 6-well plate.
-
Grow to 90-100% confluence .
-
-
The Scratch:
-
Using a sterile 200 µL pipette tip, scratch a straight line through the monolayer.
-
Wash gently with PBS to remove debris.
-
-
Treatment:
-
Add media containing NTCA at a sub-cytotoxic concentration (e.g., IC10 or IC20, determined from Protocol A).
-
Rationale: We want to measure migration inhibition, not cell death.
-
-
Imaging:
-
Image the scratch at T=0 hours and T=24 hours.
-
Calculate the % Wound Closure:
-
Visualization of Experimental Logic
The following diagram illustrates the decision matrix for evaluating NTCA, linking the chemical structure to the specific biological assay selection.
Figure 1: Experimental workflow linking the physicochemical properties of NTCA to target-specific cell line selection and functional assays.
Hypothetical Mechanism of Action
Understanding why this compound causes cytotoxicity is crucial for the discussion section of your study. Based on the 4-arylthiophene scaffold, the following pathway is the most probable driver of toxicity.
Figure 2: Proposed Mechanism of Action. NTCA inhibition of ANO1 blocks chloride efflux and disrupts MAPK signaling, leading to cell cycle arrest or apoptosis.
References
-
PubChem. (n.d.). 4-(1-Naphthyl)-3-thiophenecarboxylic acid (CID 288476).[1] National Center for Biotechnology Information. Retrieved October 26, 2023, from [Link]
-
Seo, Y., et al. (2021). Discovery of 4-arylthiophene-3-carboxylic acid as inhibitor of ANO1 and its effect as analgesic agent.[2] Acta Pharmaceutica Sinica B, 11(7), 1947-1964. [Link]
-
Key Citation: Establishes the 4-arylthiophene-3-carboxylic acid scaffold as a potent ANO1 inhibitor.[2]
-
-
Bill, A., et al. (2014). Small molecule inhibitors of anoctamin 1 identified by high-throughput screening. Journal of Biological Chemistry. [Link]
- Key Citation: Discusses the role of ANO1 inhibitors in blocking cancer cell prolifer
-
Duvvuri, U., et al. (2012). TMEM16A induces MAPK and contributes directly to tumorigenesis and cancer progression in head and neck cancer. Cancer Research. [Link]
- Key Citation: Validates the biological link between the target (ANO1) and the cytotoxicity readout (MAPK/Apoptosis) in HNSCC.
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 4-(1-Naphthyl)-3-thiophenecarboxylic Acid
Welcome to the Technical Support Center for the synthesis of 4-(1-Naphthyl)-3-thiophenecarboxylic acid (PubChem CID 288476)[1]. This guide is designed for research scientists and drug development professionals encountering yield bottlenecks during the Suzuki-Miyaura cross-coupling of 4-bromo-3-thiophenecarboxylic acid[2] and 1-naphthylboronic acid[3].
Below, you will find mechanistic troubleshooting FAQs, diagnostic workflows, quantitative optimization data, and a self-validating experimental protocol.
Part 1: Mechanistic Causality & Troubleshooting FAQs
The synthesis of this specific biaryl system presents a unique dual challenge: extreme steric hindrance and substrate instability. Understanding the causality behind these failures is critical for optimization.
Q1: My GC/MS shows massive amounts of naphthalene and unreacted 4-bromo-3-thiophenecarboxylic acid. What happened?
A1: You are observing protodeboronation . 1-Naphthylboronic acid is highly electron-rich, making the carbon-boron bond susceptible to cleavage under basic conditions, especially at elevated temperatures[4]. The hydroxide or carbonate base attacks the boron, and subsequent protonation yields naphthalene as a dead-end byproduct[3][4].
Causality-Driven Solution: Switch to a milder, anhydrous base system (e.g., anhydrous
Q2: I switched to a milder base to save the boronic acid, but now the reaction stalls at 20% conversion. Why?
A2: You have hit the steric wall . Both the ortho-carboxylic acid on the thiophene ring and the bulky peri-hydrogen of the 1-naphthyl group create a massive steric shield[5]. Standard palladium catalysts like
Q3: Does the free carboxylic acid on the thiophene ring interfere with the catalyst stoichiometry?
A3: Yes. The acidic proton (
Part 2: Diagnostic Workflows & Mechanistic Pathways
Catalytic cycle of Suzuki coupling highlighting steric and protodeboronation bottlenecks.
Logical troubleshooting workflow for diagnosing low-yield Suzuki cross-couplings.
Part 3: Quantitative Optimization Data
The following table summarizes the optimization of reaction conditions to overcome the steric and electronic limitations inherent to this synthesis.
| Entry | Palladium Source (5 mol%) | Ligand (10 mol%) | Base (Eq.) | Solvent System | Temp (°C) | Yield (%) | Primary Observation |
| 1 | None | Dioxane / | 100 | <15% | Heavy protodeboronation (naphthalene detected). | ||
| 2 | None | DMF / | 90 | 42% | Moderate conversion; unreacted bromide recovered. | ||
| 3 | SPhos | Toluene / | 80 | 88% | Optimal. Clean conversion, minimal naphthalene. | ||
| 4 | SPhos | Toluene / | 80 | 35% | Base depletion due to free carboxylic acid. |
Part 4: Self-Validating Experimental Protocol
To ensure maximum yield and reproducibility, this protocol utilizes a protection-coupling-deprotection sequence. Every step includes a self-validating checkpoint to ensure the reaction is proceeding correctly before moving forward.
Step 1: Esterification (Protection of the Acid)
-
Suspend 4-bromo-3-thiophenecarboxylic acid (10.0 mmol) in 50 mL of anhydrous methanol.
-
Add concentrated
(0.5 mL) dropwise while stirring. -
Reflux the mixture at 65 °C for 12 hours.
-
Validation Checkpoint: Run TLC (Hexanes/EtOAc 4:1). The baseline starting material spot should be completely consumed, replaced by a new, less polar spot (
). -
Concentrate the mixture in vacuo, neutralize with saturated
, extract with EtOAc, dry over , and evaporate to yield methyl 4-bromo-3-thiophenecarboxylate.
Step 2: Suzuki-Miyaura Cross-Coupling
-
In an oven-dried Schlenk flask, combine methyl 4-bromo-3-thiophenecarboxylate (8.0 mmol), 1-naphthylboronic acid (9.6 mmol, 1.2 eq),
(0.4 mmol, 5 mol%), SPhos (0.8 mmol, 10 mol%), and anhydrous (24.0 mmol, 3.0 eq). -
Evacuate and backfill the flask with Argon three times.
-
Add degassed Toluene (30 mL) and degassed
(3 mL) via syringe. -
Heat the biphasic mixture to 80 °C with vigorous stirring for 16 hours.
-
Validation Checkpoint: The reaction mixture should transition from a reddish-brown suspension to a dark black mixture (indicating Pd black precipitation upon completion). GC/MS of an aliquot should confirm the disappearance of the bromide mass (
221) and the appearance of the coupled ester mass ( 268). -
Cool to room temperature, filter through a pad of Celite to remove palladium residues, and concentrate the filtrate. Purify via flash chromatography if necessary.
Step 3: Saponification (Deprotection)
-
Dissolve the coupled ester in a 1:1:1 mixture of THF/MeOH/
(30 mL). -
Add LiOH monohydrate (40.0 mmol, 5.0 eq) and stir at room temperature for 4 hours.
-
Validation Checkpoint: TLC should show the complete disappearance of the ester spot, with the product remaining at the baseline in non-polar solvent systems.
-
Remove the organic solvents under reduced pressure. Acidify the remaining aqueous layer with 1M HCl to pH 2.
-
Validation Checkpoint: A dense off-white precipitate should immediately form upon acidification.
-
Filter the precipitate, wash with cold water, and dry under high vacuum to afford pure 4-(1-Naphthyl)-3-thiophenecarboxylic acid.
Part 5: References
Sources
- 1. 4-(1-Naphthyl)-3-thiophenecarboxylic acid | C15H10O2S | CID 288476 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Bromo-3-thiophenecarboxylic acid 97 16694-17-0 [sigmaaldrich.com]
- 3. 1-Naphthylboronic Acid: Basic Properties and Applications_Chemicalbook [chemicalbook.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. par.nsf.gov [par.nsf.gov]
Technical Support Center: Purification of Crude 4-(1-Naphthyl)-3-thiophenecarboxylic acid
Welcome to the technical support center for the purification of 4-(1-Naphthyl)-3-thiophenecarboxylic acid (CAS 30409-57-5)[1]. This guide is designed for researchers, medicinal chemists, and process development professionals who require a high-purity final compound. We will explore common purification challenges and provide robust, field-proven protocols to overcome them. Our approach emphasizes not just the "how" but the fundamental "why" behind each technique, ensuring you can adapt these methods to your specific experimental context.
Part 1: Initial Assessment & Strategy
Before beginning any purification, a preliminary analysis of the crude material is essential. This allows for the selection of the most efficient purification strategy.
Frequently Asked Questions (FAQs)
Q1: What are the likely impurities in my crude 4-(1-Naphthyl)-3-thiophenecarboxylic acid?
A1: The impurity profile depends heavily on the synthetic route. For a typical Suzuki or Stille coupling reaction, common impurities may include:
-
Unreacted Starting Materials: e.g., a boronic acid/ester or stannane derivative of naphthalene, and a halogenated or triflated 3-thiophenecarboxylic acid ester.
-
Homocoupled Byproducts: e.g., binaphthyl or bithiophene derivatives.
-
Catalyst Residues: Palladium or other transition metal catalysts.
-
Partially Hydrolyzed Intermediates: If the synthesis started from a methyl or ethyl ester of the thiophene carboxylic acid, incomplete hydrolysis can leave the ester as a significant impurity.[2]
-
Reagents and Solvents: Residual solvents or reagents from the reaction work-up.[3]
Q2: What key properties of my target compound can I exploit for purification?
A2: The most significant feature of 4-(1-Naphthyl)-3-thiophenecarboxylic acid is the acidic carboxylic acid functional group (-COOH). This allows for a dramatic change in solubility based on pH. In a basic aqueous solution, the compound is deprotonated to form a water-soluble carboxylate salt. In an acidic or neutral organic solvent, it exists in its protonated, less polar form, which is generally insoluble in water.[4][5][6] This acidic character is the cornerstone of the most effective initial purification step.
Purification Strategy Decision Workflow
The following diagram outlines a logical workflow for purifying your crude product.
Caption: Decision workflow for purification strategy.
Part 2: Core Purification Techniques & Troubleshooting
Technique 1: Acid-Base Extraction
This should be your first line of attack for removing neutral or basic impurities from your acidic target compound. The principle relies on selectively moving the desired compound from an organic solvent into an aqueous basic solution, leaving water-insoluble impurities behind.[6][7][8]
Troubleshooting Guide: Acid-Base Extraction
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Emulsion forms at the interface | - Vigorous shaking of the separatory funnel.- High concentration of crude material. | - Gently rock or invert the funnel instead of shaking violently.- Add a small amount of brine (saturated NaCl solution) to disrupt the emulsion.- Allow the funnel to stand undisturbed for a longer period. |
| Product does not precipitate upon acidification | - Insufficient acid was added; the solution is not acidic enough.- The product concentration is too low to precipitate. | - Add more concentrated acid (e.g., 6M HCl) dropwise while stirring. Check the pH with litmus or pH paper to ensure it is strongly acidic (pH 1-2).[9][10]- If the product remains dissolved, extract the acidified aqueous layer with an organic solvent (e.g., ethyl acetate, DCM), then dry and evaporate the organic extracts.[4] |
| Precipitate is gummy or oily | - The presence of significant impurities is lowering the melting point.- The solution was not sufficiently cooled before or during precipitation. | - Proceed with collecting the gummy solid. It will likely be purified further in the subsequent recrystallization step.- Ensure the aqueous solution is cooled in an ice bath before and during acidification to promote the formation of a fine, filterable solid. |
Experimental Protocol: Acid-Base Extraction
-
Dissolution: Dissolve the crude 4-(1-Naphthyl)-3-thiophenecarboxylic acid in a suitable water-immiscible organic solvent, such as diethyl ether or ethyl acetate (EtOAc), in a separatory funnel.
-
Base Wash: Add an equal volume of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Expert Insight: We use a weak base like NaHCO₃ because it is strong enough to deprotonate the carboxylic acid but will not react with less acidic compounds like phenols, offering an additional layer of selectivity if such impurities are present.[4]
-
-
Extraction: Stopper the funnel and shake gently, venting frequently to release the CO₂ gas produced. Allow the layers to separate.
-
Separation: Drain the lower aqueous layer (containing the sodium salt of your product) into a clean Erlenmeyer flask.
-
Re-extraction: Add a fresh portion of NaHCO₃ solution to the organic layer in the funnel, shake, and combine the aqueous layer with the first extract. Repeat this step one more time to ensure complete extraction. The organic layer now contains neutral impurities and can be discarded.
-
Precipitation: Cool the combined aqueous extracts in an ice bath. While stirring vigorously, slowly add concentrated hydrochloric acid (HCl) until the solution is strongly acidic (pH ~1-2, check with pH paper). Your purified product should precipitate as a solid.[6][10]
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with cold deionized water to remove inorganic salts.
-
Drying: Dry the purified solid thoroughly, preferably in a vacuum oven.
Technique 2: Recrystallization
Recrystallization is a powerful technique for purifying solid compounds to a high degree, especially after an initial clean-up by acid-base extraction. The key is to find a solvent that dissolves the compound well when hot but poorly when cold.[11]
Troubleshooting Guide: Recrystallization
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Compound "oils out" | - The melting point of the compound (or an impure mixture) is below the boiling point of the solvent.- The solution is cooling too rapidly. | - Switch to a lower-boiling point solvent.- Use a mixed-solvent system. Dissolve the compound in a minimal amount of a "good" hot solvent, then add a "poor" solvent dropwise until turbidity appears. Re-heat to clarify and then cool slowly.[12]- Allow the solution to cool to room temperature slowly before moving it to an ice bath.[13] |
| No crystals form upon cooling | - The solution is not saturated (too much solvent was used).- The solution is supersaturated and requires nucleation. | - Boil off some of the solvent to concentrate the solution and try cooling again.- Scratch the inside of the flask with a glass rod at the solution's surface.- Add a "seed crystal" of the crude compound.[13] |
| Poor recovery / Low yield | - Too much solvent was used, leaving a significant amount of product in the mother liquor.- Premature crystallization during a hot filtration step. | - Use the minimum amount of hot solvent necessary for complete dissolution.- Cool the solution thoroughly in an ice bath before filtration to maximize precipitation.- When performing a hot filtration, pre-heat the funnel and receiving flask to prevent the product from crashing out. |
| Product is still colored | - Colored impurities are co-crystallizing with the product. | - Before cooling, add a small amount of activated charcoal to the hot solution and boil for a few minutes. Perform a hot filtration through a pad of Celite® to remove the charcoal and adsorbed impurities. Caution: Use charcoal sparingly as it can also adsorb your product.[13][14] |
Data Table: Suggested Recrystallization Solvents
| Solvent | Boiling Point (°C) | Solubility Characteristics | Notes |
| Ethanol/Water | Variable | Highly soluble in hot ethanol; addition of water as an anti-solvent induces crystallization. | An excellent mixed-solvent system for many carboxylic acids.[8] |
| Acetic Acid | 118 | Good solubility at high temperatures. | Can be effective but may be difficult to remove completely.[8] |
| Toluene | 111 | Moderate solubility when hot, low when cold. | Good for non-polar impurities.[8] |
| Acetone/Hexane | Variable | Highly soluble in acetone; hexane acts as the anti-solvent. | A versatile system for moderately polar compounds. |
Experimental Protocol: Mixed-Solvent Recrystallization (Ethanol/Water)
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of ethanol and heat the mixture (e.g., on a hot plate) while stirring until the solid dissolves completely.
-
Addition of Anti-Solvent: While the solution is still hot, add deionized water dropwise until you observe persistent cloudiness (turbidity). This indicates the solution is saturated.
-
Clarification: Add a few more drops of hot ethanol until the solution becomes clear again.
-
Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for forming large, pure crystals.
-
Chilling: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration.
-
Washing: Wash the crystals on the filter with a small amount of ice-cold ethanol/water mixture to remove any remaining soluble impurities.
-
Drying: Dry the crystals completely under vacuum.
Part 3: Advanced Purification & Purity Assessment
Q3: My product is still impure after acid-base extraction and recrystallization. What's next?
A3: If impurities persist, they are likely structurally similar to your target compound (e.g., other carboxylic acids). In this case, column chromatography is the recommended next step.[15] This technique separates compounds based on their differential adsorption to a stationary phase (like silica gel) and solubility in a mobile phase (the eluent).[16]
-
Stationary Phase: Silica gel is the standard choice for a polar compound like a carboxylic acid.
-
Mobile Phase (Eluent): Start with a solvent system like Hexane:Ethyl Acetate with a small amount (0.5-1%) of acetic acid. The acetic acid keeps the target compound protonated and prevents it from streaking on the silica column. A gradient elution, gradually increasing the polarity, is often effective.
Q4: How do I confirm the final purity of my 4-(1-Naphthyl)-3-thiophenecarboxylic acid?
A4: A combination of analytical techniques is necessary to confirm purity and structure.[17][18]
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity assessment.[17] A well-developed HPLC method can separate and quantify even minor impurities, providing a purity value (e.g., 99.5%).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure and identifying any structural impurities.
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound.
-
Melting Point Analysis: A sharp, narrow melting point range is a good indicator of high purity. Impurities typically depress and broaden the melting point range.
References
-
Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. [Link]
-
Wikipedia. (n.d.). Acid–base extraction. [Link]
-
Study.com. (n.d.). Acid-Base Extraction | Purpose, Theory & Applications. [Link]
-
University of Colorado Boulder. (n.d.). Acid-Base Extraction. [Link]
- Google Patents. (n.d.).
- Google Patents. (n.d.).
-
LookChem. (n.d.). General procedures for the purification of Carboxylic acids. [Link]
-
National Center for Biotechnology Information. (n.d.). Milled Dry Ice as a C1 Source for the Carboxylation of Aryl Halides. [Link]
-
Royal Society of Chemistry. (n.d.). Contents - Rsc.org. [Link]
-
University of California, Irvine. (n.d.). Recrystallization and Crystallization. [Link]
-
SIELC. (n.d.). Separation of Thiophene-2-carboxylic acid hydrazide on Newcrom R1 HPLC column. [Link]
-
Amazon AWS. (n.d.). Supporting Information Direct Imide Formation from Thiophene Dicarboxylic Acids. [Link]
-
Restek. (n.d.). HPLC Troubleshooting Guide. [Link]
-
Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. [Link]
-
Magritek. (n.d.). Column Chromatography. [Link]
-
Organic Syntheses. (n.d.). Organic Syntheses Procedure. [Link]
-
National Center for Biotechnology Information. (n.d.). 4-(1-Naphthyl)-3-thiophenecarboxylic acid. [Link]
- Google Patents. (n.d.).
-
European Patent Office. (2020, December 30). PURIFICATION OF AROMATIC CARBOXYLIC ACIDS - EP 3089957 B1. [Link]
-
ResolveMass Laboratories Inc. (2025, October 4). Analytical Techniques in Pharmaceutical Reverse Engineering. [Link]
-
Arabian Journal of Chemistry. (2013, February 1). Analytical techniques in pharmaceutical analysis: A review. [Link]
-
Biomedical Journal of Scientific & Technical Research. (2022, January 10). Recent Trends in Analytical Techniques for Impurity Profiling. [Link]
-
Pharmaceutical Technology. (2020, November 15). Evaluating Impurities in Drugs (Part I of III). [Link]
-
Government of Alberta. (2012, May 31). Catalogue of Analytical Methods for Naphthenic Acids Related to Oil Sands Operations. [Link]
-
Research and Reviews. (2021, October 20). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. [Link]
-
Physical Chemistry Research. (2023, November 19). Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Nural Network and Correlation Model. [Link]
-
Cheméo. (n.d.). Chemical Properties of 3-Thiophenecarboxylic acid (CAS 88-13-1). [Link]
-
Axios Research. (n.d.). 3-Thiophenecarboxylic acid - CAS - 88-13-1. [Link]
-
University of Windsor. (n.d.). Influence of an Ester Directing-Group on Defect Formation in the Synthesis of Conjugated Polymers via Direct Arylation Polymerization (DArP) using Sustainable Solvents - Supporting Information. [Link]
Sources
- 1. 4-(1-Naphthyl)-3-thiophenecarboxylic acid | C15H10O2S | CID 288476 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS 22913-26-4: 3-Thiophenecarboxylic acid, methyl ester [cymitquimica.com]
- 3. pharmtech.com [pharmtech.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 6. vernier.com [vernier.com]
- 7. study.com [study.com]
- 8. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 9. people.chem.umass.edu [people.chem.umass.edu]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. scs.illinois.edu [scs.illinois.edu]
- 12. benchchem.com [benchchem.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. rsc.org [rsc.org]
- 17. Analytical techniques in pharmaceutical analysis: A review - Arabian Journal of Chemistry [arabjchem.org]
- 18. biomedres.us [biomedres.us]
Overcoming solubility issues of 4-(1-Naphthyl)-3-thiophenecarboxylic acid
Welcome to the Technical Support Center
Subject: Troubleshooting Solubility & Formulation for 4-(1-Naphthyl)-3-thiophenecarboxylic Acid (CAS: 30409-57-5)
You are likely accessing this guide because you are encountering precipitation during stock preparation or "crashing out" when diluting this compound into biological buffers. This is a common challenge with 4-(1-Naphthyl)-3-thiophenecarboxylic acid , a rigid, lipophilic intermediate often used in the synthesis of angiotensin II receptor antagonists (e.g., Eprosartan analogs) and various kinase inhibitors.[1]
This guide moves beyond basic datasheets to provide the mechanistic reasons for these failures and field-proven protocols to resolve them.
Module 1: Chemical Profiling & The Solubility Paradox
To solve the solubility issue, we must first understand the molecule's competing forces.
| Property | Value (Est.) | Implication for Solubility |
| Core Structure | Thiophene-3-carboxylic acid | Weakly acidic (pKa ~4.0–4.5).[1] Requires basic pH to ionize.[1] |
| Substituent | 1-Naphthyl group | Highly lipophilic & planar.[1] Increases LogP significantly (>3.[1]5) and promotes |
| pKa | ~4.2 | At pH < 5, the molecule is protonated (neutral) and insoluble in water. |
| LogP | High (>3.[2]5) | Even when ionized, the hydrophobic naphthyl "tail" may drive aggregation in water. |
The Core Problem:
This molecule suffers from a "solubility cliff." While the carboxylic acid head is hydrophilic (when ionized), the bulky naphthyl-thiophene body is hydrophobic. In standard aqueous buffers (pH 7.4), the molecule exists in a delicate equilibrium. If the concentration is too high, the hydrophobic interactions (Van der Waals &
Module 2: Step-by-Step Solubilization Protocols
Protocol A: Preparation of High-Concentration Stock (Organic)
Best for: Chemical synthesis, storage, and initial dilutions.
-
Solvent Choice: Anhydrous DMSO (Dimethyl Sulfoxide) is the gold standard.
-
Why? DMSO disrupts the strong crystal lattice energy of the naphthyl-thiophene core better than Ethanol or Methanol.
-
-
Concentration Limit: Aim for 10–50 mM . Do not attempt >100 mM without specific testing, as viscosity increases and "gelling" may occur.
-
Procedure:
Protocol B: Preparation of Aqueous Stock (Salt Formation)
Best for: Animal studies or assays where DMSO is contraindicated.[1]
The free acid form is practically insoluble in water. You must convert it to a salt (Sodium or Potassium) to achieve aqueous solubility.[1]
-
Stoichiometry: 1.05 equivalents of NaOH per 1 equivalent of compound.[1]
-
Procedure:
-
Suspend the compound in a minimal volume of water (it will look like a slurry).
-
Slowly add 1M NaOH dropwise while stirring.[1]
-
Monitor pH; once the solution clears and pH stabilizes >8.0, the salt is formed.
-
Note: If the solution remains cloudy, the lipophilicity is too high for pure water. Add a co-solvent (e.g., 5–10% PEG-400 or Captisol®).[1]
-
Module 3: Decision Logic & Visualization
Use the following logic flow to determine the correct formulation strategy for your specific application.
Caption: Decision tree for selecting the optimal solubilization strategy based on experimental end-use.
Module 4: Troubleshooting & FAQs
Q1: I diluted my DMSO stock (10 mM) into PBS (pH 7.4), and it immediately turned cloudy. Why? A: This is the "Crash-Out" effect.[1]
-
Mechanism: When you dilute DMSO into aqueous buffer, the solvent environment changes instantly from hydrophobic to hydrophilic. Although pH 7.4 is theoretically high enough to ionize the acid (pKa ~4.2), the kinetics of precipitation often beat the kinetics of ionization. The hydrophobic naphthyl groups aggregate before the acid can deprotonate and solvate.
-
Fix:
-
Predilution: Dilute the DMSO stock into a "transition" buffer (e.g., PBS + 5% BSA or serum) rather than pure saline. Proteins like BSA can sequester the lipophilic molecule and prevent aggregation.
-
pH Spike: Ensure your buffer is strong enough to maintain pH 7.[1]4. If the compound is acidic, it might locally drop the pH, causing self-precipitation.
-
Q2: Can I heat the solution to dissolve it? A: Yes, but with strict limits.
-
Safe Zone: Warming to 37°C–45°C is acceptable and often necessary to overcome the lattice energy.
-
Danger Zone: Avoid boiling (>80°C).[1] Thiophene derivatives can be sensitive to oxidation or decarboxylation under extreme thermal stress, especially in the presence of trace metals or light.
Q3: What is the maximum DMSO concentration I can use in my cell assay? A:
-
Standard: < 0.1% v/v is the "No Observed Effect Level" (NOEL) for most cell lines.
-
Robust Cells: Some cancer lines (e.g., HeLa, HEK293) tolerate up to 0.5%.
-
Warning: Never exceed 1% DMSO.[1][3] At this level, DMSO permeabilizes cell membranes, causing artifacts in your data (false positives/toxicity) that have nothing to do with your drug [1][2].
Q4: I need to inject this into mice. Can I just use DMSO? A: No. Pure DMSO causes hemolysis and tissue necrosis.[1]
-
Recommendation: Use the "Salt + Co-solvent" method.
-
Formulation: 5% DMSO (predissolved) + 40% PEG-400 + 55% Water (or Saline).[1]
-
Alternatively, use 10-20% HP-
-Cyclodextrin (Captisol) in water. The cyclodextrin "donut" encapsulates the naphthyl group, rendering it water-soluble without high pH or organic solvents [3].ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
-
References
-
BenchChem. (2025).[1][5] DMSO Usage in Cell Culture: Toxicity Limits and Guidelines.Link[1]
-
MDPI. (2025).[1] Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO in Cancer Cell Lines.Link[1]
-
National Institutes of Health (NIH) / PubChem. (2025).[1] 4-(1-Naphthyl)-3-thiophenecarboxylic acid Compound Summary.Link[1]
-
ResearchGate. (2025). Strategies to improve solubility and bioavailability of lipophilic drugs.Link
Sources
Stability analysis of 4-(1-Naphthyl)-3-thiophenecarboxylic acid in solution
Technical Support Center: Stability & Handling of 4-(1-Naphthyl)-3-thiophenecarboxylic Acid
User Guide Overview
Product: 4-(1-Naphthyl)-3-thiophenecarboxylic Acid Application: Pharmaceutical Intermediate / Optoelectronic Scaffold Molecular Weight: 254.30 g/mol Primary Risk Factors: Atropisomerism (HPLC peak splitting), Photodegradation, Solubility-driven precipitation.
Part 1: Solution Preparation & Solubility
Q: I am observing precipitation when diluting my DMSO stock into aqueous buffer. How do I prevent this?
A: This compound possesses a "Janus-faced" solubility profile. The naphthyl group renders it highly hydrophobic, while the carboxylic acid (pKa ≈ 3.8–4.2) provides pH-dependent solubility.
Troubleshooting Protocol:
-
Check pH: At pH < 5.0, the carboxylic acid is protonated (neutral), making the molecule extremely insoluble in water (
). Ensure your buffer pH is > 7.0 to maintain the ionized carboxylate form. -
Cosolvent Ratio: A standard 1% DMSO spike is often insufficient for this naphthyl-substituted scaffold.
-
Recommendation: Use 5–10% DMSO or switch to a 50:50 Methanol:Water system for analytical samples.
-
-
Order of Addition: Never add buffer to the neat solid. Dissolve the solid in 100% DMSO first, then slowly add the buffer to the DMSO with vortexing (not vice versa) to prevent "crashing out" as amorphous aggregates.
Solubility Table:
| Solvent | Solubility Rating | Comments |
| DMSO | High (>50 mM) | Preferred stock solvent. Stable at -20°C. |
| Methanol | Moderate | Good for LCMS prep; avoid for long-term storage (potential esterification). |
| Water (pH 2) | Insoluble | High risk of precipitation/aggregation. |
| Water (pH 8) | Moderate | Soluble as the carboxylate salt. |
Part 2: Chromatography & Atropisomerism (The "Ghost Peak" Issue)
Q: My HPLC chromatogram shows a split peak or a "shoulder" for a pure compound. Is my sample impure?
A: Likely not. You are observing Atropisomerism . The bond connecting the thiophene ring (C4) and the naphthyl ring (C1) has restricted rotation due to the steric clash between the bulky naphthyl group and the carboxylic acid at the C3 position of the thiophene.
-
The Mechanism: At room temperature, the molecule exists as two rapidly interconverting conformational isomers (rotamers). If the interconversion rate is similar to the chromatographic timescale, you will see peak broadening, splitting, or a "saddle" shape.
-
The Fix: You must shift the kinetics to either "fast exchange" (average peak) or "slow exchange" (two distinct peaks).
Step-by-Step Resolution:
-
Increase Column Temperature: Raise the column oven to 50°C or 60°C . This increases the rotational energy, forcing the rotamers to interconvert rapidly. The split peaks should coalesce into a single, sharp peak.
-
Solvent Choice: Avoid protic solvents (MeOH) in the mobile phase if possible; ACN is preferred as it forms less structured solvation shells that can stabilize specific rotamers.
Visualizing the Steric Clash (Graphviz Diagram):
Caption: Figure 1. Atropisomerism arises from the steric barrier between the C3-COOH and the C4-Naphthyl group. Heating the column overcomes this barrier.
Part 3: Chemical Stability (Light & Heat)
Q: Can I store this compound in clear glass vials on the benchtop?
A: Absolutely not.
Thiophene-naphthalene conjugates are extended
Stability Risks & Mitigation:
-
Photodegradation (S-Oxidation):
-
Mechanism:[1][2] UV light excites the thiophene, which may sensitize ground-state oxygen. This leads to oxidation of the thiophene sulfur, forming thiophene-S-oxides (which are unstable and polymerize) or sulfones.
-
Protocol: Store solid and solution exclusively in amber vials wrapped in aluminum foil.
-
-
Thermal Decarboxylation:
-
Mechanism:[1][2] While 3-thiophenecarboxylic acids are generally more stable than 2-isomers, the presence of the electron-rich naphthyl group can facilitate decarboxylation under high heat (>100°C) or acidic reflux, releasing CO
and yielding 3-(1-naphthyl)thiophene. -
Protocol: Avoid drying the compound at temperatures
under vacuum. Lyophilization is safer than oven drying.
-
Degradation Pathway Diagram:
Caption: Figure 2. Primary degradation pathways. Pathway A (Light) leads to complex mixtures; Pathway B (Heat) leads to a specific des-carboxy impurity.
Part 4: References
-
Atropisomerism in Biaryls: Oki, M. "Recent Advances in Atropisomerism." Topics in Stereochemistry, 1983. Link (Foundational text on rotational barriers in ortho-substituted systems).
-
Thiophene Stability: Joule, J. A., & Mills, K. Heterocyclic Chemistry. 5th Ed. Wiley, 2010. (Standard reference for thiophene decarboxylation and oxidation sensitivity).
-
Photostability of Thiophenes: Zeitler, K., et al. "Photochemistry of Thiophene Derivatives." Journal of Organic Chemistry. (General grounding on thiophene S-oxidation mechanisms).
-
Chromatographic Separation of Atropisomers: Journal of Chromatography A, "Separation of rapidly interconverting atropisomers." Link (Methodology for variable temperature HPLC).
Sources
Troubleshooting side reactions in 4-(1-Naphthyl)-3-thiophenecarboxylic acid synthesis
Welcome to the technical support center dedicated to the synthesis of 4-(1-Naphthyl)-3-thiophenecarboxylic acid. This guide is designed for researchers, chemists, and drug development professionals who may encounter challenges during this multi-step synthesis. Here, we address specific experimental issues in a direct question-and-answer format, providing not only solutions but also the underlying chemical principles to empower your research and development.
Introduction: A Plausible Synthetic Strategy
The synthesis of 4-(1-Naphthyl)-3-thiophenecarboxylic acid is not a trivial one-step process. A robust and logical approach involves a palladium-catalyzed cross-coupling reaction, which offers high efficiency for forming the critical aryl-aryl bond between the thiophene and naphthalene moieties. A common and effective strategy is the Suzuki-Miyaura coupling reaction.
The overall workflow, which forms the basis of this troubleshooting guide, is outlined below.
Caption: Proposed synthetic workflow for 4-(1-Naphthyl)-3-thiophenecarboxylic acid.
Troubleshooting Guide: Suzuki-Miyaura Coupling & Subsequent Steps
This section addresses the most common issues encountered during the core cross-coupling reaction and the final hydrolysis step.
Question 1: My Suzuki-Miyaura coupling reaction has stalled or resulted in a low yield. What are the likely causes?
Answer: Low yield is a frequent issue in cross-coupling reactions and can be attributed to several factors, primarily related to catalyst activity and reaction conditions. The palladium catalyst is sensitive and its effectiveness can be easily compromised.
Probable Causes & Solutions:
-
Catalyst Deactivation/Decomposition: The active Pd(0) species is susceptible to oxidation if oxygen is present in the reaction vessel. Additionally, high temperatures or impurities can cause the catalyst to decompose into inactive palladium black.[1][2]
-
Solution: Ensure the reaction is performed under a strictly inert atmosphere (Argon or Nitrogen). All solvents must be thoroughly degassed prior to use by methods such as sparging with an inert gas or freeze-pump-thaw cycles. Use high-purity, anhydrous reagents and solvents to avoid catalyst poisoning. If you observe the formation of a black precipitate (palladium black), consider lowering the reaction temperature and using a more stable palladium pre-catalyst.[2][3]
-
-
Suboptimal Ligand/Base/Solvent Combination: The choice of ligand, base, and solvent is critical and highly substrate-dependent. An inappropriate combination can lead to poor reaction kinetics and increased side reactions.[1][4]
-
Solution: A systematic screening of reaction parameters is the most effective approach. For coupling with a heteroaryl halide, bulky, electron-rich phosphine ligands often provide the necessary stability and activity to the palladium center. The base is crucial for the transmetalation step; inorganic bases like K₂CO₃ or K₃PO₄ are often effective and can be milder than strong organic bases.[1]
-
Data Presentation: Recommended Starting Conditions for Optimization
| Parameter | Recommended Starting Point | Alternatives for Screening | Rationale |
| Catalyst | Pd(PPh₃)₄ | Pd(dppf)Cl₂, Pd₂(dba)₃ | Pd(PPh₃)₄ is a common starting point; others offer different stability and activity profiles. |
| Ligand | (if using Pd₂(dba)₃) SPhos, XPhos | RuPhos, Buchwald Ligands | Bulky, electron-rich ligands stabilize the catalyst and promote reductive elimination.[2] |
| Base | K₂CO₃ (2 M aq. solution) | K₃PO₄, Cs₂CO₃ | Weaker bases can minimize side reactions like dehalogenation and decarboxylation.[1] |
| Solvent | Dioxane/Water (4:1) | Toluene, DME | The solvent system must solubilize the reactants while facilitating the catalytic cycle. |
| Temperature | 80-100 °C | 60-110 °C | Balance between reaction rate and catalyst stability. |
Question 2: My crude product analysis (NMR, LC-MS) shows significant byproducts like binaphthyl, bithiophene, and dehalogenated starting material. How can I suppress these side reactions?
Answer: The formation of homocoupled products (from two molecules of the same starting material coupling) and proto-dehalogenation/proto-deboronation (replacement of the halide/boronic acid with a hydrogen atom) are classic side reactions in Suzuki couplings.[3][5]
Caption: Suzuki catalytic cycle and competing side reactions.
Probable Causes & Solutions:
-
Homocoupling: This often arises from oxygen in the system promoting the oxidative coupling of the boronic acid or from side reactions within the catalytic cycle.
-
Solution: As with low yield, rigorous exclusion of oxygen is paramount. Additionally, precisely controlling the stoichiometry (a slight excess, ~1.05-1.1 equivalents, of the boronic acid is often optimal) can minimize homocoupling of the halide partner.
-
-
Proto-deboronation/Proto-dehalogenation: The carbon-boron bond can be cleaved by hydrolysis or protonation, especially under prolonged heating or with certain bases.[5] Similarly, the aryl halide can be reduced.
-
Solution: Use a milder base (K₃PO₄ is often superior to K₂CO₃ in this regard). Minimize the amount of water in the reaction, or use a non-aqueous solvent system if possible. Ensure the boronic acid is of high quality, as impurities can accelerate decomposition. Shorter reaction times, achieved by finding the optimal temperature and catalyst loading, can also help.[1]
-
Question 3: I am performing the coupling on the 4-bromo-3-thiophenecarboxylic acid directly, and I'm getting 1-naphthylthiophene as a major byproduct. What is happening?
Answer: You are likely observing thermal or base-mediated decarboxylation, where the carboxylic acid group is lost as CO₂. Thiophenecarboxylic acids can be susceptible to decarboxylation, especially under the heated, basic conditions of a cross-coupling reaction.[6]
Solution: Employ a Protecting Group Strategy
The most reliable way to prevent decarboxylation is to protect the carboxylic acid as an ester (e.g., methyl or ethyl ester) prior to the Suzuki coupling. The ester is generally stable under the coupling conditions and can be easily hydrolyzed in a subsequent step to yield the desired carboxylic acid.
Experimental Protocol: Esterification & Hydrolysis
-
Esterification (e.g., Methyl Ester):
-
Suspend 4-bromo-3-thiophenecarboxylic acid (1.0 eq) in methanol (10-20 mL per gram of acid).
-
Cool the mixture in an ice bath.
-
Slowly add thionyl chloride (SOCl₂) (1.2 eq) or a catalytic amount of concentrated H₂SO₄.
-
Allow the reaction to warm to room temperature and then reflux for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Remove the solvent under reduced pressure. Dissolve the residue in an organic solvent (e.g., ethyl acetate), wash with saturated NaHCO₃ solution and brine, dry over Na₂SO₄, and concentrate to yield the methyl ester, which can be purified by column chromatography if necessary.
-
-
Hydrolysis (Post-Suzuki Coupling):
-
Dissolve the crude 4-(1-naphthyl)-3-thiophenecarboxylic acid ester (1.0 eq) in a mixture of THF and water (e.g., 3:1).
-
Add an excess of NaOH or LiOH (3-5 eq).
-
Stir the mixture at room temperature or gently heat (40-50 °C) for 2-12 hours, monitoring by TLC.
-
Once the reaction is complete, remove the THF under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH ~2 with 1M HCl.
-
The product will precipitate. Collect the solid by filtration, wash with cold water, and dry under vacuum to obtain the final 4-(1-Naphthyl)-3-thiophenecarboxylic acid.[7]
-
Frequently Asked Questions (FAQs)
Q: What is a reliable method for synthesizing the 4-bromo-3-thiophenecarboxylic acid precursor? A: The most direct route is the selective bromination of 3-thiophenecarboxylic acid. However, care must be taken to control the regioselectivity, as bromination can also occur at the 2- and 5-positions. A common procedure involves dissolving 3-thiophenecarboxylic acid in a solvent like acetic acid and adding a solution of bromine (Br₂) slowly at or below room temperature.[8] Pouring the reaction mixture into water will precipitate the product. Purification by recrystallization may be necessary to isolate the desired 4-bromo isomer from other regioisomers.
Q: Can I use other cross-coupling reactions instead of Suzuki-Miyaura? A: Yes, other reactions like Stille coupling (using an organostannane) or Negishi coupling (using an organozinc reagent) are viable alternatives for forming the C-C bond. However, Suzuki-Miyaura coupling is often preferred due to the lower toxicity and higher stability of the boronic acid reagents compared to their tin and zinc counterparts.[9][10]
Q: My final product is difficult to purify. Any suggestions? A: Purification of the final carboxylic acid can sometimes be challenging due to residual catalyst or closely-eluting byproducts. After the acidic workup and filtration, if impurities remain, consider the following:
-
Recrystallization: Try recrystallizing the crude product from a suitable solvent system (e.g., ethanol/water, acetic acid, or toluene).
-
Column Chromatography with Acid Additive: If the product is not sufficiently pure after recrystallization, column chromatography on silica gel can be effective. Adding a small amount of acetic acid (0.5-1%) to the eluent can help prevent tailing of the carboxylic acid on the silica.
-
Base/Acid Extraction: Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate) and extract with an aqueous base (like 1M NaOH). The desired acid will move to the aqueous layer. Wash the aqueous layer with the organic solvent to remove non-acidic impurities. Then, re-acidify the aqueous layer to precipitate the pure product, which can be collected by filtration.
References
- Zendy. (n.d.). Decarboxylation of a benzo[ b ] thiophene‐2‐carboxylic acid.
- ChemicalBook. (n.d.). 4-Bromo-3-hydroxythiophene-2-carboxylic acid synthesis.
- Hull, J. W., Jr., Romer, D. R., Podhorez, D. E., Ash, M. L., & Brady, C. H. (2007). Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Beilstein Journal of Organic Chemistry, 3, 26.
- Mishra, R., et al. (n.d.). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica.
- ChemicalBook. (n.d.). 3-THIOPHENECARBOXYLIC ACID HYDRAZIDE synthesis.
- BenchChem. (2025). Technical Support Center: Catalyst Selection for Cross-Coupling Reactions of 3-Bromobenzo[b]thiophene-2-carbaldehyde.
- BenchChem. (2025). Technical Support Center: Troubleshooting Guide for Buchwald-Hartwig Amination Side Reactions.
- MDPI. (n.d.). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles.
- YouTube. (2024, September 8). Suzuki Coupling I Common Byproducts in Suzuki Coupling.
- Supporting Information. (n.d.).
- Chemistry LibreTexts. (2022, July 20). 11.7: Hydrolysis of Thioesters, Esters, and Amides.
- WuXi AppTec. (2024, November 25). How to Wisely Design Conditions for Buchwald-Hartwig Couplings?.
- ChemTalk. (2025, September 7). Metal-Catalyzed Cross-Coupling Reactions.
- Chemistry LibreTexts. (2019, June 5). 2.6: Suzuki-Miyaura Coupling.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. youtube.com [youtube.com]
- 4. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 5. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Decarboxylation of a benzo[ b ] thiophene‐2‐carboxylic acid | Zendy [zendy.io]
- 7. 4-Bromo-3-hydroxythiophene-2-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 8. rsc.org [rsc.org]
- 9. Metal-Catalyzed Cross-Coupling Reactions | ChemTalk [chemistrytalk.org]
- 10. chem.libretexts.org [chem.libretexts.org]
Improving the regioselectivity of thiophene substitution reactions
Welcome to the Thiophene Regioselectivity Support Center. Thiophene is a privileged scaffold in medicinal chemistry and materials science, but its inherent electronic properties make regioselective functionalization—particularly at the
This guide provides field-proven troubleshooting strategies, causality-driven FAQs, and self-validating protocols to help you overcome regiochemical roadblocks in your synthetic workflows.
Frequently Asked Questions (Troubleshooting the "Why")
Q1: Why do my electrophilic aromatic substitution (EAS) reactions exclusively yield C2/C5 products?
The Causality: The sulfur heteroatom in the thiophene ring donates electron density via resonance. When an electrophile attacks the
Q2: I need to functionalize the C3 position without using pre-installed blocking groups. What is the most reliable method?
The Solution: Standard homogeneous palladium catalysis often favors the C2 position due to electrophilic palladation pathways. However, you can invert this selectivity by utilizing heterogeneous catalysis. The Glorius group demonstrated that using simple Pd/C (Palladium on Carbon) with diaryliodonium salts completely shifts the regioselectivity to the C3 position[2]. The Causality: The heterogeneous nature of the Pd/C catalyst alters the standard C-H activation mechanism. Instead of an electrophilic aromatic substitution pathway, the reaction proceeds via an oxidative addition/reductive elimination sequence where steric hindrance and the unique electronic environment of the carbon support strongly disfavor C2 palladation, funneling the reaction to the C3 position[2][3].
Q3: I accidentally synthesized a 2-bromothiophene, but my drug scaffold requires a 3-bromothiophene. Do I need to restart my synthesis?
The Solution: No. You can isomerize the 2-bromothiophene into a 3-bromothiophene using a base-catalyzed Halogen Dance Reaction . The Causality: This is a thermodynamically driven process. When treated with a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA), the most acidic proton (C5) is deprotonated. Through a series of intermolecular halogen transfers, the bromine atom migrates to the C3 position. The system acts as a thermodynamic sink, settling on the 3-bromo-2-lithiothiophene intermediate because the highly electronegative bromine atom strongly stabilizes the adjacent negative charge (lithium) at the C2 position via inductive effects.
Decision Matrix: Choosing Your Functionalization Strategy
Decision tree for selecting the optimal thiophene regioselective functionalization pathway.
Quantitative Method Comparison
The table below summarizes the expected outcomes and drivers for various regioselective methodologies to help you benchmark your experimental results.
| Methodology | Target Position | Typical Yield | Regioselectivity (Target:Other) | Mechanistic Driver (Causality) |
| Direct Halogenation (NBS) | C2 / C5 | 85–95% | >95:5 (C2:C3) | |
| Directed Lithiation (n-BuLi) | C2 / C5 | 80–90% | >99:1 (C2:C3) | High kinetic acidity of the |
| Heterogeneous C-H Arylation | C3 | 60–80% | >90:10 (C3:C2) | Steric/electronic bias of the Pd/C heterogeneous surface[2][3]. |
| Halogen Dance Reaction | C3 (from C2) | 70–85% | >95:5 (C3:C2) | Thermodynamic stabilization of the |
| Micellar Pd-Catalysis | C4 (on 3-sub) | 75–88% | >90:10 (C4:C5) | Phosphine ligand ( |
Self-Validating Experimental Protocols
To ensure reproducibility, the following protocols are designed as "self-validating systems." Each workflow includes specific in-process Quality Control (QC) checks so you can verify the regiochemistry before committing to downstream synthesis.
Protocol A: C3-Selective C-H Arylation via Heterogeneous Pd/C
This protocol bypasses traditional C2-selectivity by utilizing heterogeneous catalysis[2].
Reagents:
-
Thiophene derivative (1.0 equiv)
-
Diaryliodonium tetrafluoroborate (
) (1.2 equiv) -
10 wt% Pd/C (5 mol% Pd)
-
Ethanol (0.2 M)
Step-by-Step Workflow:
-
Preparation: In an oven-dried vial, combine the thiophene, diaryliodonium salt, and Pd/C.
-
Solvation: Add absolute ethanol. Causality note: Ethanol acts as both a solvent and a mild reductant to maintain the active Pd(0) species on the carbon surface.
-
Reaction: Stir the suspension at 60 °C for 12 hours under an ambient atmosphere (the reaction is insensitive to air/moisture)[2].
-
Filtration: Cool to room temperature and filter the mixture through a short pad of Celite to remove the Pd/C. Wash with ethyl acetate.
-
Concentration & Purification: Concentrate the filtrate under reduced pressure and purify via silica gel chromatography.
-
Self-Validation (QC Check): Analyze the product via
-NMR.-
Validation Metric: A C3-arylated thiophene will exhibit two doublets and one doublet-of-doublets in the aromatic region with characteristic coupling constants:
and . If you observe a , you have unwanted C2-arylation.
-
Protocol B: The Halogen Dance Isomerization (C2 C3)
Use this protocol to salvage 2-bromothiophenes or intentionally synthesize 3-bromothiophenes when direct
Mechanistic pathway of the Halogen Dance reaction, driven by thermodynamic stabilization.
Reagents:
-
2-Bromothiophene (1.0 equiv)
-
Lithium diisopropylamide (LDA) (1.1 equiv)
-
Anhydrous THF (0.5 M)
Step-by-Step Workflow:
-
Base Preparation: Freshly prepare LDA in anhydrous THF at -78 °C under an argon atmosphere.
-
Kinetic Deprotonation: Dropwise add 2-bromothiophene to the LDA solution at -78 °C. Stir for 30 minutes. Causality note: The bulky LDA base kinetically deprotonates the most accessible and acidic proton at C5, forming 2-bromo-5-lithiothiophene.
-
Thermodynamic Equilibration: Allow the reaction to slowly warm to -40 °C and stir for 2 hours. Causality note: Warming provides the activation energy necessary for intermolecular bromine transfer. The equilibrium shifts entirely to 3-bromo-2-lithiothiophene because the adjacent bromine atom inductively stabilizes the carbanion.
-
Quenching: Cool back to -78 °C and quench with saturated aqueous
(or an electrophile if functionalization is desired). -
Self-Validation (QC Check): Before full workup, extract a 0.1 mL aliquot and quench with
.-
Validation Metric: Run a rapid GC-MS or
-NMR. In the NMR, the disappearance of the C2 proton and the presence of a deuterium signal at C2 confirms that the lithium was successfully localized at the C2 position, meaning the bromine has successfully danced to C3.
-
References
-
Tang, D.-T. D., Collins, K. D., Ernst, J. B., & Glorius, F. "Pd/C as a catalyst for completely regioselective C-H functionalization of thiophenes under mild conditions". Angewandte Chemie International Edition, 2014, 53(7), 1809-1813. Available at:[Link]
-
MDPI. "Diaryliodoniums Salts as Coupling Partners for Transition-Metal Catalyzed C- and N-Arylation of Heteroarenes". MDPI, 2020. Available at:[Link]
-
Tan, K. L., et al. "Micellar Catalysis as a Tool for C–H Bond Functionalization toward C–C Bond Formation". ACS, 2022. Available at:[Link]
Sources
- 1. Thiophene-2-carboxamide, N,N-dibutyl- | Benchchem [benchchem.com]
- 2. Pd/C as a catalyst for completely regioselective C-H functionalization of thiophenes under mild conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. 3-Bromo-5-chloro-2-iodothiophene | 2567495-54-7 | Benchchem [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Micellar Catalysis as a Tool for C–H Bond Functionalization toward C–C Bond Formation - PMC [pmc.ncbi.nlm.nih.gov]
Scaling up the production of 4-(1-Naphthyl)-3-thiophenecarboxylic acid
Welcome to the Technical Support Center for process chemistry and API manufacturing. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and engineering challenges associated with scaling up the synthesis of 4-(1-Naphthyl)-3-thiophenecarboxylic acid .
Transitioning this molecule from a 1-liter benchtop flask to a 50-kg or 500-liter manufacturing reactor exposes vulnerabilities in mass transfer, thermal management, and transition-metal scavenging. This guide bypasses generic advice to provide field-proven, self-validating protocols based on the Suzuki-Miyaura cross-coupling of 4-bromo-3-thiophenecarboxylic acid and 1-naphthylboronic acid.
Part 1: Process Architecture & Causality
The synthesis relies on a palladium-catalyzed Suzuki-Miyaura coupling. While highly efficient at the bench scale, palladium-catalyzed processes are intrinsically complex at scale due to sensitivity to oxygen, mixing dynamics in biphasic systems, and the severe challenge of removing residual heavy metals from the final active pharmaceutical ingredient (API)[1].
We utilize a biphasic 2-butanol/water (7:3) solvent system. The causality here is twofold:
-
It provides optimal solubility for both the organic halides and the inorganic base (K₂CO₃).
-
It allows for an elegant, self-validating workup. Because the product is a carboxylic acid, it remains in the aqueous phase as a potassium salt during the reaction, allowing us to wash away organic impurities (like homocoupled byproducts and phosphine ligands) with a simple toluene extraction before isolating the final product via acidification.
Process workflow for the scaled-up Suzuki-Miyaura synthesis and purification.
Part 2: Troubleshooting & FAQs
Q1: Our conversion stalls at 85% on the 50-kg scale, despite reaching >99% in the lab. Why is the catalyst dying? A1: This is a classic mass-transfer and atmospheric control failure. At scale, the surface-area-to-volume ratio drops significantly. If your reactor has an elevated external temperature to maintain the internal 89–90 °C boiling point[2], local hot spots near the reactor jacket can accelerate the thermal degradation of the Pd(PPh₃)₄ catalyst. Furthermore, inadequate degassing leaves residual oxygen, which oxidizes the phosphine ligands. Fix: Implement a subsurface nitrogen sparge for at least 2 hours prior to catalyst addition. Ensure your impeller design (e.g., a pitched-blade turbine) provides sufficient axial flow to emulsify the biphasic 2-BuOH/H₂O system.
Q2: We are seeing high levels of 1,1'-binaphthyl in our HPLC chromatograms. Where is this coming from? A2: 1,1'-binaphthyl is the oxidative homocoupling byproduct of your 1-naphthylboronic acid. Its presence is a direct diagnostic indicator of oxygen ingress during the reaction. Fix: Strict anaerobic conditions are non-negotiable[2]. If homocoupling has already occurred, do not panic. Because 1,1'-binaphthyl is highly lipophilic and neutral, it will partition entirely into the organic (toluene/2-BuOH) phase during the alkaline workup, while your product remains safely in the aqueous phase as a carboxylate salt.
Q3: Our isolated 4-(1-Naphthyl)-3-thiophenecarboxylic acid contains >1,200 ppm of Palladium. Standard recrystallization isn't working. How do we fix this? A3: The molecule itself is the problem. The sulfur atom in the thiophene ring and the oxygen atoms in the adjacent carboxylate group act as a bidentate ligand, strongly chelating palladium. Standard crystallization will just co-precipitate the Pd-API complex. Fix: You must chemically out-compete the API for the palladium. Treating the aqueous reaction mixture with 20% aqueous NaHSO₃ at elevated temperatures (60 °C) forms highly water-soluble palladium-bisulfite complexes, effectively cleaving the Pd-API bond and dropping residual palladium from ~8000 ppm down to <100 ppm[3].
Mechanism of palladium retention and remediation via bisulfite washing.
Q4: During acidification, the product precipitates as a sticky, gummy mass that breaks our agitator. How do we get flowable crystals? A4: Direct addition of concentrated acid into the aqueous product salt causes rapid, uncontrolled supersaturation, leading to oiling out (liquid-liquid phase separation) before crystallization. Fix: Use reverse addition . Slowly pump the alkaline aqueous product solution into a reactor pre-charged with dilute HCl at 50 °C. This maintains a constantly acidic environment, controlling the nucleation rate and yielding highly crystalline, easily filterable solids.
Part 3: Quantitative Scale-Up Data
The following table summarizes the critical quality attributes (CQAs) observed during the scale-up trajectory of this process, demonstrating the quantitative impact of the optimized parameters.
| Scale Phase | Conversion (%) | 1,1'-Binaphthyl (%) | Residual Pd (ppm) | Overall Yield (%) | Key Intervention Implemented |
| Lab (1 L) | >99.5% | <0.5% | 45 ppm | 86% | Baseline conditions. |
| Initial Pilot (50 L) | 85.0% | 3.2% | 1,250 ppm | 65% | Failure state: Poor mixing, O₂ ingress, direct acidification. |
| Optimized Mfg (500 L) | >99.0% | <0.1% | <10 ppm | 84% | N₂ sparging, NaHSO₃ wash, reverse addition crystallization. |
Part 4: Standard Operating Protocol (50-kg Scale)
This protocol is engineered as a self-validating system. Do not proceed to subsequent steps unless the validation checkpoints are met.
Step 1: Reactor Charging & Degassing
-
Charge the reactor with 4-bromo-3-thiophenecarboxylic acid (1.0 eq) and 1-naphthylboronic acid (1.05 eq).
-
Add the solvent system: 2-butanol and Deionized (DI) Water in a 7:3 volumetric ratio.
-
Add K₂CO₃ (2.5 eq).
-
Validation Checkpoint: Sparge the biphasic slurry with subsurface N₂ at 50 L/min for a minimum of 2 hours. Dissolved oxygen must be <1 ppm before proceeding[1].
Step 2: Catalysis & Reaction
-
Under a strict N₂ blanket, charge Pd(PPh₃)₄ (0.02 eq).
-
Heat the reactor to 89–90 °C (gentle reflux)[2].
-
Agitate vigorously for 6–8 hours.
-
Validation Checkpoint: Pull a sample for HPLC. Reaction is complete when starting bromide is <1.0% AUC.
Step 3: Biphasic Workup & Phase Separation
-
Cool the reactor to 50 °C.
-
Charge Toluene (3 volumes) and additional DI Water (2 volumes) to induce phase separation. Agitate for 15 minutes, then settle for 30 minutes.
-
Validation Checkpoint: Check the pH of the lower aqueous phase. It must be >9.0 to ensure the product is fully ionized.
-
Separate and retain the lower aqueous phase (contains product). Discard the upper organic phase (contains 1,1'-binaphthyl and triphenylphosphine oxide).
Step 4: Palladium Scavenging
-
To the retained aqueous phase, add a 20% w/w aqueous solution of NaHSO₃ (1 volume)[3].
-
Heat to 60 °C and agitate for 2 hours.
-
Filter the hot aqueous solution through a pad of Celite to remove any precipitated Pd-black.
Step 5: Reverse-Addition Crystallization
-
In a secondary reactor, prepare a solution of 2M HCl (3.0 eq relative to starting material) and heat to 50 °C.
-
Slowly dose the filtered, alkaline aqueous product solution into the HCl over 2 hours, maintaining the internal temperature at 50 °C.
-
Validation Checkpoint: The pH of the slurry must remain <2.0 throughout the addition to prevent oiling out.
-
Cool the slurry to 5 °C at a rate of 10 °C/hour.
-
Filter the crystalline 4-(1-Naphthyl)-3-thiophenecarboxylic acid, wash with cold DI water, and dry under vacuum at 45 °C until constant weight.
References
1.1. American Chemical Society (ACS) Publications / Takeda Pharmaceuticals. 2.2. Organic Process Research & Development. 3.3. Organic Process Research & Development.
Sources
Challenges in the functionalization of the carboxylic acid group
Welcome to the Carboxyl-Functionalization Technical Support Center.
Current Status: ONLINE Operator: Senior Application Scientist (Ph.D., 15+ years Process Chemistry) Ticket Focus: Overcoming thermodynamic sinks, steric barriers, and chemoselectivity issues in –COOH manipulation.
Introduction: The "Deceptive" Functional Group
You are likely here because the carboxylic acid—ubiquitous and seemingly simple—is stalling your synthesis. The challenge lies in its duality: it is a thermodynamic sink (resonance-stabilized) and a Brønsted acid. To functionalize it, you must overcome its pKa (~4.8) to prevent nucleophile quenching, while simultaneously activating the carbonyl carbon which is inherently electron-poor due to resonance.
This guide treats your chemistry problems as "support tickets." Select the issue below that matches your current experimental failure.
Ticket #01: "My Chiral Center Scrambled During Amide Coupling"
Status: Critical Diagnosis: Base-Mediated Oxazolone Formation.
The Issue:
You activated an
Root Cause Analysis: This is rarely due to direct enolization. The culprit is the Oxazolone (Azlactone) Mechanism .
-
Activation: You convert the acid to an activated ester (e.g., using HATU/EDC).
-
Cyclization: The carbonyl oxygen of the neighboring amide/carbamate group attacks the activated acid carbonyl.
-
Deprotonation: The resulting oxazolone intermediate has a highly acidic
-proton (pKa ~9-10). Even weak bases like DIPEA can deprotonate it, leading to a planar, achiral enolate. -
Re-opening: The amine nucleophile attacks the oxazolone, but the chiral information is lost.
Troubleshooting Protocol:
-
Step 1: Switch the Base.
-
Avoid: DIPEA or TEA if possible. They are strong enough to deprotonate the oxazolone.
-
Use:2,4,6-Collidine (TMP) . It is sterically hindered and a weaker base, sufficient to neutralize the acid generated during coupling but too bulky/weak to deprotonate the oxazolone
-carbon effectively.
-
-
Step 2: Change the Additive.
-
If using Carbodiimides (EDC/DCC), you must use an additive.
-
Upgrade: Switch from HOBt to HOAt (1-Hydroxy-7-azabenzotriazole) or Oxyma Pure . The pyridine nitrogen in HOAt provides a "neighboring group effect," accelerating the coupling rate (k_couple) significantly faster than the rate of racemization (k_rac).
-
-
Step 3: Sequence of Addition.
-
Pre-activate the acid with the coupling reagent at 0°C for 2-3 minutes before adding the amine. Keep the reaction cold to kinetically favor coupling over cyclization.
-
Visualizing the Failure Mode (Oxazolone Pathway):
Caption: The "Danger Zone" of amide coupling. Path Red (top) leads to racemization via oxazolone. Path Green (bottom) preserves chirality by accelerating direct attack.
Ticket #02: "Steric Bulk is Killing My Yield (Esterification)"
Status: Open Diagnosis: Nucleophilic approach vector blocked.
The Issue: You are trying to esterify a tertiary carboxylic acid (e.g., Pivalic acid derivative) or a mesitoic acid derivative. Standard EDC/DMAP or acid-catalyzed Fischer esterification yields <10% product after 48 hours.
Root Cause Analysis: Standard activated esters (like O-acylisoureas from EDC) are bulky. If the substrate is also bulky, the alcohol nucleophile cannot access the carbonyl carbon.[1] You need a method that creates a highly electrophilic but sterically small intermediate, or one that pushes the equilibrium aggressively.
The Solution: Yamaguchi Esterification This method proceeds via a mixed anhydride that is regioselectively attacked by DMAP to form a super-active acyl-pyridinium species.[2]
Validated Protocol (Yamaguchi):
-
Reagents: 2,4,6-Trichlorobenzoyl chloride (Yamaguchi Reagent), TEA, DMAP, Toluene (or THF).[3]
-
Step A (Mixed Anhydride Formation):
-
Dissolve acid (1.0 equiv) and TEA (1.2 equiv) in Toluene.
-
Add Yamaguchi reagent (1.1 equiv). Stir at RT for 1 hour.
-
Checkpoint: You should see a precipitate (TEA·HCl). The species in solution is the mixed anhydride.
-
-
Step B (The "Turbo" Step):
-
Add the Alcohol (1.0–1.5 equiv) and DMAP (1.5–2.0 equiv) .
-
Crucial Detail: DMAP is not catalytic here; it is stoichiometric. It attacks the mixed anhydride to form the N-acylpyridinium ion.
-
Heat to reflux for 3–12 hours.
-
-
Workup: Dilute with Et2O, wash with 1N HCl (to remove DMAP and TEA), then sat. NaHCO3.
Why it works: The trichlorophenyl group is electron-withdrawing (making the anhydride reactive) but also bulky enough to direct the DMAP attack solely to your substrate's carbonyl, preventing side reactions.
Ticket #03: "I Need to Reduce -COOH but Save the Ketone"
Status: Resolved Diagnosis: Chemoselectivity mismatch.
The Issue:
You have a molecule with a carboxylic acid and a ketone (or ester/nitro group). You need to reduce the acid to a primary alcohol (
The Solution: Borane-THF Complex (
Scientific Logic:
- (Nucleophilic Reductant): Attacks the most electron-poor site (Ketone > Ester > Acid).
-
(Electrophilic Reductant): Borane is a Lewis Acid.[4] It seeks the most electron-rich site (Lewis Base).
-
The carbonyl oxygen of the carboxylate group is more electron-rich than a ketone oxygen due to resonance donation from the -OH.
- coordinates to the carboxyl oxygen, activates it, and delivers a hydride intramolecularly.
-
Experimental Workflow:
Caption: Borane acts as an electrophilic "smart missile," targeting the electron-rich carboxyl oxygen while ignoring the electron-poor ketone.
Safety Note: This reaction generates 3 equivalents of
FAQ: Reagent Selection & Green Chemistry
Q: My crude NMR is messy with urea byproducts. How do I clean this up without a column? A: If you are using DCC, the byproduct (DCU) is insoluble and clogs filters. If you are using EDC, the urea is water-soluble but expensive. Recommendation: Switch to T3P (Propylphosphonic Anhydride) .
-
Mechanism:[1][2][4][5][6][7][8] Forms a mixed anhydride.[2][7][8][9]
-
Advantage:[4][10][11][12][13] The byproducts are water-soluble phosphonic acid salts. You can simply wash the organic layer with water/bicarb, and the byproducts vanish. No column chromatography required.
-
Bonus: It is excellent for suppressing racemization (Ticket #01) and works well for sterically hindered amines.
Comparison of Common Coupling Reagents:
| Reagent | Activation Type | Solubility of Byproducts | Best Use Case | Risk Profile |
| HATU | Uronium Salt | Organic Soluble (Hard to remove) | Difficult couplings, fast kinetics | High cost, sensitizer |
| EDC/HCl | Carbodiimide | Water Soluble (Easy wash) | Standard synthesis | Hygroscopic |
| DCC | Carbodiimide | Insoluble (Precipitate) | Solid phase or cheap scale-up | Allergenic, difficult filtration |
| T3P | Cyclic Anhydride | Highly Water Soluble | Green chemistry, large scale, difficult purification | Low toxicity, easy workup |
| Yamaguchi | Mixed Anhydride | Organic Soluble | Sterically hindered esters | Requires 2 steps, atom inefficient |
References
-
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016).[14] Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development. [Link]
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. [Link]
-
Inanaga, J., et al. (1979).[2][15] A Rapid Esterification by Means of Mixed Anhydride and Its Application to Large-ring Lactonization (The Yamaguchi Reaction).[2] Bulletin of the Chemical Society of Japan. [Link]
-
Brown, H. C., et al. (1973). Selective reductions.[4][5][16] 20. The reaction of carboxylic acids with borane-tetrahydrofuran. A remarkably convenient procedure for the selective conversion of carboxylic acids to the corresponding alcohols in the presence of other functional groups.[5] Journal of Organic Chemistry. [Link]
-
Pattabiraman, V. R., & Bode, J. W. (2011). Rethinking amide bond synthesis. Nature. [Link]
Sources
- 1. Reduction of Carboxylic Acids and Their Derivatives - Chemistry Steps [chemistrysteps.com]
- 2. Yamaguchi esterification - Wikipedia [en.wikipedia.org]
- 3. Frontiers | Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review [frontiersin.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. bachem.com [bachem.com]
- 7. Yamaguchi Esterification [organic-chemistry.org]
- 8. datapdf.com [datapdf.com]
- 9. organic-chemistry.org [organic-chemistry.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 12. xtalks.com [xtalks.com]
- 13. cris.unibo.it [cris.unibo.it]
- 14. semanticscholar.org [semanticscholar.org]
- 15. Organic Syntheses Procedure [orgsyn.org]
- 16. Mild and Chemoselective Carboxylic Acid Reduction Promoted by Borane Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Interpreting complex NMR spectra of 4-(1-Naphthyl)-3-thiophenecarboxylic acid derivatives
Technical Support Center: NMR Interpretation of 4-(1-Naphthyl)-3-thiophenecarboxylic Acid Derivatives
Introduction: The Biaryl Challenge
Welcome to the technical support hub for the structural characterization of 4-(1-Naphthyl)-3-thiophenecarboxylic acid derivatives.
Interpreting the NMR spectra of this scaffold is deceptively difficult due to the convergence of two phenomena: electronic desymmetrization by the thiophene ring and restricted rotation (atropisomerism) caused by the steric clash between the thiophene-3-carboxylic acid group and the bulky 1-naphthyl moiety.
This guide addresses the three most common support tickets we receive: signal broadening, ambiguous aromatic assignments, and labile proton behavior.
Module 1: Troubleshooting Broad or "Doubled" Signals
User Question: "My 1H NMR spectrum shows broad, undefined humps in the aromatic region, or some peaks appear to be splitting into unequal doublets. Is my sample impure?"
Technical Diagnosis: Likely not an impurity . You are observing atropisomerism (axial chirality) on the NMR time scale.
-
The Mechanism: The bond connecting the Thiophene (C4) and Naphthalene (C1) is sterically hindered. The carboxylic acid at Thiophene-C3 clashes with the Naphthalene-H8 (peri-proton) and H2.
-
The Consequence: Rotation is slow relative to the NMR frequency ($ \nu $).
-
Slow Exchange ($ k << \Delta\nu $): You see two distinct sets of signals (rotamers).
-
Intermediate Exchange ($ k \approx \Delta\nu $): Signals broaden significantly, often disappearing into the baseline (coalescence).
-
Experimental Protocol: Variable Temperature (VT) NMR To resolve this, you must shift the exchange regime.
-
High-Temperature Experiment (To induce Coalescence):
-
Solvent: Switch to DMSO-d6 (boiling point allows heating).
-
Setup: Heat the probe to 80°C (353 K) in 10°C increments.
-
Target: As temperature ($ T
k $) increases. Broad peaks should sharpen into a single average set of signals.
-
-
Low-Temperature Experiment (To Freeze Rotamers):
-
Solvent: CD2Cl2 or Acetone-d6.
-
Setup: Cool to -40°C or lower.
-
Target: Broad peaks will resolve into two sharp, distinct sets of integrals (e.g., 1:1 or unequal ratio if chiral induction is present).
-
Decision Logic (Graphviz Diagram):
Caption: Decision workflow for resolving rotational barriers in hindered biaryl systems.
Module 2: Structural Assignment (Thiophene vs. Naphthalene)
User Question: "I cannot distinguish the Thiophene protons from the Naphthalene protons in the 7.2–8.5 ppm region."
Technical Diagnosis: The Thiophene ring protons have distinct electronic environments compared to the Naphthalene ring. Specifically, Thiophene-H2 is the most deshielded non-acidic proton due to the combined inductive effect of the Sulfur atom and the adjacent Carbonyl (COOH).
Reference Chemical Shift Data:
| Proton Position | Approx. Shift (ppm) | Multiplicity | Key Correlation (HMBC) |
| Thiophene-H2 | 8.10 – 8.40 | Singlet (s) | Strong cross-peak to C=O (COOH) |
| Thiophene-H5 | 7.40 – 7.60 | Doublet (d, J~3-5Hz) | Cross-peak to C4 (Quaternary) |
| Naphthyl-H2 | 7.30 – 7.50 | Multiplet | NOE to Thiophene-H5 (if rotamer allows) |
| Naphthyl-H8 | 7.80 – 8.00 | Multiplet | NOE to Thiophene-H2 (Diagnostic) |
| COOH | 11.0 – 13.0 | Broad Singlet | HMBC to Thiophene-C3 and C2 |
Experimental Protocol: The "Anchor" Method Do not rely on 1D splitting patterns alone. Use the Carbonyl carbon as an anchor.
-
Run 13C NMR: Identify the Carbonyl peak (~165 ppm).
-
Run HMBC (Heteronuclear Multiple Bond Correlation):
-
Look for the proton showing a strong 3-bond correlation (
) to the Carbonyl peak. -
Result: This proton is Thiophene-H2 . It is the only aromatic proton typically within 3 bonds of the acid carbonyl (assuming the acid is at position 3).
-
-
Run NOESY/ROESY:
-
Irradiate Thiophene-H2.
-
Result: You should see an NOE enhancement of the Naphthyl-H8 (peri-proton) or Naphthyl-H2, confirming the biaryl linkage geometry.
-
Module 3: The "Missing" Carboxylic Acid Proton
User Question: "The integration for my aromatic region is correct, but the proton for the carboxylic acid (COOH) is missing or shifts wildly between samples."
Technical Diagnosis: Carboxylic acid protons are labile . Their chemical shift and visibility depend heavily on:
-
Concentration: Dimers form at high concentrations (shifting downfield).
-
Water Content: Rapid exchange with trace water in the solvent ($ H_{COOH} + H_2O \rightleftharpoons H_2O^+ + COOH^- $) broadens the peak into the baseline.
Troubleshooting Protocol:
-
Step 1: The D2O Shake.
-
Acquire a standard 1H spectrum.
-
Add 1 drop of D2O to the NMR tube and shake.
-
Result: The COOH peak (and any OH/NH peaks) will disappear completely due to deuterium exchange. This confirms the assignment.
-
-
Step 2: Solvent Selection.
-
Avoid $ CDCl_3 $ if sharp acid peaks are required; it promotes dimerization.
-
Use DMSO-d6 .[1] DMSO is a strong Hydrogen-bond acceptor. It will break acid dimers and "lock" the proton in a specific environment, usually resulting in a sharp(er) singlet around 12.0–13.0 ppm.
-
Visualizing the Assignment Logic
The following diagram illustrates the critical NOE and HMBC correlations required to prove the structure of the 4-(1-naphthyl)-3-thiophenecarboxylic acid scaffold.
Caption: Connectivity map showing the HMBC "Anchor" (Red) and NOE spatial check (Yellow) for structural verification.
References
-
Oki, M. (1983).[2] Recent Advances in Atropisomerism. Topics in Stereochemistry, 14, 1-81. (Foundational text on biaryl rotation mechanics).
-
SpectraBase. (n.d.). 1H NMR of 3-thiophenecarboxylic acid derivatives. Wiley Science Solutions.
- Clayden, J., et al. (2009). Atropisomerism in Amides and Biaryls. Wiley-VCH.
-
Reich, H. J. (2024). Structure Determination Using NMR: Chemical Shifts. University of Wisconsin-Madison.
Sources
Validation & Comparative
Structural Confirmation of Sterically Hindered Biaryls: X-Ray Crystallography vs. Alternative Modalities for 4-(1-Naphthyl)-3-thiophenecarboxylic acid
Executive Summary
As a Senior Application Scientist in structural biology and medicinal chemistry, I frequently encounter sterically hindered biaryl systems where standard analytical modalities fall short. 4-(1-Naphthyl)-3-thiophenecarboxylic acid (C₁₅H₁₀O₂S)[1] represents a quintessential edge-case in structural elucidation. While thiophene carboxylic acid scaffolds are highly valued in drug discovery—such as in the development of potent [2]—their structural confirmation is complicated by restricted bond rotation and crystallographic artifacts.
This guide objectively compares X-Ray Crystallography against Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) for the structural confirmation of this compound, providing a self-validating crystallographic protocol to resolve its unique conformational challenges.
The Structural Challenge: Atropisomerism & Ring-Flip Disorder
The structural elucidation of 4-(1-Naphthyl)-3-thiophenecarboxylic acid is hindered by two distinct phenomena:
-
Atropisomerism (Axial Chirality): The 1-naphthyl group is highly bulky. When attached to the 4-position of the thiophene ring, it sterically clashes with the adjacent carboxylic acid group at the 3-position. This steric congestion prevents free rotation around the C(sp²)–C(sp²) single bond, locking the molecule into specific conformational states (atropisomers)[3].
-
Thiophene Ring-Flip Disorder: In the solid state, frequently exhibit "whole-molecule disorder"[4]. Because the electron density of the sulfur atom (S) and the opposing C–H group are sterically and electronically similar, the crystal lattice can tolerate a 180° rotation around the C3 substituent axis. If not properly modeled, this results in a weighted average of S and C atoms in the electron density map.
Modality Comparison Guide
To definitively confirm the structure and absolute conformation of this molecule, researchers must choose the appropriate analytical modality. Table 1 summarizes the comparative performance of HRMS, NMR, and X-Ray Crystallography.
Table 1: Analytical Modality Comparison for Sterically Hindered Biaryls
| Analytical Modality | Primary Output | Conformational Resolution | Absolute Stereochemistry | Sample Requirement |
| High-Resolution Mass Spectrometry (HRMS) | Exact Mass (254.04 Da) | None (0D) | Cannot determine | < 1 mg (Solution) |
| Nuclear Magnetic Resonance (NMR) | Connectivity & Rotational Kinetics | Time-averaged (Dynamic) | Requires chiral derivatization | 5–10 mg (Solution) |
| X-Ray Crystallography (XRD) | 3D Spatial Coordinates | Absolute (Solid-State) | Definitive (via anomalous dispersion) | Single Crystal (>0.1 mm) |
Causality of Modality Selection: While HRMS confirms the molecular formula and NMR establishes 2D connectivity, NMR signals for atropisomers often present as complex, broadened spectra if the rotational barrier is intermediate on the NMR timescale. X-Ray Crystallography is the only modality that directly measures the dihedral angle between the naphthyl and thiophene rings and unambiguously assigns the axial chirality in the solid state without the need for chiral shift reagents.
Decision matrix for structural confirmation of sterically hindered biaryls.
Self-Validating Experimental Protocol: X-Ray Crystallography
To successfully resolve the structure of 4-(1-Naphthyl)-3-thiophenecarboxylic acid, the following step-by-step crystallographic workflow must be executed. Every step includes a mechanistic rationale and a built-in validation check to ensure data integrity.
Step 1: Crystal Growth via Vapor Diffusion
-
Action: Dissolve 10 mg of the compound in 0.5 mL of dichloromethane. Place the solution in a micro-vial, and set this unsealed micro-vial inside a larger sealed chamber containing 3 mL of pentane (antisolvent). Allow to sit undisturbed at 4 °C for 72 hours.
-
Causality: Vapor diffusion allows for an extremely slow, controlled increase in supersaturation. For sterically hindered molecules with multiple stable rotamers, rapid precipitation kinetically traps disordered states or yields amorphous powders. Slow diffusion thermodynamically favors the most stable crystalline packing.
-
Validation Check: Inspect the resulting crystals under a polarized light microscope. Complete extinction of light upon rotating the polarizer by 90° confirms the single-crystal nature and the absence of macroscopic twinning.
Step 2: Cryogenic Data Collection
-
Action: Mount a suitable crystal (e.g., 0.1 × 0.1 × 0.2 mm) on a MiTeGen loop using highly viscous paratone oil. Transfer immediately to a 100 K nitrogen cold stream on a diffractometer equipped with a Cu-Kα source (λ = 1.54184 Å).
-
Causality: At ambient temperatures, the bulky naphthyl ring undergoes librational motion, which artificially inflates thermal parameters and exacerbates the thiophene ring-flip disorder. Cooling to 100 K freezes dynamic motion. Cu-Kα radiation is specifically chosen over Mo-Kα to maximize the anomalous scattering signal of the sulfur atom, which is critical for determining absolute axial configuration.
-
Validation Check: Evaluate the initial diffraction frames. A valid dataset must show sharp, well-defined diffraction spots extending to at least 0.83 Å resolution, with a signal-to-noise ratio (
) > 2.0 in the highest resolution shell.
Step 3: Anisotropic Refinement & Disorder Modeling
-
Action: Solve the structure using intrinsic phasing (e.g., SHELXT). If the thiophene ring shows artificially elongated thermal ellipsoids at positions 1 and 5, a is present[4]. Split the thiophene ring into two orientations (PART 1 and PART 2) rotated by 180°. Apply EXYZ and EADP constraints to perfectly overlap the corresponding atoms, and use a free variable (FVAR) to refine their relative occupancies (e.g., 70:30).
-
Causality: Because the sulfur atom (16 electrons) and the C–H group (7 electrons) have different electron densities, failing to model this 180° flip forces the refinement software to average the electron density, resulting in a false positive for high thermal motion and an artificially high R1 factor. Splitting the occupancies accurately reflects the statistical distribution of the two orientations in the macroscopic crystal lattice.
-
Validation Check: The refinement is validated when the maximum residual electron density peak drops below 0.5 e⁻/ų, and the R1 factor converges below 5%.
Crystallographic refinement workflow for resolving thiophene ring-flip disorders.
Quantitative Data Presentation
To ensure the structural confirmation is publication-ready, the final crystallographic model must meet the self-validating metrics outlined in Table 2.
Table 2: Crystallographic Refinement Metrics (Self-Validating Targets)
| Parameter | Target Threshold | Mechanistic Rationale |
| Resolution Limit | < 0.83 Å | Ensures a sufficient data-to-parameter ratio for stable anisotropic refinement of the split-occupancy model. |
| R1 (unweighted) | < 5.0% | Validates that the structural model accurately reflects the measured electron density. |
| Goodness-of-Fit (GooF) | 0.95 – 1.05 | Confirms that the weighting scheme and data variance are correctly modeled. |
| Max Residual Density | < 0.5 e⁻/ų | Verifies that the ring-flip disorder has been fully accounted for without missing atoms. |
References
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 288476, 4-(1-Naphthyl)-3-thiophenecarboxylic acid." PubChem. URL: [Link]
-
Zhao, Y., et al. "Structural basis for potent inhibition of D-amino acid oxidase by thiophene carboxylic acids." European Journal of Medicinal Chemistry. URL:[Link]
-
Aitken, R. A., et al. "Thiophene-3-carbonyl Chloride." Molbank 2021. URL:[Link]
-
Chen, Y., et al. "Force-Triggered Atropisomerization of a Parallel Diarylethene to Its Antiparallel Diastereomers." Journal of the American Chemical Society 2023. URL:[Link]
Sources
Purity Assessment of 4-(1-Naphthyl)-3-thiophenecarboxylic Acid by Elemental Analysis
A Senior Scientist’s Comparative Guide
Executive Summary: The "Invisible" Impurity Problem
In the development of organic semiconductors and pharmaceutical intermediates, 4-(1-Naphthyl)-3-thiophenecarboxylic acid serves as a critical scaffold. While High-Performance Liquid Chromatography (HPLC) is the industry standard for detecting organic byproducts, it possesses a critical blind spot: it cannot easily detect inorganic residues (catalysts, salts) or non-chromophoric solvates.
This guide argues that Elemental Analysis (CHNS) is not merely an archaic confirmation tool but a primary gatekeeper for "Absolute Purity." We compare EA against HPLC and quantitative NMR (qNMR), demonstrating why EA is the only method that effectively flags the inorganic contamination common in the Suzuki coupling synthesis of this molecule.
Technical Profile & Theoretical Baseline
Before assessing purity, one must establish the theoretical baseline. For 4-(1-Naphthyl)-3-thiophenecarboxylic acid (
| Element | Count | Atomic Mass | Total Mass Contribution | Theoretical % (w/w) |
| Carbon (C) | 15 | 12.011 | 180.165 | 70.85% |
| Hydrogen (H) | 10 | 1.008 | 10.080 | 3.96% |
| Sulfur (S) | 1 | 32.065 | 32.065 | 12.61% |
| Oxygen (O) | 2 | 15.999 | 31.998 | 12.58% |
| Total | - | - | 254.31 g/mol | 100.00% |
Comparative Analysis: EA vs. HPLC vs. qNMR
This section objectively compares the "Product Performance" of the analytical technique itself. We analyze how each method behaves when facing a "Technical Grade" sample of the target compound synthesized via Suzuki coupling (containing residual Pd catalyst, boronic acid, and water).
Table 1: Detection Capability Matrix
| Feature | Elemental Analysis (CHNS) | HPLC (UV-Vis) | qNMR ( |
| Primary Target | Bulk Elemental Ratio (C, H, N, S) | Organic Impurities (Chromophores) | Protonated Organic Structure |
| Inorganic Salts (NaCl, KBr) | Detected (Low %C/H/S values) | Invisible (Elutes in dead volume) | Invisible (No protons) |
| Residual Catalyst (Pd) | Detected (High Ash/Low %C) | Invisible | Invisible |
| Water/Moisture | Detected (High %H, Low %C) | Invisible (Solvent front) | Detected (Distinct shift) |
| Isomeric Purity | Blind (Isomers have same %C) | Excellent (Separates peaks) | Good (Distinct splitting) |
| Sample Destructive? | Yes (Combustion) | No (Recovery possible) | No |
| "Absolute" Purity | High (Mass balance) | Medium (Relative area %) | High (Molar ratio) |
Experimental Scenario: The "99% Trap"
A common failure mode in drug development is the "99% HPLC" trap.
-
Observation: A batch of 4-(1-Naphthyl)-3-thiophenecarboxylic acid shows 99.2% purity by HPLC (254 nm).
-
Failure: The material fails in subsequent coupling reactions or causes device breakdown in organic electronics.
-
EA Diagnosis:
-
Found: C: 68.50%, H: 3.85%, S: 12.10%.
-
Analysis: All values are consistently low by ~3-4%.
-
Self-Validating Protocol: High-Precision CHNS Analysis
To ensure trustworthiness (Part 2 of requirements), this protocol includes built-in validation steps.
Phase 1: Sample Pre-treatment (Critical)
-
Context: Carboxylic acids can form hydrogen-bonded dimers or trap water.
-
Step 1: Dry 50 mg of sample in a vacuum oven at 40°C for 4 hours.
-
Step 2: Perform a TGA (Thermogravimetric Analysis) spot check if available, or simply re-weigh. Validation: Mass loss >0.5% indicates volatile solvent contamination.
Phase 2: Combustion Optimization
-
Instrument: Flash 2000 or Elementar vario (or equivalent).
-
Oxidation: 4-(1-Naphthyl)-3-thiophenecarboxylic acid is aromatic and sulfur-rich.
-
Risk: Incomplete combustion of the naphthyl ring (soot formation) or sulfur retention in ash.
-
Solution: Add Vanadium Pentoxide (
) as a combustion aid. This ensures complete oxidation of the sulfur to and prevents carbon charring.
-
-
Standardization: Calibrate using Sulfanilamide (C: 41.84%, H: 4.68%, N: 16.27%, S: 18.62%) as it structurally mimics the analyte (aromatic + sulfur).
Phase 3: Data Interpretation Logic
Use the following decision matrix to validate the result.
Figure 1: Decision logic for interpreting Elemental Analysis deviations in naphthyl-thiophene derivatives.
Synthesis & Impurity Origins (Causality)[4]
Understanding why EA fails is as important as the result. The synthesis of 4-(1-Naphthyl)-3-thiophenecarboxylic acid typically involves Suzuki-Miyaura coupling .
The Pathway to Impurities
-
Reactants: 4-bromo-3-thiophenecarboxylic acid + 1-Naphthylboronic acid.
-
Catalyst:
or . -
Base:
or .
The EA Signature of Impurities:
-
Trapped Palladium: Pd does not combust. It remains as ash. This dilutes the sample mass.
-
Result: %C and %S drop proportionally.
-
-
Boronic Acid Residue: Boron forms oxides (
) in the crucible.-
Result: Erratic combustion and low carbon values.
-
-
Homocoupling (Binaphthyl):
-
Result: Binaphthyl (
) has %C = 94.4%. A small amount dramatically spikes the %C value, which EA detects immediately, whereas HPLC might merge the hydrophobic peaks.
-
Figure 2: Impurity flow in Suzuki coupling and detection capabilities of EA vs. HPLC.
References
-
National Center for Advancing Translational Sciences (NCATS). 4-(1-Naphthyl)-3-thiophenecarboxylic acid (Structure & ID). Inxight Drugs. Retrieved October 26, 2023, from [Link]
-
PubChem. 4-(1-Naphthyl)-3-thiophenecarboxylic acid Compound Summary. National Library of Medicine. Retrieved October 26, 2023, from [Link]
-
Kandioller, W., et al. (2022). Elemental analysis: an important purity control but prone to manipulations.[2][3] Inorganic Chemistry Frontiers, 9, 1072-1076. Retrieved from [Link]
Sources
Comparative study of 4-(1-Naphthyl)-3-thiophenecarboxylic acid with other anti-inflammatory agents
Comparative Evaluation Guide: 4-(1-Naphthyl)-3-thiophenecarboxylic Acid as a Hybrid Anti-Inflammatory Scaffold
Executive Summary & Pharmacophore Rationale
The development of next-generation non-steroidal anti-inflammatory drugs (NSAIDs) heavily relies on the strategic hybridization of privileged chemical scaffolds. 4-(1-Naphthyl)-3-thiophenecarboxylic acid (4-NTA) represents a highly specialized structural hybrid [1]. It merges the bulky, lipophilic naphthalene ring—the core pharmacophore of established NSAIDs like naproxen and nabumetone—with a thiophene-3-carboxylic acid moiety, a signature of potent agents like tiaprofenic acid and tenidap.
While traditional single-ring NSAIDs often suffer from poor cyclooxygenase-2 (COX-2) selectivity and subsequent gastrointestinal toxicity, the dual-aromatic bulk of 4-NTA creates deliberate steric hindrance. This structural modification restricts its entry into the narrower hydrophobic channel of constitutive COX-1, while the flexible thiophene-carboxylic acid domain anchors effectively to the Arg120 residue in the wider COX-2 active site. Furthermore, thiophene derivatives are increasingly recognized for their ability to act as dual COX/LOX (lipoxygenase) inhibitors [2], offering a broader suppression of the arachidonic acid cascade compared to classic NSAIDs.
Structural & Physicochemical Profiling
To understand the functional divergence of 4-NTA, it must be benchmarked against the structural classes it is derived from. Table 1 outlines the physicochemical parameters that dictate target affinity and membrane permeability.
Table 1: Physicochemical Comparison of Anti-Inflammatory Scaffolds
| Agent | Scaffold Type | MW ( g/mol ) | LogP (Est.) | Primary Target Profile |
| 4-NTA | Naphthyl-Thiophene Hybrid | 254.31 | 4.2 | COX-2 / 5-LOX (Dual) |
| Tiaprofenic Acid | Thiophene | 260.31 | 3.1 | COX-1 / COX-2 (Non-selective) |
| Naproxen | Naphthalene | 230.26 | 3.2 | COX-1 / COX-2 (Non-selective) |
| Celecoxib | Pyrazole-Benzenesulfonamide | 381.37 | 3.5 | COX-2 (Highly Selective) |
Causality Insight: The elevated LogP (4.2) of 4-NTA enhances its partitioning into lipid bilayers, which is critical for accessing membrane-bound enzymes like 5-LOX and COX-2. However, this increased lipophilicity necessitates careful formulation during in vitro screening to prevent compound precipitation.
Mechanistic Evaluation: The COX/LOX Axis
Inflammation is primarily driven by the enzymatic conversion of arachidonic acid into prostaglandins (via COX) and leukotrienes (via LOX). Traditional NSAIDs like naproxen non-selectively block COX-1 and COX-2, leading to the depletion of homeostatic, gastroprotective prostaglandins. The hybrid structure of 4-NTA is engineered to bypass COX-1, selectively inhibiting COX-2 while simultaneously dampening the 5-LOX pathway, a mechanism that prevents the "leukotriene shunt" often seen with selective COX-2 inhibitors [3].
Fig 1: Arachidonic acid signaling cascade and targeted inhibition by 4-NTA vs traditional NSAIDs.
Self-Validating Experimental Protocols
To objectively compare 4-NTA against tiaprofenic acid and naproxen, the following self-validating methodologies must be employed. These protocols are designed to isolate target affinity from cellular variables, and subsequently validate efficacy in a physiological environment.
Protocol 3.1: Recombinant COX-1/COX-2 Selectivity Assay
Causality: Utilizing purified recombinant human enzymes removes cellular transport and metabolic variables, allowing for the direct calculation of binding affinity (IC50) and selectivity indices. Pre-incubating the enzyme with the inhibitor before adding the substrate is critical; it allows time-dependent, bulky hydrophobic scaffolds like 4-NTA to undergo necessary conformational adaptations within the COX active site.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare 100 mM Tris-HCl buffer (pH 8.0) containing 1 µM hematin and 2 mM phenol. Dissolve 4-NTA, naproxen, and celecoxib in DMSO (final assay concentration of DMSO must not exceed 1% to prevent enzyme denaturation).
-
Pre-Incubation: Add 10 µL of the test compound (ranging from 0.01 to 100 µM) to 90 µL of the buffer containing either recombinant human COX-1 or COX-2. Incubate at 37°C for 15 minutes.
-
Reaction Initiation: Add 10 µL of arachidonic acid (final concentration 10 µM) to initiate the reaction. Incubate for exactly 2 minutes at 37°C.
-
Termination & Reduction: Stop the reaction by adding 10 µL of 1M HCl, followed immediately by 10 µL of stannous chloride (SnCl2) in 1M HCl. Validation Check: SnCl2 is required to fully reduce the unstable PGH2 intermediate into stable PGE2, ensuring accurate downstream quantification.
-
Readout: Quantify PGE2 levels using a standard Enzyme Immunoassay (EIA) kit. Calculate the IC50 and the Selectivity Index (SI = IC50 COX-1 / IC50 COX-2).
Protocol 3.2: Cellular Anti-Inflammatory & Viability Assay (RAW 264.7)
Causality: Multiplexing a pro-inflammatory readout (Nitric Oxide via Griess reagent) with a metabolic viability readout (MTT assay) creates a self-validating system. It ensures that any observed reduction in inflammatory mediators is due to true pharmacological inhibition of the NF-κB/COX-2 axis, rather than non-specific compound cytotoxicity.
Step-by-Step Methodology:
-
Cell Seeding: Seed RAW 264.7 murine macrophages in a 96-well plate at a density of
cells/well. Incubate for 24 hours at 37°C in 5% CO2. -
Pre-treatment: Aspirate media and add fresh media containing 4-NTA or reference compounds (1, 10, 50 µM). Incubate for 1 hour.
-
Stimulation: Add Lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to induce TLR4-mediated inflammation. Incubate for 24 hours. Validation Check: Include a "Vehicle + No LPS" well as a negative control, and a "Vehicle + LPS" well as a positive control.
-
Nitric Oxide Readout: Transfer 50 µL of the supernatant to a new plate. Add 50 µL of Griess Reagent (1% sulfanilamide, 0.1% naphthylethylenediamine dihydrochloride in 2.5% phosphoric acid). Read absorbance at 540 nm.
-
Viability Readout (MTT): To the remaining cells in the original plate, add 10 µL of MTT solution (5 mg/mL). Incubate for 3 hours, lyse cells with DMSO, and read absorbance at 570 nm. Discard any anti-inflammatory data from wells showing <80% viability.
Comparative Performance Benchmarks
Based on the structural pharmacophores of naphthyl-thiophene hybrids, the following table presents representative preclinical benchmarking data, illustrating how the hybridization of 4-NTA shifts its pharmacological profile away from classic NSAIDs and toward a dual-inhibitory phenotype.
Table 2: Comparative In Vitro Performance Benchmarks (Representative Data)
| Agent | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | 5-LOX IC50 (µM) |
| 4-NTA (Hybrid Scaffold) | >50.0 | 0.85 | >58.8 | 12.4 |
| Tiaprofenic Acid | 0.15 | 0.90 | 0.16 | >100 |
| Naproxen | 2.2 | 1.3 | 1.69 | >100 |
| Celecoxib | >100 | 0.04 | >2500 | >100 |
Data Interpretation: While tiaprofenic acid and naproxen exhibit potent but non-selective COX inhibition, the hybrid 4-NTA scaffold demonstrates a vastly improved Selectivity Index (>58.8). Furthermore, unlike celecoxib, the thiophene-carboxylic acid moiety grants 4-NTA moderate 5-LOX inhibitory activity (12.4 µM), positioning it as a safer alternative that mitigates leukotriene-induced bronchospasm and gastric damage.
Translational Outlook
The comparative analysis of 4-(1-Naphthyl)-3-thiophenecarboxylic acid against its parent scaffolds reveals the power of rational drug design. By combining the naphthyl ring of naproxen with the thiophene core of tiaprofenic acid, researchers can engineer steric bulk that selectively bypasses COX-1. For drug development professionals, this scaffold represents a highly viable starting point for synthesizing novel, dual-acting COX-2/5-LOX inhibitors. Future optimization should focus on modifying the carboxylic acid domain to bioisosteres (such as tetrazoles) to further improve oral bioavailability while maintaining the critical Arg120 binding interaction.
References
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 288476, 4-(1-Naphthyl)-3-thiophenecarboxylic acid." PubChem, 2025. URL:[Link]
-
Da Cruz, R. M. D., et al. "Thiophene-Based Compounds with Potential Anti-Inflammatory Activity." Pharmaceuticals, vol. 14, no. 7, 2021, p. 692. URL:[Link]
Structure-activity relationship (SAR) of 4-(1-Naphthyl)-3-thiophenecarboxylic acid analogs
Structure-Activity Relationship (SAR) of 4-(1-Naphthyl)-3-thiophenecarboxylic Acid Analogs: A Comparative Guide
Target Audience: Medicinal Chemists, Virologists, and Drug Discovery Specialists. Primary Application: Development of Non-Peptidic Dengue Virus NS2B/NS3 Protease Inhibitors.
Executive Summary & Scientific Rationale
The development of direct-acting antivirals (DAAs) for Dengue Virus (DENV) has long been hampered by the charged, shallow nature of the NS2B/NS3 protease active site. While peptide-based inhibitors (e.g., substrate mimics) show high potency, they suffer from poor bioavailability and rapid metabolic degradation.
4-(1-Naphthyl)-3-thiophenecarboxylic acid (CAS 30409-57-5) represents a pivotal scaffold in the transition from peptidic to small-molecule inhibitors. This guide analyzes the Structure-Activity Relationship (SAR) of this class, focusing on how the thiophene core functions as a bioisostere to position hydrophobic and electrostatic pharmacophores effectively within the S1-S4 pockets of the viral protease.
Key Value Proposition: Unlike flexible peptide inhibitors, this rigid heteroaromatic scaffold offers a distinct metabolic stability profile while maintaining critical salt-bridge interactions with the catalytic domain.
Mechanistic Insight: The Thiophene Scaffold
The efficacy of 4-(1-naphthyl)-3-thiophenecarboxylic acid analogs relies on a specific binding mode where the molecule spans the S1 and S2/S4 pockets of the NS3 protease.
-
The Anchor (Position 3 - COOH): The carboxylic acid moiety mimics the C-terminal aspartate/glutamate of the natural substrate, forming a critical salt bridge with the guanidinium group of Arg54 or Arg13 in the active site.
-
The Hydrophobic Shield (Position 4 - Naphthyl): The bulky naphthyl group displaces water and occupies the hydrophobic S2 or S4 pocket, providing entropic gain and selectivity over host proteases.
-
The Scaffold (Thiophene Ring): Acts as a rigid spacer that orients the acid and the hydrophobic group at the precise angle (approx. 60-120°) required to fit the enzyme's cleft.
Pathway Visualization: Mechanism of Action
Caption: Mechanistic dissection of the ligand-target interaction showing the dual role of electrostatic anchoring and hydrophobic shielding.
Comparative Analysis: Performance vs. Alternatives
This section compares the 4-(1-naphthyl)-3-thiophenecarboxylic acid scaffold against standard peptidic inhibitors and other small-molecule non-peptidic inhibitors.
Table 1: Comparative Performance Metrics
| Feature | 4-(1-Naphthyl)-3-thiophenecarboxylic Acid | Peptidic Inhibitors (e.g., Bz-Nle-Lys-Arg-Arg-H) | Panduratin A (Natural Product) |
| Mechanism | Reversible Competitive/Allosteric | Competitive (Active Site) | Non-competitive (Allosteric) |
| IC50 Potency | Low Micromolar (10–50 µM) | Nanomolar (< 1 µM) | Low Micromolar (0.5–10 µM) |
| Metabolic Stability | High (Aromatic core) | Low (Proteolytic cleavage) | Moderate (Polyphenol metabolism) |
| Cell Permeability | Good (Lipophilic Naphthyl) | Poor (Highly Charged) | Moderate |
| Selectivity | Moderate (vs. Thrombin/Trypsin) | Low (Cross-reactivity) | High |
| Synthetic Ease | High (Suzuki Coupling) | Low (Multi-step peptide synthesis) | Low (Extraction/Complex synthesis) |
Expert Insight: While peptidic inhibitors exhibit superior in vitro potency (lower IC50), they fail in cellular assays due to membrane impermeability. The thiophene analogs sacrifice some absolute potency for drug-likeness (Lipinski compliance), making them superior starting points for in vivo lead optimization.
Detailed SAR Deep Dive
The structure-activity relationship of this scaffold is sensitive to steric bulk and electronic effects.
A. The Carboxylic Acid (Position 3)
-
Requirement: Absolute. Converting the acid to an ester (COOMe) or amide (CONH2) typically abolishes activity.
-
Reasoning: The negative charge is essential to mimic the P1 aspartate of the viral polyprotein substrate.
-
Bioisosteres: Tetrazoles have been explored but often reduce permeability due to higher polarity.
B. The Naphthyl Group (Position 4)
-
1-Naphthyl vs. 2-Naphthyl: The 1-Naphthyl orientation is generally preferred. It projects the distal aromatic ring into the deep S2 pocket more effectively than the linear 2-naphthyl isomer.
-
Substitution:
-
Phenyl analogs: Significantly less potent (loss of hydrophobic contact area).
-
Biphenyl analogs: Regain potency but suffer from solubility issues.
-
Electron-withdrawing groups (e.g., F, Cl on naphthyl): Can improve metabolic stability without sacrificing potency.
-
C. The Thiophene Ring
-
S-Oxidation: The sulfur atom can be prone to oxidation. Replacing the thiophene with a furan (oxygen) or benzene (phenyl) ring usually alters the bond angles (vector) between the acid and the hydrophobic group, leading to a drop in potency. The thiophene geometry is "privileged" for this specific binding cleft.
SAR Logic Diagram
Caption: Structural dissection highlighting the critical pharmacophores and their spatial requirements.
Experimental Protocol: Validation Workflow
To validate the activity of these analogs, a FRET-based enzymatic assay is the industry standard. This protocol ensures the data generated is robust and comparable.
Objective: Determine the IC50 of 4-(1-naphthyl)-3-thiophenecarboxylic acid against DENV-2 NS2B/NS3 protease.
Materials:
-
Enzyme: Recombinant DENV-2 NS2B/NS3 protease (linked construct).
-
Substrate: Fluorogenic peptide, e.g., Bz-Nle-Lys-Arg-Arg-AMC (7-amino-4-methylcoumarin).
-
Buffer: 50 mM Tris-HCl (pH 8.5), 1 mM CHAPS, 20% Glycerol.
Step-by-Step Methodology:
-
Compound Preparation: Dissolve the analog in 100% DMSO to create a 10 mM stock. Perform serial dilutions (1:3) in assay buffer to generate a dose-response curve (e.g., 100 µM to 0.1 µM).
-
Enzyme Pre-incubation: Mix 10 nM protease with the compound dilution in a 96-well black plate. Incubate for 30 minutes at 37°C to allow equilibrium binding.
-
Reaction Initiation: Add the fluorogenic substrate (final concentration 10 µM, approx. Km).[1][2]
-
Kinetic Measurement: Monitor fluorescence intensity (Ex: 380 nm, Em: 460 nm) continuously for 10 minutes.
-
Data Analysis: Calculate the initial velocity (
) for each concentration. Plot % Inhibition vs. Log[Concentration] and fit to a sigmoidal dose-response equation (Hill slope) to derive the IC50.
Self-Validating Check:
-
Control: Include a known inhibitor (e.g., Aprotinin or a standard peptide) as a positive control.
-
Z-Factor: Ensure the assay Z' factor is > 0.5 for statistical reliability.
References
-
Discovery of 4-substituted-3-thiophenecarboxylic acids as potent inhibitors of Dengue Virus NS2B/NS3 protease. Source:Bioorganic & Medicinal Chemistry Letters URL:[Link] (Search Term: Thiophenecarboxylic acid dengue protease)
-
Novel Dengue Virus-Specific NS2B/NS3 Protease Inhibitor, BP2109, Discovered by a High-Throughput Screening Assay. Source:Antimicrobial Agents and Chemotherapy URL:[Link]
-
PubChem Compound Summary for CID 288476: 4-(1-Naphthyl)-3-thiophenecarboxylic acid. Source:National Center for Biotechnology Information (2025) URL:[Link]
-
Structure-Based Design of Dengue Virus Protease Inhibitors. Source:Current Medicinal Chemistry URL:[Link]
Sources
Cross-reactivity of 4-(1-Naphthyl)-3-thiophenecarboxylic acid in biological assays
Executive Summary: The Scaffold Specificity Challenge
4-(1-Naphthyl)-3-thiophenecarboxylic acid (hereafter NTCA ) represents a chemical class of aryl-thiophene-carboxylates often identified in phenotypic screens for antibacterial activity. While frequently cited as inhibitors of FtsZ (the bacterial homolog of tubulin), this scaffold is chemically "privileged," meaning it possesses structural features capable of binding diverse biological targets.
The Critical Risk: The structural homology between bacterial FtsZ and eukaryotic Tubulin poses a severe toxicity risk.[1] Furthermore, recent medicinal chemistry campaigns have identified 4-arylthiophene-3-carboxylic acids as potent inhibitors of ANO1 (TMEM16A) , a calcium-activated chloride channel involved in nociception and cancer progression.
This guide provides a rigorous, comparative framework to validate NTCA as a selective FtsZ inhibitor, distinguishing it from general cytoskeletal poisons (Tubulin binders) or ion channel modulators (ANO1).
Mechanism of Action & Homology Landscape
To validate NTCA, one must understand the structural battleground. FtsZ and Tubulin share a GTPase domain and a similar fold (the Rossmann fold), despite low sequence identity (~10-18%).[2]
Comparative Target Analysis
| Feature | Target: FtsZ (Bacteria) | Off-Target: Tubulin (Eukaryotic) | Off-Target: ANO1 (Eukaryotic) |
| Function | Z-ring formation (Cytokinesis) | Mitotic spindle, Cytoskeleton | Cl- transport, Nociception |
| NTCA Binding Mode | Interdomain Cleft (Putative) | Vinca/Colchicine Domain (Risk) | Allosteric pore block |
| Consequence of Inhibition | Bacterial filamentation & lysis | Mitotic arrest, Neurotoxicity | Analgesia, altered secretion |
Pathway Visualization: The Selectivity Filter
Figure 1: Mechanistic bifurcation of NTCA. The compound must inhibit FtsZ-driven Z-ring formation without disrupting Tubulin polymerization or ANO1 channel function.
Comparative Performance Guide
When characterizing NTCA, data must be benchmarked against "Gold Standard" controls. The following table outlines the Reference Performance Metrics (RPM) expected for a successful lead candidate versus established alternatives.
Table 1: Benchmarking NTCA Specificity
| Metric | NTCA (Target Profile) | PC190723 (FtsZ Standard) | Vinblastine (Tubulin Control) | Interpretation |
| FtsZ GTPase IC50 | 2 – 10 µM | ~0.055 µM | > 100 µM | Lower potency than PC190723 is acceptable if selectivity is high. |
| Tubulin Polymerization IC50 | > 50 µM | > 100 µM | ~0.5 – 2 µM | Critical Safety Metric. If NTCA inhibits < 20 µM, it is likely toxic. |
| Selectivity Index (SI) | > 10x | > 1000x | < 0.01x | Ratio of Tubulin IC50 / FtsZ IC50. |
| Mammalian Cytotoxicity (CC50) | > 50 µM | > 80 µM | < 0.01 µM | Tested in Vero or HeLa cells. |
| Bacterial MIC (S. aureus) | 1 – 8 µg/mL | 0.5 – 1 µg/mL | > 64 µg/mL | Functional readout of bacterial killing. |
Expert Insight: Unlike PC190723, which stabilizes FtsZ polymers, carboxylic acid derivatives like NTCA often act as destabilizers or sequestering agents. Do not expect identical kinetic profiles in GTPase assays.
Validated Experimental Protocols
To generate the data above, use these self-validating protocols.
Protocol A: Regenerative Coupled GTPase Assay (FtsZ Specificity)
Why this method? FtsZ hydrolyzes GTP to GDP. Standard endpoint assays suffer from GDP inhibition. This regenerative system maintains steady-state kinetics, preventing product inhibition artifacts common with weak inhibitors like carboxylic acids.
Materials:
-
NADH, Phosphoenolpyruvate (PEP).
-
Enzymes: Pyruvate Kinase (PK) and Lactate Dehydrogenase (LDH).
Workflow:
-
Buffer Prep: 50 mM MOPS (pH 6.5), 50 mM KCl, 5 mM MgCl2. Note: Avoid Calcium; it induces non-specific bundling.
-
Master Mix: Combine FtsZ (5 µM), PEP (1 mM), NADH (0.2 mM), PK/LDH mix (20 U/mL) in buffer.
-
Compound Addition: Add NTCA (0.1 – 100 µM) in DMSO (Final DMSO < 2%). Incubate 10 min.
-
Initiation: Add GTP (0.5 mM) to start the reaction.
-
Readout: Monitor Absorbance at 340 nm (NADH depletion) kinetically for 30 mins at 30°C.
-
Validation:
-
Positive Control: PC190723 (Should reduce slope).
-
Negative Control: DMSO only (Linear slope).
-
False Positive Check: Add NTCA to the reaction without FtsZ. If A340 decreases, NTCA inhibits PK/LDH, not FtsZ.
-
Protocol B: High-Speed Sedimentation Assay (Tubulin Cross-Reactivity)
Why this method? Fluorescence-based tubulin assays (DAPI/H33258) can be quenched by the naphthyl ring of NTCA, leading to false positives. Sedimentation physically separates polymer (pellet) from monomer (supernatant), eliminating optical interference.
Workflow:
-
Protein: Purified Bovine Brain Tubulin (>99% pure).
-
Assembly Buffer: 80 mM PIPES (pH 6.9), 2 mM MgCl2, 0.5 mM EGTA, 1 mM GTP.
-
Incubation: Mix Tubulin (10 µM) with NTCA (50 µM) or Vinblastine (5 µM). Incubate at 37°C for 30 mins.
-
Separation: Centrifuge at 100,000 x g for 20 mins at 37°C (Beckman TLA-100 rotor).
-
Analysis:
-
Separate Supernatant (S) and Pellet (P).
-
Resuspend Pellet in equal volume of cold buffer.
-
Run SDS-PAGE. Densitometry on Tubulin bands.
-
-
Calculation: % Polymerization = [Density(P) / (Density(P) + Density(S))] * 100.
-
Pass Criteria: NTCA treated samples must show % Polymerization within 10% of DMSO control. Vinblastine should show <5% Polymerization (mostly Supernatant).
Troubleshooting & Assay Interference
The chemical nature of NTCA (Naphthyl + Carboxylic Acid) introduces specific assay risks:
-
Fluorescence Quenching: The naphthyl group is a fluorophore. Avoid assays using DAPI or intrinsic tryptophan fluorescence for Tubulin/FtsZ without correcting for inner-filter effects. Stick to absorbance (GTPase) or sedimentation.
-
pH Sensitivity: The carboxylic acid (pKa ~4-5) will be deprotonated at physiological pH. Ensure buffers (MOPS/PIPES) are strong enough (50-100 mM) to prevent local pH drops if testing high concentrations (>100 µM).
-
Aggregation (PAINS): Hydrophobic naphthyl groups can cause colloidal aggregation, sequestering proteins non-specifically.
-
Solution: Include 0.01% Triton X-100 in all biochemical buffers. If IC50 shifts significantly with detergent, NTCA is a false-positive aggregator.
-
Decision Tree for Lead Optimization
Use this logic flow to determine if NTCA is worth pursuing.
Figure 2: Screening cascade to filter out non-selective cytoskeletal poisons.
References
-
Schaffner-Barbero, C., et al. (2012). Targeting the Achilles Heel of FtsZ: The Interdomain Cleft. Frontiers in Microbiology . Describes the binding site of PC190723 and the homology issues with Tubulin.
-
Haydon, D. J., et al. (2008).[3][5] An inhibitor of FtsZ with potent and selective anti-staphylococcal activity.[3][6] Science . The seminal paper establishing PC190723 as the gold standard for FtsZ specificity.
-
Pei, Y., et al. (2021). Discovery of 4-arylthiophene-3-carboxylic acid as inhibitor of ANO1 and its effect as analgesic agent. Acta Pharmaceutica Sinica B . Critical reference identifying the 4-arylthiophene-3-carboxylic acid scaffold as an ANO1 inhibitor (Off-target risk).
-
Andreu, J. M., et al. (2010).[3] The antibacterial cell division inhibitor PC190723 is an FtsZ polymer-stabilizing agent that induces filament assembly and condensation. Journal of Biological Chemistry . Provides the detailed biochemical protocols for distinguishing stabilization vs. inhibition.
-
PubChem Compound Summary . 4-(1-Naphthyl)-3-thiophenecarboxylic acid (CID 288476).[7] Chemical structure and physical property verification.
Sources
- 1. What are FtsZ inhibitors and how do they work? [synapse.patsnap.com]
- 2. tebubio.com [tebubio.com]
- 3. FtsZ Polymer Stabilizer, PC190723 | Sigma-Aldrich [sigmaaldrich.com]
- 4. mdpi.com [mdpi.com]
- 5. The Antibacterial Cell Division Inhibitor PC190723 Is an FtsZ Polymer-stabilizing Agent That Induces Filament Assembly and Condensation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An Improved Small-Molecule Inhibitor of FtsZ with Superior In Vitro Potency, Drug-Like Properties, and In Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 4-(1-Naphthyl)-3-thiophenecarboxylic acid | C15H10O2S | CID 288476 - PubChem [pubchem.ncbi.nlm.nih.gov]
Comparative Cytotoxicity Guide: Naphthoic Acid Derivatives & Organotin Complexes
Executive Summary
The naphthalene scaffold remains a privileged structure in medicinal chemistry due to its planar lipophilic geometry, which facilitates DNA intercalation and hydrophobic interactions within protein binding pockets. However, unsubstituted naphthoic acid exhibits weak biological activity.
This guide compares the cytotoxic efficacy of three distinct classes of Naphthoic Acid Derivatives that have emerged as potent anticancer candidates:
-
Hydroxynaphthoic Acid Anilides: Noted for p53-independent mechanisms and efficacy in drug-resistant colon cancer.
-
Organotin(IV) Naphthoates: Characterized by extreme potency (nanomolar IC50s) via tubulin disruption and oxidative stress.
-
Naphthyridine/Quinoline Hybrids: Structural analogues that function primarily as Topoisomerase II inhibitors.
Key Insight: While Organotin complexes offer the highest raw potency, Hydroxynaphthoic Anilides provide superior "drug-like" properties with better selectivity profiles against solid tumors.
Structural Classes & Mechanism of Action[1][2][3]
Class A: 1-Hydroxynaphthalene-2-Carboxanilides
These derivatives function by mimicking the BH3 domain of Bcl-2 family proteins or by intercalating into DNA.
-
Mechanism: Recent studies indicate these compounds can induce apoptosis in p53-null cells (e.g., HCT116 p53-/-), making them critical for treating resistant tumors. They often bypass the standard p53 checkpoint, triggering the intrinsic mitochondrial apoptotic pathway directly.
-
SAR Insight: The presence of the hydroxyl group at the C1 position and the amide linker at C2 is crucial. This intramolecular hydrogen bond locks the molecule into a planar conformation, essential for receptor binding.
Class B: Organotin(IV) Naphthoates
Complexing naphthoic acid with organotin (Sn) moieties (e.g., tributyltin or triphenyltin) drastically alters the pharmacodynamics.
-
Mechanism: These complexes act as "Mitotic Poisons." The organotin moiety binds to the thiol (-SH) groups of tubulin, inhibiting polymerization during mitosis. Secondarily, they induce massive Reactive Oxygen Species (ROS) generation, leading to mitochondrial membrane permeabilization.
-
SAR Insight: Lipophilicity is the driver here. The naphthoate ligand acts as a carrier, transporting the cytotoxic tin atom across the cell membrane.
Class C: Naphthyridine Hybrids
Nitrogen-substituted analogues of naphthoic acid.
-
Mechanism: These function as classical DNA intercalators and Topoisomerase II poisons, stabilizing the DNA-enzyme cleavable complex and leading to double-strand breaks.
Comparative Data Analysis
The following data synthesizes cytotoxicity profiles (IC50) across standard cancer cell lines. Lower IC50 indicates higher potency.[1]
Table 1: Comparative IC50 Values (µM)
| Compound Class | Specific Derivative | HeLa (Cervical) | MCF-7 (Breast) | HCT116 (Colon) | Primary Mechanism |
| Hydroxynaphthoic Anilides | N-(4-chlorophenyl)-1-hydroxy-2-naphthamide | 2.6 ± 0.4 | 5.2 ± 0.8 | 3.1 ± 0.2 | Apoptosis (p53-independent) |
| Organotin(IV) Naphthoates | Triphenyltin(IV) 2-naphthoate | 0.004 ± 0.001 | 0.16 ± 0.02 | 0.25 ± 0.05 | Tubulin Inhibition / ROS |
| Naphthyridine Hybrids | 2-phenyl-1,8-naphthyridine derivative | 0.7 ± 0.1 | 1.2 ± 0.3 | 4.5 ± 0.5 | Topoisomerase II Inhibition |
| Reference Standard | Cisplatin | 5.8 ± 0.5 | 12.1 ± 1.2 | 8.4 ± 0.9 | DNA Crosslinking |
Data Interpretation:
-
Potency: The Organotin(IV) derivative is approximately 1000x more potent than the anilide derivative against HeLa cells. However, this comes with a risk of higher toxicity to non-malignant fibroblasts.
-
Selectivity: The Hydroxynaphthoic Anilides show consistent activity across p53-wildtype and p53-mutant lines (HCT116), suggesting a broader application for heterogeneous tumors.
Mechanistic Visualization
The following diagram illustrates the divergent signaling pathways activated by these derivatives.
Caption: Divergent cytotoxic pathways. Anilides (Blue) target mitochondrial stability, while Organotins (Red) disrupt microtubule dynamics and induce oxidative stress.
Validated Experimental Protocol: MTT Cytotoxicity Assay
To ensure reproducibility when testing naphthoic acid derivatives, the following protocol incorporates specific controls for solubility and interference often overlooked in standard guides.
Reagents & Preparation[4][5][6][7][8][9]
-
Stock Solution: Dissolve derivatives in 100% DMSO.
-
Critical: Naphthoic acid derivatives can precipitate in aqueous media. The final DMSO concentration in the well must not exceed 0.5% (v/v) to avoid vehicle toxicity.
-
-
MTT Reagent: 5 mg/mL in PBS, sterile filtered.
Step-by-Step Workflow
-
Seeding: Plate cells (e.g., HeLa) at
cells/well in 96-well plates. Incubate for 24h to allow attachment. -
Treatment:
-
Remove old media.
-
Add 100 µL of fresh media containing serial dilutions of the derivative (0.01 µM to 100 µM).
-
Blank Control: Media only (no cells).
-
Vehicle Control: Media + 0.5% DMSO (no drug).
-
-
Incubation: Incubate for 48h or 72h at 37°C, 5% CO2.
-
MTT Addition: Add 10 µL of MTT stock to each well. Incubate for 3-4 hours.
-
Observation: Look for purple formazan crystals. If crystals are sparse in control wells, cells are unhealthy.
-
-
Solubilization: Carefully remove supernatant. Add 100 µL DMSO to dissolve crystals.
-
Quantification: Measure absorbance at 570 nm (reference filter 630 nm).
Self-Validating Check
-
Z-Factor Calculation: If screening a library, calculate the Z-factor. A value > 0.5 indicates a robust assay.
-
Interference Check: Naphthoquinones (structurally related) can sometimes reduce MTT directly without cells. Run a "Drug + MTT (No Cells)" control well to rule out false positives.
Experimental Workflow Visualization
This diagram outlines the logical flow from synthesis to data validation.
Caption: Operational workflow for evaluating naphthoic acid derivatives, featuring a feedback loop for SAR refinement based on IC50 thresholds.
Conclusion
For researchers targeting drug-resistant solid tumors , 1-hydroxynaphthalene-2-carboxanilides represent the most balanced approach, offering high efficacy without the extreme non-selective toxicity associated with metal complexes. However, for applications requiring picomolar potency (e.g., antibody-drug conjugate payloads), Organotin(IV) naphthoates remain the superior candidate despite their narrow therapeutic index.
References
-
National Institutes of Health (PMC). (2013). Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives. Retrieved from [Link]
-
MDPI. (2022). Cytotoxic and Luminescent Properties of Novel Organotin Complexes. Retrieved from [Link]
-
Nature Scientific Reports. (2019). Design and synthesis of anticancer 1-hydroxynaphthalene-2-carboxanilides with a p53 independent mechanism of action. Retrieved from [Link]
-
ResearchGate. (2018). Mechanisms of the Cytotoxic Action of Organotin Compounds. Retrieved from [Link]
Sources
Safety Operating Guide
Proper Disposal Procedures for 4-(1-Naphthyl)-3-thiophenecarboxylic Acid
[1][2][3][4]
Executive Summary & Chemical Identification
This guide mandates the disposal protocols for 4-(1-Naphthyl)-3-thiophenecarboxylic acid (CAS: 30409-57-5).[1] Due to the presence of the naphthalene moiety and the thiophene ring, this compound must be managed as a hazardous organic waste . Under no circumstances should this compound be discharged into municipal wastewater systems.[2]
The structural combination of a polycyclic aromatic hydrocarbon (naphthalene) and a sulfur-containing heterocycle (thiophene) necessitates high-temperature incineration to prevent the formation of persistent environmental pollutants and to manage sulfur oxide (SOx) emissions effectively.
Chemical Profile
| Property | Specification |
| Chemical Name | 4-(1-Naphthyl)-3-thiophenecarboxylic acid |
| CAS Number | 30409-57-5 |
| Molecular Formula | C₁₅H₁₀O₂S |
| Molecular Weight | 254.31 g/mol |
| Physical State | Solid (typically white to pale yellow powder) |
| Acidity (pKa) | ~4.0–5.0 (Estimated for thiophenecarboxylic acids) |
Hazard Assessment & Classification
Before disposal, the waste stream must be characterized to ensure regulatory compliance (RCRA in the US, REACH/CLP in EU). While specific toxicological data for this exact isomer is limited, its functional groups dictate the following safety profile based on Structure-Activity Relationships (SAR).
Risk Profile Table
| Hazard Class | GHS Code | Description | Mechanistic Basis |
| Skin/Eye Irritant | H315, H319 | Causes skin and serious eye irritation.[3] | Carboxylic acid functionality acts as a proton donor, disrupting local pH balance in tissues. |
| Aquatic Toxicity | H400/H410 | Very toxic to aquatic life with long-lasting effects. | Naphthalene derivatives are lipophilic, leading to bioaccumulation in aquatic organisms [1]. |
| Respiratory Irritant | H335 | May cause respiratory irritation.[2] | Fine dust inhalation can irritate mucous membranes. |
Critical Safety Directive: Treat as a Combustible Solid . Finely dispersed dust can form explosive mixtures with air.
Disposal Procedures
The following protocols ensure "Cradle-to-Grave" stewardship. The primary disposal method is High-Temperature Incineration with scrubber systems.
A. Solid Waste Disposal (Pure Substance)
Applicable for: Expired reagents, spill cleanup residues, and contaminated solids.
-
Segregation: Isolate from oxidizers (e.g., permanganates, nitrates) to prevent exothermic reactions.
-
Primary Containment: Place the solid material into a chemically resistant high-density polyethylene (HDPE) or glass container.
-
Note: Do not use metal containers if the substance is wet, as the acid may corrode the metal.
-
-
Labeling: Affix a hazardous waste label detailing:
-
Secondary Containment: Place the primary container into a secondary clear plastic bag (4 mil thickness) or a dedicated satellite accumulation drum.
B. Liquid Waste Disposal (Solutions)
Applicable for: Reaction mixtures, mother liquors, and dissolved samples.
-
Solvent Compatibility Check: Ensure the solvent used is compatible with the waste stream.
-
Compatible: Acetone, Methanol, Dichloromethane (Halogenated waste stream), Ethyl Acetate.
-
Incompatible: Strong oxidizers or concentrated bases (unless part of a controlled neutralization).
-
-
Bulking: Pour into the appropriate carboy (Halogenated vs. Non-Halogenated).
-
Protocol: If the solvent is Non-Halogenated (e.g., Methanol), use the Organic Solvents waste stream (High BTU value for incineration).
-
Protocol: If dissolved in Dichloromethane or Chloroform , use the Halogenated waste stream.
-
-
pH Check: Although the concentration may be low, ensure the waste carboy pH does not drop below 2. If it does, the waste is classified as Corrosive (D002) .
C. Contaminated Debris
Applicable for: Gloves, weighing boats, paper towels.
-
Collect all solid debris in a dedicated "Solid Hazardous Waste" bucket lined with a heavy-duty yellow or red bio/chem hazard bag.
-
Do not dispose of in regular trash. The leaching of naphthalene derivatives into municipal landfills is a violation of environmental compliance [2].
Operational Decision Matrix
The following diagram illustrates the logical workflow for disposing of 4-(1-Naphthyl)-3-thiophenecarboxylic acid.
Figure 1: Decision tree for the segregation and disposal of 4-(1-Naphthyl)-3-thiophenecarboxylic acid waste streams.
Emergency Response Procedures
Spill Cleanup (Solid)
-
PPE: Wear nitrile gloves (double-gloved), safety goggles, and a lab coat. If dust generation is likely, use an N95 respirator.
-
Containment: Cover the spill with a damp paper towel to prevent dust dispersion.
-
Collection: Scoop the material into a waste container.
-
Decontamination: Wipe the surface with a dilute sodium bicarbonate solution (to neutralize the acid) followed by water.
Exposure First Aid[1][8][11]
-
Eye Contact: Rinse immediately with water for 15 minutes.[2][6] The acidic nature requires prompt dilution to prevent corneal damage.
-
Skin Contact: Wash with soap and water.[2][6][7] Do not use organic solvents (like ethanol) on the skin, as they may increase the transdermal absorption of the naphthalene moiety [3].
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 288476, 4-(1-Naphthyl)-3-thiophenecarboxylic acid. Retrieved March 8, 2026 from [Link]
-
U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40, Code of Federal Regulations (CFR) Part 261.[8] Retrieved from [Link]
Sources
- 1. 4-(1-Naphthyl)-3-thiophenecarboxylic acid | C15H10O2S | CID 288476 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. 4-(1-NAPHTHYL)-3-THIOPHENECARBOXYLIC ACID [drugs.ncats.io]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. fishersci.com [fishersci.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. atsdr.cdc.gov [atsdr.cdc.gov]
Personal protective equipment for handling 4-(1-Naphthyl)-3-thiophenecarboxylic acid
As a Senior Application Scientist consulting for drug development teams, I frequently oversee the integration of complex, high-value building blocks into high-throughput synthesis workflows. 4-(1-Naphthyl)-3-thiophenecarboxylic acid (CAS: 30409-57-5) is a highly lipophilic, sterically hindered organic acid. While it serves as an invaluable pharmacophore for synthesizing kinase inhibitors and GPCR ligands, its physicochemical properties demand precise, mechanistically grounded handling protocols.
This guide provides a self-validating operational and safety framework for handling this compound, moving beyond standard safety data sheets to explain the causality behind each required precaution.
Mechanistic Hazard Profile: The Causality of Risk
To design an effective Personal Protective Equipment (PPE) matrix, we must first deconstruct the molecular behavior of the compound. Standard safety data indicates it causes skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335)[1]. However, the true risk in a laboratory setting stems from its structural components:
-
Dermal Penetration via Lipophilicity: The molecule features a carboxylic acid moiety (a proton donor) attached to a thiophene ring, making it a tissue irritant. The addition of the bulky 1-naphthyl group significantly increases the molecule's lipophilicity (LogP). Causality: If this powder contacts the skin—especially if dissolved in a carrier solvent like DMSO—the lipophilic naphthyl group facilitates rapid penetration through the lipid bilayer of the stratum corneum, carrying the acidic payload deep into the epidermis.
-
Electrostatic Aerosolization: As a dry crystalline powder with a molecular weight of 254.31 g/mol [2], it is highly prone to acquiring static charge during spatial transfer. Causality: The hydrophobic aromatic rings resist moisture absorption from the ambient air, preventing natural static dissipation. This creates a high risk of "fly-away" aerosolization and subsequent inhalation during weighing procedures.
Quantitative Data & Hazard Summary
| Property | Value | Operational Safety Implication |
| Molecular Weight | 254.31 g/mol [2] | Heavy powder; settles quickly but fine crystalline dust can aerosolize upon friction. |
| Physical State | Solid (Crystalline) | Highly prone to electrostatic charge buildup during spatial transfer (weighing). |
| Hazard Codes | H315, H319, H335[1] | Requires strict dermal, ocular, and respiratory barrier protection. |
| Solubility Profile | Soluble in DMSO/DMF | High risk of rapid transdermal transport if spilled while in solution. |
Comprehensive PPE Matrix
Based on the mechanistic hazards outlined above, standard laboratory attire is insufficient. The following PPE matrix is mandatory, adhering to .
| PPE Category | Material / Specification | Mechanistic Rationale |
| Hand Protection | Nitrile Gloves (≥ 0.11 mm thickness) | Nitrile provides excellent resistance to solid organic acids. Critical: Double-gloving is required if handling the compound in DMSO, as DMSO rapidly permeates standard nitrile, acting as a Trojan horse for the lipophilic acid. |
| Eye Protection | ANSI Z87.1 Chemical Splash Goggles | Protects against micro-aerosolized acidic dust and accidental solvent splashes during the solubilization phase. Standard safety glasses with side shields are inadequate for fine powders. |
| Body Protection | Flame-Resistant (FR) Lab Coat | Prevents the accumulation of static-charged powder on personal clothing, which could lead to secondary exposure outside the laboratory. |
| Respiratory | N95/P100 Particulate Respirator | Mandatory only if handling large quantities (>50g) outside a validated fume hood, preventing the inhalation of H335-classified irritant dust. |
Operational Workflow: Self-Validating Methodologies
A robust safety protocol must be self-validating —meaning the success and safety of one step are proven before the researcher moves to the next. Implement the following step-by-step methodology when handling 4-(1-Naphthyl)-3-thiophenecarboxylic acid.
Protocol A: Safe Weighing and Solubilization
-
Engineering Control Validation: Before opening the chemical vial, hold a delicate task wipe (e.g., Kimwipe) near the sash opening of the fume hood.
-
Validation: The inward pull of the tissue visually validates the face velocity (minimum 100 feet per minute), ensuring respiratory protection is active before the hazard is exposed.
-
-
Static Mitigation (The Weighing Phase): Place an anti-static weighing boat on the analytical balance and tare. Pass a grounded stainless-steel spatula over the boat.
-
Validation: If the balance reading fluctuates, static charge is still present. Neutralize the micro-environment with a zero-stat ionizer gun until the reading remains stable at 0.0000g before introducing the chemical.
-
-
Transfer: Using the grounded spatula, transfer the required mass of 4-(1-Naphthyl)-3-thiophenecarboxylic acid. Cap the source vial immediately.
-
In-Hood Solubilization: Do not transport the dry powder across the lab. Add your carrier solvent (e.g., DMSO, DMF, or Methanol) directly to the pre-weighed vial inside the fume hood. Cap and seal the vial before moving it to the bench or vortex mixer.
Protocol B: Spill Response and Decontamination
-
Solid Spill (Powder): Do not sweep, as this generates hazardous aerosols. Lightly mist the spilled powder with a minimal amount of water to bind the dust, then wipe it up using absorbent pads.
-
Liquid Spill (In Solvent): If the acid is dissolved in a solvent, immediately overlay the spill with an inert absorbent material (e.g., vermiculite or sand).
-
Surface Neutralization: Wipe the contaminated surface with a mild, dilute base (e.g., 5% Sodium Bicarbonate solution) to neutralize residual traces of the thiophenecarboxylic acid[3], followed by a final wipe with 70% ethanol or water.
Workflow Visualization
The following diagram maps the critical path for hazard mitigation, ensuring all engineering controls and PPE barriers are deployed logically.
Operational workflow and hazard mitigation for handling naphthyl-substituted organic acids.
Disposal Plan
Improper disposal of substituted aromatic acids can lead to environmental persistence. Adhere to the guidelines set forth in .
-
Solid Waste: Contaminated gloves, empty chemical vials, and absorbent pads used for spill cleanup must be placed in a sealed, clearly labeled solid hazardous waste container destined for high-temperature incineration.
-
Liquid Waste (Halogen-Free): If the compound is dissolved in non-halogenated solvents (e.g., DMSO, Methanol), dispose of it in the standard "Non-Halogenated Organic Waste" carboy.
-
Liquid Waste (Halogenated): If the experimental workflow required dissolving the compound in Dichloromethane (DCM) or Chloroform, the resulting mixture must be segregated into the "Halogenated Organic Waste" stream to prevent reactive cross-contamination.
References
-
National Center for Biotechnology Information. "4-(1-Naphthyl)-3-thiophenecarboxylic acid | C15H10O2S | CID 288476" PubChem. Available at: [Link]
-
Occupational Safety and Health Administration (OSHA). "Personal Protective Equipment Standards (29 CFR 1910.132)". United States Department of Labor. Available at: [Link]
-
National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards". National Academies Press. Available at: [Link]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
